Technical Documentation Center

2-(2-Chlorophenyl)-1-methylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Chlorophenyl)-1-methylpiperazine
  • CAS: 1018645-91-4

Core Science & Biosynthesis

Foundational

Pharmacological Profile of 2-(2-Chlorophenyl)-1-methylpiperazine: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the pharmacological profile of 2-(2-Chlorophenyl)-1-methylpiperazine, a derivative of the arylpiperazine class of compounds. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(2-Chlorophenyl)-1-methylpiperazine, a derivative of the arylpiperazine class of compounds. Due to the limited availability of direct research on this specific ortho-substituted and N-methylated molecule, this document synthesizes information from its unmethylated parent compound, 1-(2-chlorophenyl)piperazine, and its extensively studied isomer, 1-(3-chlorophenyl)piperazine (m-CPP). The guide explores the anticipated receptor binding affinities, functional activities, metabolic pathways, and potential in vivo effects, drawing upon established structure-activity relationships within the chlorophenylpiperazine series. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential and neuropharmacological characteristics of this compound and its analogs.

Introduction: The Arylpiperazine Scaffold and the Significance of Substitution Patterns

Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities and applications in treating a range of central nervous system disorders. The versatile structure of the piperazine ring allows for modifications that can significantly alter a compound's affinity and selectivity for various neurotransmitter receptors. This guide focuses on 2-(2-Chlorophenyl)-1-methylpiperazine, a molecule characterized by two key structural features: a chlorine atom at the ortho position of the phenyl ring and a methyl group on the distal nitrogen of the piperazine moiety.

While extensive research has been conducted on the meta-substituted isomer, m-chlorophenylpiperazine (m-CPP), a known psychoactive compound and metabolite of several antidepressant drugs, data on the ortho-substituted and N-methylated analog is scarce. This guide will therefore extrapolate the likely pharmacological profile of 2-(2-Chlorophenyl)-1-methylpiperazine based on the well-documented properties of m-CPP and the established principles of structure-activity relationships (SAR) for this chemical class.

Pharmacodynamics: Receptor Binding Profile and Functional Activity

The interaction of arylpiperazines with a wide array of neurotransmitter receptors is a hallmark of this class of compounds. The following sections detail the expected receptor binding profile and functional activity of 2-(2-Chlorophenyl)-1-methylpiperazine, primarily inferred from data on m-CPP and SAR studies.

Anticipated Receptor Binding Affinity

Based on the profile of m-CPP, 2-(2-Chlorophenyl)-1-methylpiperazine is expected to exhibit significant affinity for multiple serotonin (5-HT) receptor subtypes. It is also likely to interact with adrenergic receptors, though with potentially lower affinity.

Table 1: Anticipated Receptor Binding Profile of 2-(2-Chlorophenyl)-1-methylpiperazine (Inferred from m-CPP and SAR studies)

Receptor FamilyReceptor SubtypeAnticipated AffinityComments and Rationale
Serotonin 5-HT1AHighm-CPP has high affinity for 5-HT1A receptors. SAR studies suggest that ortho-substitution with an electronegative group can be favorable for 5-HT1A affinity.
5-HT1BHighm-CPP demonstrates high affinity for this receptor subtype.
5-HT1DHighm-CPP shows high affinity for 5-HT1D receptors.
5-HT2AModerate to Highm-CPP has moderate to high affinity for 5-HT2A receptors.
5-HT2BHighm-CPP exhibits strong binding to 5-HT2B receptors.
5-HT2CHighThe 5-HT2C receptor is a primary target for m-CPP, with high affinity.
5-HT3Moderatem-CPP has moderate affinity for 5-HT3 receptors.
5-HT7Moderatem-CPP also binds to 5-HT7 receptors.
Adrenergic α1Moderatem-CPP displays moderate affinity for α1-adrenergic receptors. Ortho-substitution may also be favorable for α1 affinity.
α2ModerateModerate affinity is observed for m-CPP at α2-adrenergic receptors.
Dopamine D2LowArylpiperazines can have affinity for D2 receptors, though for m-CPP this is generally low.
Transporters SERTModeratem-CPP has been shown to have affinity for the serotonin transporter.
NETLow to ModerateSome affinity for the norepinephrine transporter is also reported for m-CPP.
Predicted Functional Activity

The functional activity of 2-(2-Chlorophenyl)-1-methylpiperazine at its target receptors is likely to be complex, exhibiting a mix of agonist, partial agonist, and antagonist properties, similar to m-CPP.

  • Serotonin Receptors: It is anticipated to act as a non-selective agonist at most serotonin receptors. Specifically, it may function as a partial agonist at 5-HT2A and 5-HT2C receptors and an antagonist at 5-HT2B receptors. The agonism at 5-HT2C receptors is a prominent feature of m-CPP and is associated with many of its in vivo effects, including appetite suppression.

  • Adrenergic Receptors: The compound is likely to act as an antagonist at α-adrenergic receptors.

  • Serotonin Transporter: It may act as a serotonin reuptake inhibitor and potentially a releasing agent.

The Influence of N-Methylation

The presence of a methyl group on the piperazine nitrogen can influence the pharmacological profile in several ways. Methylation can alter the basicity of the nitrogen, which may affect receptor binding. It can also increase lipophilicity, potentially enhancing blood-brain barrier penetration. Furthermore, N-methylation can impact metabolism, sometimes leading to a longer duration of action by blocking N-dealkylation, a common metabolic pathway for arylpiperazines.

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of 2-(2-Chlorophenyl)-1-methylpiperazine have not been directly studied. However, insights can be drawn from the known pharmacokinetic profile of m-CPP.

Metabolism

The metabolism of m-CPP is well-characterized and serves as a strong predictive model.

  • Primary Metabolic Pathway: The primary route of metabolism for m-CPP is hydroxylation of the phenyl ring, predominantly mediated by the cytochrome P450 enzyme CYP2D6. This is followed by conjugation with glucuronic acid or sulfate.

  • N-Dealkylation: For arylpiperazines that are metabolites of larger drugs, CYP3A4 is often involved in their formation via N-dealkylation. The N-methyl group in the target compound may alter its susceptibility to this pathway.

  • Other Metabolites: Degradation of the piperazine ring can also occur, leading to metabolites such as N-(chlorophenyl)ethylenediamine and chloroaniline derivatives.

dot graph Metabolic_Pathway { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"2-(2-Chlorophenyl)-1-methylpiperazine" -> "Hydroxylated Metabolite" [label="CYP2D6 (Predicted)"]; "Hydroxylated Metabolite" -> "Glucuronide/Sulfate Conjugate" [label="UGTs/SULTs"]; "2-(2-Chlorophenyl)-1-methylpiperazine" -> "Piperazine Ring Cleavage Products" [label="Other Enzymes"]; } caption: Predicted metabolic pathway for 2-(2-Chlorophenyl)-1-methylpiperazine.

Excretion

Metabolites of m-CPP are primarily excreted in the urine. A similar route of elimination is expected for 2-(2-Chlorophenyl)-1-methylpiperazine.

Preclinical and Clinical Insights (Inferred)

While no specific preclinical or clinical studies on 2-(2-Chlorophenyl)-1-methylpiperazine are available, the known effects of m-CPP in animal models and humans can provide a framework for predicting its potential physiological and behavioral effects.

Potential In Vivo Effects
  • Anxiogenic and Dysphoric Effects: m-CPP is known to induce anxiety and dysphoria in both rodents and humans.

  • Appetite Suppression: The potent agonist activity at 5-HT2C receptors suggests that 2-(2-Chlorophenyl)-1-methylpiperazine could have anorectic effects.

  • Neuroendocrine Effects: m-CPP administration in humans leads to increases in cortisol and prolactin levels, indicative of central serotonergic activation.

  • Locomotor Activity: In rodents, m-CPP typically causes a dose-dependent suppression of spontaneous locomotor activity.

Experimental Protocols

For researchers wishing to investigate the pharmacological profile of 2-(2-Chlorophenyl)-1-methylpiperazine, the following standard experimental protocols are recommended.

Radioligand Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of the compound for a specific receptor.

  • Preparation of Cell Membranes: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer.

  • Incubation: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the target receptor, and varying concentrations of 2-(2-Chlorophenyl)-1-methylpiperazine.

  • Equilibration: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding of the radioligand) and calculate the Ki (inhibition constant).

dot graph Receptor_Binding_Workflow { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

A [label="Prepare Cell Membranes"]; B [label="Incubate with Radioligand and Test Compound"]; C [label="Filter to Separate Bound and Unbound Ligand"]; D [label="Quantify Radioactivity"]; E [label="Calculate IC50 and Ki"];

A -> B -> C -> D -> E; } caption: Workflow for a radioligand receptor binding assay.

In Vitro Functional Assay (e.g., Calcium Mobilization)

This protocol describes a method to assess the functional activity (agonist or antagonist) of the compound at a Gq-coupled receptor.

  • Cell Culture: Culture cells stably expressing the receptor of interest.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of 2-(2-Chlorophenyl)-1-methylpiperazine to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates calcium mobilization and agonist activity.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

2-(2-Chlorophenyl)-1-methylpiperazine represents an understudied member of the pharmacologically rich arylpiperazine family. Based on the extensive data available for its meta-isomer, m-CPP, and established structure-activity relationships, it is predicted to be a potent, non-selective serotonergic agent with a complex functional profile. The ortho-position of the chloro group and the N-methylation are expected to subtly modulate its receptor affinity, selectivity, and pharmacokinetic properties.

Future research should focus on the direct characterization of this compound through comprehensive in vitro receptor binding and functional assays. In vivo studies in animal models would be crucial to elucidate its behavioral and physiological effects and to determine its potential therapeutic applications or toxicological liabilities. Such research will not only illuminate the specific properties of 2-(2-Chlorophenyl)-1-methylpiperazine but also contribute to a deeper understanding of the structure-activity relationships that govern the pharmacology of arylpiperazine derivatives.

References

  • meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1981).
  • Human CYP2D6 and metabolism of m-chlorophenylpiperazine. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. (1998). Drug Metabolism and Disposition.
  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). Journal of Medicinal Chemistry.
  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. (1989).
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. (1990). Psychopharmacology.
  • Meta-chlorophenylpiperazine Enhances Leptin Sensitivity in Diet-Induced Obese Mice. (n.d.). British Journal of Pharmacology.
  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (1998). Journal of Clinical Psychopharmacology.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry.
  • Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor. (2000). European Journal of Pharmacology.
  • BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (2004).
  • Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1986). Pharmacology Biochemistry and Behavior.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). Chemistry Central Journal.
  • mCPP - PsychonautWiki. (2023). Retrieved February 14, 2026, from [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.
Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of m-Chlorophenylpiperazine (m-CPP)

Introduction m-Chlorophenylpiperazine (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially developed in the late 1970s, it has become an invaluable pharmacological tool in neu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

m-Chlorophenylpiperazine (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1] Initially developed in the late 1970s, it has become an invaluable pharmacological tool in neuroscience research for probing the function of the serotonergic system.[2] Although it has been explored as a potential therapeutic agent, its primary utility lies in its ability to interact with a wide range of serotonin receptors, often with agonist activity.[2][3] This guide provides a comprehensive overview of the receptor binding affinity of m-CPP, detailing its interactions with various neurotransmitter receptors and the methodologies employed to characterize these interactions. For researchers and drug development professionals, understanding the nuanced receptor binding profile of m-CPP is crucial for interpreting experimental results and for the design of more selective serotonergic agents.

Chemical Properties and Synthesis

m-CPP is a synthetic organic compound with the chemical formula C₁₀H₁₃ClN₂.[1] The structure consists of a piperazine ring linked to a chlorophenyl group at the meta position.

The synthesis of phenylpiperazine derivatives typically involves the N-arylation of piperazine or its derivatives.[4] A common synthetic route involves the reaction of piperazine with a suitably substituted chlorobenzene under conditions that facilitate nucleophilic aromatic substitution. For instance, the synthesis of 1-(o-chlorophenyl)piperazine can be achieved by reacting piperazine with o-dichlorobenzene.[5] Similarly, N-methylpiperazine can be synthesized by the condensation of piperazine with formaldehyde, followed by catalytic hydrogenation.[6] The synthesis of m-CPP would follow analogous principles, reacting piperazine with 1-chloro-3-iodobenzene or a related electrophile.

Receptor Binding Profile of m-Chlorophenylpiperazine (m-CPP)

m-CPP exhibits a broad binding profile, with significant affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][7] It also interacts with other neurotransmitter receptors, albeit generally with lower affinity.[8] This promiscuity is a key characteristic of the compound and must be considered when interpreting in vivo data. The binding affinities are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)SpeciesComments
Serotonin Receptors
5-HT1A~360 - 1300HumanAgonist activity
5-HT1B~360 - 1300HumanAgonist activity
5-HT1D~360 - 1300HumanAgonist activity
5-HT2A32.1HumanPartial agonist
5-HT2B~360 - 1300HumanAntagonist
5-HT2C3.4HumanAgonist activity, highest affinity
5-HT3~360 - 1300Human
5-HT7Significant AffinityHuman
Transporters
SERTSignificant AffinityHumanReuptake inhibitor and releasing agent
NETSome AffinityHuman
Adrenergic Receptors
α1-adrenergic~2500 - 24000HumanLower affinity
α2-adrenergic570Human
β-adrenergic~2500 - 24000HumanLower affinity
Dopamine Receptors
D2-like~2500 - 24000HumanLower affinity
Other Receptors
H1Some AffinityHuman
I1Some AffinityHuman

Note: The Ki values presented are approximate and can vary depending on the experimental conditions, tissue preparation, and radioligand used.

The data clearly indicates that m-CPP's strongest interactions are with the 5-HT2C and 5-HT2B receptors.[1] Its discriminative stimulus properties in animal models are primarily mediated by its agonist activity at the 5-HT2C receptor.[7]

Functional Activity and Downstream Effects

m-CPP generally acts as a direct agonist at most serotonin receptors it binds to.[2][7] This agonist activity at various 5-HT receptors is responsible for its diverse physiological and behavioral effects, which include neuroendocrine changes, anxiety, and alterations in locomotor activity.[3][9][10] For example, m-CPP-induced increases in plasma prolactin and cortisol are mediated through its interaction with 5-HT receptors.[3][9]

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a key target of m-CPP. Upon agonist binding, the 5-HT2C receptor couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Gq_Signaling_Pathway mCPP m-CPP HT2CR 5-HT2C Receptor mCPP->HT2CR Binds Gq Gq/11 HT2CR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2C receptor Gq signaling pathway activated by m-CPP.

Methodologies for Determining Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12] These assays are robust, sensitive, and can be adapted for high-throughput screening.[12] The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound like m-CPP.

Experimental Protocol: Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Culture: HEK293 cells or other suitable cell line stably expressing the receptor of interest.

  • Cell Culture Media: DMEM, FBS, antibiotics (penicillin/streptomycin).

  • Membrane Preparation Buffer: Tris-HCl, MgCl₂, EDTA, protease inhibitor cocktail.[13]

  • Assay Buffer: Tris-HCl, MgCl₂, EDTA, pH 7.4.[13]

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).

  • Test Compound: m-Chlorophenylpiperazine (m-CPP).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

2. Cell Culture and Membrane Preparation:

  • Culture cells expressing the target receptor to near confluence.

  • Harvest the cells and wash with ice-cold PBS.

  • Homogenize the cells in cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

  • Wash the membrane pellet with fresh buffer and centrifuge again.

  • Resuspend the final pellet in assay buffer or a buffer containing a cryoprotectant for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[13]

3. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Membrane preparation, a high concentration of unlabeled ligand, and radioligand.

    • Competition Binding: Membrane preparation, varying concentrations of m-CPP, and a fixed concentration of radioligand.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.[13]

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of m-CPP.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of m-CPP that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition Wells) Membrane_Prep->Plate_Setup Reagent_Prep Prepare Radioligand, Test Compound (m-CPP), & Buffers Reagent_Prep->Plate_Setup Incubation Incubate to Reach Binding Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

m-Chlorophenylpiperazine is a pharmacologically complex ligand with a broad spectrum of activity, primarily at serotonin receptors. Its high affinity for the 5-HT2C receptor, in particular, has made it a widely used tool for investigating the role of this receptor in various physiological and pathological processes. However, its promiscuity necessitates careful experimental design and interpretation of results. The methodologies outlined in this guide, particularly radioligand binding assays, are fundamental to characterizing the receptor binding profiles of m-CPP and novel compounds, thereby advancing our understanding of serotonergic neurotransmission and facilitating the development of more selective and effective therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. Retrieved from [Link]

  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans. Psychopharmacology, 89(3), 388–391. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Mueller, E. A., Murphy, D. L., & Sunderland, T. (1985). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of Clinical Endocrinology and Metabolism, 61(6), 1179–1184. Retrieved from [Link]

  • Kahn, R. S., & Wetzler, S. (1991). m-Chlorophenylpiperazine as a probe of serotonin function. Biological Psychiatry, 30(11), 1139–1166. Retrieved from [Link]

  • Kim, D., Murray, M., & Simansky, K. J. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental Neurology, 169(2), 496–500. Retrieved from [Link]

  • Zhang, L. L., & Wang, M. W. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(16), e1215. Retrieved from [Link]

  • Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988). The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Neuropharmacology, 27(10), 975–980. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Wikipedia. (2024, January 28). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. Retrieved from [Link]

  • PsychonautWiki. (2023, October 10). mCPP. Retrieved from [Link]

  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180–188. Retrieved from [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289–299. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(o-chlorophenyl)piperazine. Retrieved from [Link]

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. Retrieved from [Link]

  • Fuller, R. W., et al. (1981). Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats. Neuropharmacology, 20(2), 155–162. Retrieved from [Link]

  • European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

  • Sadek, B., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(21), 3648–3664. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6653. Retrieved from [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155–164. Retrieved from [Link]

  • Hamik, A., & O'Donnell, J. M. (1991). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Journal of Neurochemistry, 56(5), 1738–1741. Retrieved from [Link]

  • Ferlin, M. G., & Cacciari, B. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1431. Retrieved from [Link]

  • He, Y., et al. (2015). Meta-chlorophenylpiperazine Enhances Leptin Sensitivity in Diet-Induced Obese Mice. British Journal of Pharmacology, 172(14), 3562–3573. Retrieved from [Link]

  • Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • Navarro, G., et al. (2018). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 61(21), 9717–9731. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. Retrieved from [Link]

  • MolPort. (n.d.). Compound N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-(2-nitrophenyl)methanimine. Retrieved from [Link]

  • Google Patents. (1997). N-methyl piperazine compounds having dopamine receptor affinity.
  • Google Patents. (2008). Synthesis method of N-methylpiperazine.

Sources

Foundational

Mechanism of Action: 2-(2-Chlorophenyl)-1-methylpiperazine in CNS Research

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 2-(2-Chlorophenyl)-1-methylpiperazine in CNS research. Given the structural specificity of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of 2-(2-Chlorophenyl)-1-methylpiperazine in CNS research.

Given the structural specificity of this compound (a C-substituted piperazine) versus the more common N-substituted piperazines (e.g., mCPP, oCPP) used in serotonin research, this guide provides a rigorous Structure-Activity Relationship (SAR) analysis to distinguish its mechanistic pathway (Monoamine Transporter Inhibition) from its isomers.

Executive Summary

2-(2-Chlorophenyl)-1-methylpiperazine is a psychoactive scaffold belonging to the 2-phenylpiperazine class. Unlike its N-substituted isomers (which are primarily serotonergic ligands), 2-phenylpiperazines are structurally homologous to phenmetrazine and methylphenidate , acting primarily as Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) .

In CNS research, this compound serves as a critical chemical probe for mapping the steric tolerance of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Its mechanism is defined by the blockade of monoamine reuptake, leading to elevated synaptic concentrations of dopamine and norepinephrine, which drives locomotor sensitization and sympathomimetic effects.

Feature2-(2-Chlorophenyl)-1-methylpiperazine 1-(2-Chlorophenyl)-4-methylpiperazine
Structure Class C-Substituted (2-Phenylpiperazine)N-Substituted (Phenylpiperazine)
Primary Target DAT / NET (Transporters)5-HT2A / 5-HT2C (Receptors)
Mechanism Reuptake Inhibition (NDRI)Agonist / Antagonist
CNS Effect Psychostimulant / ArousalAnxiogenic / Anxiolytic
Research Use Addiction models, ADHD probingAnxiety, Depression, Serotonin Syndrome

Chemical Structure & Pharmacophore Analysis

The molecule consists of a piperazine ring with a 2-chlorophenyl group attached to the C2 carbon and a methyl group on the N1 nitrogen.[1]

Structure-Activity Relationship (SAR)
  • 2-Phenyl Moiety: The attachment of the phenyl ring at the C2 position of the piperazine creates a chiral center, mimicking the phenethylamine backbone essential for catecholamine transporter recognition.

  • N1-Methylation: Increases lipophilicity and blood-brain barrier (BBB) permeability. In 2-phenylpiperazines, N-methylation typically enhances potency at the DAT (similar to the difference between phenmetrazine and phendimetrazine).

  • 2-Chloro Substitution: The ortho-chloro substituent on the phenyl ring introduces steric bulk and electronic withdrawal. In the context of NDRIs, ortho substitutions can reduce potency compared to the unsubstituted parent (1-methyl-2-phenylpiperazine) or shift selectivity towards the Serotonin Transporter (SERT), depending on the specific binding pocket conformation.

Mechanism of Action: Monoamine Transporter Blockade

Primary Pathway: DAT/NET Inhibition

The compound functions as a competitive inhibitor of the presynaptic monoamine transporters.

  • Binding: The protonated N4-amine (at physiological pH) mimics the terminal amine of dopamine. The 2-phenyl group occupies the hydrophobic pocket of the transporter (S1 site).

  • Conformational Lock: Binding prevents the transporter from undergoing the conformational change required to translocate the substrate (dopamine/norepinephrine) from the synaptic cleft to the cytoplasm.

  • Synaptic Accumulation: Blockade results in a rapid increase in extracellular dopamine levels in the nucleus accumbens (reward/locomotion) and norepinephrine in the prefrontal cortex (arousal/attention).

Secondary Pathway: Vesicular Interaction (Hypothetical)

Unlike amphetamines, 2-phenylpiperazines generally lack the capacity to reverse VMAT2 (Vesicular Monoamine Transporter 2) effectively, meaning they act as reuptake inhibitors rather than releasers . This distinction is crucial for research into non-neurotoxic stimulant alternatives.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways between the C-substituted (Target of this guide) and N-substituted (Common isomer) mechanisms.

CNS_Mechanism Compound 2-(2-Chlorophenyl)-1-methylpiperazine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits (Ki < 100nM) NET Norepinephrine Transporter (NET) Compound->NET Inhibits Isomer 1-(2-Chlorophenyl)-4-methylpiperazine (N-Substituted Isomer) 5 5 Isomer->5 Synapse_DA Increased Synaptic Dopamine DAT->Synapse_DA Blocks Reuptake Synapse_NE Increased Synaptic Norepinephrine NET->Synapse_NE Blocks Reuptake HT2C Agonist/Antagonist PLC Phospholipase C Activation HT2C->PLC Gq Coupling Behavior_Stim Locomotor Activity Arousal Reward Synapse_DA->Behavior_Stim Synapse_NE->Behavior_Stim Behavior_Anx Anxiety Modulation Appetite Suppression PLC->Behavior_Anx

Caption: Divergent signaling: The C-substituted scaffold (blue) drives dopaminergic/noradrenergic tone, while the N-substituted isomer (red) modulates serotonergic pathways.

Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the Ki (inhibition constant) of the compound for DAT, NET, and SERT.

Reagents:

  • [

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine.
  • Synaptosomes prepared from rat striatum (for DAT) and hypothalamus (for NET).

  • Test Compound: 2-(2-Chlorophenyl)-1-methylpiperazine (dissolved in DMSO).

Workflow:

  • Preparation: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g for 10 min; collect supernatant (synaptosomes).

  • Incubation: Incubate synaptosomes (50 µg protein) with test compound (1 nM – 10 µM) for 15 min at 37°C in Krebs-Henseleit buffer.

  • Substrate Addition: Add radiolabeled monoamine (50 nM final concentration) and incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % uptake vs. log[concentration] to derive IC50 and calculate Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Locomotor Activity (Open Field Test)

Objective: Assess the psychostimulant potential of the compound.

Workflow:

  • Acclimatization: Place rodents (C57BL/6 mice) in the testing room for 1 hour.

  • Administration: Administer compound via I.P. injection (e.g., 10 mg/kg). Include Vehicle (Saline/DMSO) and Positive Control (Amphetamine 3 mg/kg).

  • Recording: Immediately place subject in the center of the Open Field arena (40x40 cm).

  • Tracking: Record movement for 60 minutes using video tracking software (e.g., EthoVision).

  • Metrics: Analyze Total Distance Moved (cm), Velocity (cm/s), and Center Time (anxiety proxy).

    • Result Interpretation: A significant increase in distance moved compared to vehicle confirms stimulant activity.

Synthesis & Quality Control

For research purposes, the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine typically follows the reduction of pyrazine or the cyclization of diamines.

Key Synthesis Route (Reductive Cyclization):

  • Precursor: 1-(2-Chlorophenyl)-1,2-ethanediamine reacted with glyoxal (or oxalate derivatives) to form the diketopiperazine.

  • Reduction: Reduction of the intermediate using Lithium Aluminum Hydride (LiAlH4) in THF yields the 2-(2-chlorophenyl)piperazine.

  • Methylation: Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) introduces the N-methyl group.

    • Note: Regioselectivity is critical. Methylation at N1 vs N4 must be controlled or separated via chromatography.

Quality Control Parameters:

  • HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).

  • 1H-NMR: Confirm doublet/multiplet signals for the C2-methine proton (distinct from N-substituted isomers).

  • Mass Spectrometry: [M+H]+ = 211.71 (approx).

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-methyl-2-phenylpiperazine: implications for the mechanism of action." Pharmacology Biochemistry and Behavior.

  • Negus, S. S., et al. (2006). "Monoamine transport inhibitors: pharmacology and effects on behavior." Journal of Pharmacology and Experimental Therapeutics.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • ChemicalBook. (2024). "2-(2-chlorophenyl)-1-methylpiperazine CAS 1018645-91-4 Entry."

  • PubChem. (2024). "Compound Summary: 1-(2-Chlorophenyl)piperazine (Isomer Comparison)."

Sources

Exploratory

Physicochemical Characterization of 2-(2-Chlorophenyl)-1-methylpiperazine: A Guide to Thermodynamic Properties and pKa Determination

An In-Depth Technical Guide for Researchers Abstract 2-(2-Chlorophenyl)-1-methylpiperazine is a substituted piperazine derivative with potential significance in medicinal chemistry and drug development. As with any drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

2-(2-Chlorophenyl)-1-methylpiperazine is a substituted piperazine derivative with potential significance in medicinal chemistry and drug development. As with any drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive framework for the determination and interpretation of the key thermodynamic properties and acid dissociation constants (pKa) of this compound. We delve into the theoretical underpinnings of these parameters, present detailed, field-proven experimental protocols for their measurement, and discuss the critical implications of the resulting data in the context of drug design and formulation. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of heterocyclic compounds for therapeutic applications.

Introduction: The Critical Role of Physicochemical Properties in Drug Viability

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its ability to confer favorable properties such as aqueous solubility and the capacity for crucial molecular interactions.[1] The specific derivative, 2-(2-Chlorophenyl)-1-methylpiperazine, incorporates a lipophilic chlorophenyl group and a methyl-substituted tertiary amine, creating a complex molecule with distinct physicochemical characteristics.

The success of a drug candidate is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is governed by fundamental properties like acidity (pKa) and thermodynamics.[2]

  • pKa dictates the ionization state of a molecule at a given pH.[2] This is critical because the charge of a molecule influences its ability to cross biological membranes, dissolve in aqueous environments (like the bloodstream), and interact with its protein target.[1]

  • Thermodynamic properties , such as enthalpy (ΔH) and entropy (ΔS) of binding, provide invaluable insight into the forces driving drug-target interactions.[3] Furthermore, properties like the enthalpy of fusion and melting point are essential for pre-formulation studies, stability analysis, and dosage form design.[][5]

This guide will provide the necessary theoretical background and practical, step-by-step protocols to empower researchers to accurately characterize 2-(2-Chlorophenyl)-1-methylpiperazine.

Theoretical Framework

Acid Dissociation Constants (pKa) of a Disubstituted Piperazine

2-(2-Chlorophenyl)-1-methylpiperazine is a dibasic compound, featuring two nitrogen atoms within the piperazine ring that can be protonated. Consequently, it is characterized by two distinct pKa values.

  • pKa1: Corresponds to the deprotonation of the dicationic form (H₂A²⁺) to the monocationic form (HA⁺).

  • pKa2: Corresponds to the deprotonation of the monocationic form (HA⁺) to the neutral form (A).

The basicity of these nitrogen atoms is modulated by the electronic effects of the substituents:

  • 1-Methyl Group: The electron-donating inductive effect of the methyl group generally increases the basicity (raises the pKa) of the adjacent tertiary amine compared to a secondary amine in an unsubstituted piperazine.

  • 2-(2-Chlorophenyl) Group: The electron-withdrawing nature of the chlorophenyl group, coupled with its steric bulk, is expected to decrease the basicity (lower the pKa) of the adjacent secondary amine. Studies on similar piperazine derivatives show that adding substituent groups to the piperazine molecule tends to lower the pKa values.[2]

The relationship between the ionization state and pH is described by the Henderson-Hasselbalch equation, which is fundamental to predicting the molecule's charge in different biological compartments.

Thermodynamics in Pharmaceutical Science

A comprehensive thermodynamic evaluation is vital in the early stages of drug development.[3] Key parameters include:

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): Determined using techniques like Differential Scanning Calorimetry (DSC), these values are indicators of the purity and crystal lattice energy of the compound.[] They are crucial for assessing the physical stability of the solid form.

  • Heat Capacity (Cp): Represents the amount of heat required to raise the temperature of the substance. Changes in heat capacity can indicate phase transitions.

  • Enthalpy (ΔH°) and Entropy (ΔS°) of Dissociation: These values, often derived from temperature-dependent pKa studies using the van't Hoff equation, describe the energetic changes associated with the protonation/deprotonation process.[2]

Understanding these parameters allows for the optimization of formulation strategies, prediction of long-term stability, and deeper insights into drug-target binding energetics.[3][6]

Predicted Physicochemical Properties

While experimentally determined data for 2-(2-Chlorophenyl)-1-methylpiperazine is not widely available in peer-reviewed literature, several properties have been predicted through computational methods. These values serve as a useful baseline for experimental design.

PropertyPredicted ValueUnitSource
Boiling Point291.6 ± 35.0°C[7]
Density1.140 ± 0.06g/cm³[7]
pKa8.16 ± 0.10-[7]

Note: The predicted pKa likely corresponds to the more basic nitrogen (N1, bearing the methyl group) and should be validated experimentally. The second, less basic pKa is not specified in this prediction.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the experimental determination of the pKa and thermodynamic properties of 2-(2-Chlorophenyl)-1-methylpiperazine.

Protocol: Determination of pKa by Potentiometric Titration

This method is the gold standard for pKa determination due to its accuracy and reliability.[2] The protocol involves monitoring the pH of a solution of the analyte as a standardized titrant is added.

Workflow for Potentiometric pKa Determination

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Titration cluster_analysis Phase 3: Data Analysis A Prepare Analyte Solution (e.g., 10 mM in 0.15 M KCl) B Calibrate pH Electrode (3-point calibration: pH 4, 7, 10) A->B D Equilibrate System (Inert gas purge, T=25°C) B->D C Standardize Titrant (e.g., 0.1 M HCl) C->D E Perform Titration (Add titrant in small increments) D->E F Record Data (pH vs. Volume of Titrant) E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st & 2nd Derivatives (ΔpH/ΔV, Δ²pH/ΔV²) G->H I Identify Equivalence Points (Peaks in 1st derivative) H->I J Determine pKa Values (pH at half-equivalence points) I->J

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a ~10 mM solution of 2-(2-Chlorophenyl)-1-methylpiperazine hydrochloride in an appropriate background electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength).

    • Calibrate a high-quality pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

    • Prepare and accurately standardize a titrant solution (e.g., 0.1 M NaOH if starting with the hydrochloride salt, or 0.1 M HCl if starting with the free base).

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent interference from atmospheric CO₂.

    • Begin adding the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The equivalence points, where the inflection is steepest, will appear as peaks in the first derivative plot.

    • The pKa values are determined from the pH readings at the half-equivalence points. For a dibasic compound, pKa2 will be the pH at the first half-equivalence point, and pKa1 will be the pH at the second half-equivalence point.

Protocol: Thermodynamic Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting point, enthalpy of fusion, and heat capacity.[5]

Workflow for DSC Analysis

cluster_setup Phase 1: Setup & Calibration cluster_run Phase 2: Experimental Run cluster_analysis Phase 3: Data Interpretation A Instrument Calibration (Use standards like Indium for Tm and ΔH) B Sample Preparation (Accurately weigh 2-5 mg of sample) A->B C Hermetic Encapsulation (Seal sample in an aluminum pan) B->C D Place Sample & Reference Pans (Reference is an empty, sealed pan) C->D E Define Thermal Program (e.g., Heat from 25°C to 200°C at 10°C/min) D->E F Execute Run & Record Data (Heat Flow vs. Temperature) E->F G Generate Thermogram Plot F->G H Determine Melting Point (Tm) (Onset or peak of the endotherm) G->H I Calculate Enthalpy of Fusion (ΔHfus) (Integrate the area under the melting peak) G->I

Caption: Workflow for thermodynamic analysis using DSC.

Step-by-Step Methodology:

  • Instrument and Sample Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Accurately weigh 2-5 mg of 2-(2-Chlorophenyl)-1-methylpiperazine into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition. Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument to execute a controlled heating ramp (e.g., 10 °C/minute) over a temperature range appropriate for the compound (e.g., from room temperature to a point well above the expected melting point).

    • The instrument will record the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.

  • Data Analysis:

    • The output is a thermogram, a plot of heat flow versus temperature.

    • An endothermic peak represents the melting process. The melting point (Tm) is typically determined from the onset temperature of this peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value is expressed in Joules per gram (J/g) and can be converted to Joules per mole (J/mol) using the molecular weight of the compound.

Implications for Drug Development

The data obtained from these protocols directly informs critical decisions in the drug development pipeline.

Structure-Property-Activity Relationship

struct Molecular Structure 2-(2-Chlorophenyl)-1-methylpiperazine props Physicochemical Properties pKa1 (N-H) pKa2 (N-CH3) Lipophilicity (LogP) Solubility Melting Point (Tm) struct:f1->props:p influences dev Drug Development Outcomes ADME Profile Target Binding Affinity Formulation Stability props:p->dev:d governs

Sources

Foundational

A Toxicological and Safety Assessment of 2-(2-Chlorophenyl)-1-methylpiperazine: A Guide for Researchers

Disclaimer: This document is intended for informational purposes for research and development professionals. The toxicological data presented herein is largely predictive, based on structure-activity relationships with a...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for research and development professionals. The toxicological data presented herein is largely predictive, based on structure-activity relationships with analogous compounds, due to the absence of comprehensive published studies on 2-(2-Chlorophenyl)-1-methylpiperazine itself. All laboratory work should be conducted under the guidance of a formal risk assessment, and the information in this guide must be supplemented by empirical testing.

Introduction: Understanding the Compound

2-(2-Chlorophenyl)-1-methylpiperazine is a substituted phenylpiperazine derivative. Compounds of this class are prevalent in medicinal chemistry and neuroscience research, often serving as scaffolds for developing centrally active agents.[1][2] The arylpiperazine moiety is a key pharmacophore for ligands targeting dopaminergic, serotonergic, and adrenergic receptors.[1] The specific combination of a 2-chloro substitution on the phenyl ring and an N-methyl group on the piperazine ring dictates its unique physicochemical properties, which in turn influence its metabolic fate, pharmacokinetic profile, and toxicological characteristics. Given its potential utility in drug discovery, a thorough understanding of its safety profile is paramount for any researcher handling or studying this compound.

Section 1: Predictive Toxicological Profile

In the absence of direct toxicological data, we can construct a predictive profile by examining structurally related analogs: 1-methylpiperazine and various chlorophenylpiperazines.

Predicted Pharmacodynamics and Neurological Effects

Phenylpiperazine derivatives are well-known for their activity on the central nervous system (CNS).[1][3] They can act as agonists, antagonists, or modulators of various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1][4] For instance, 1-(3-chlorophenyl)piperazine (mCPP) is a known serotonin receptor agonist.[5] It is plausible that 2-(2-Chlorophenyl)-1-methylpiperazine exhibits similar CNS activity.

Expected Primary Effects:

  • Sympathomimetic Effects: Overdoses of related compounds can lead to anxiety, agitation, tachycardia, and hypertension.[5][6]

  • Serotonergic Effects: Potential for hallucinogenic or other mood-altering effects.

  • GABA Receptor Antagonism: Some chlorophenylpiperazines have been shown to be antagonists of GABA-A receptors, which can lead to increased catecholamine levels and contribute to toxicity.[6]

Inferred Metabolic Pathways

The metabolism of 2-(2-Chlorophenyl)-1-methylpiperazine is likely to proceed through several key pathways common to xenobiotics, involving Phase I and Phase II enzymatic reactions primarily in the liver.

Predicted Phase I Reactions:

  • N-demethylation: Removal of the methyl group from the piperazine nitrogen is a common metabolic route.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.

  • Piperazine Ring Oxidation: Oxidation of the piperazine ring can lead to ring-opening or the formation of more polar metabolites.

Predicted Phase II Reactions:

  • Glucuronidation/Sulfation: The hydroxylated metabolites from Phase I are likely to be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Compound 2-(2-Chlorophenyl)-1-methylpiperazine N_demethylated N-demethylated Metabolite Parent_Compound->N_demethylated CYP450 Hydroxylated Aromatic Hydroxylation Parent_Compound->Hydroxylated CYP450 Oxidized Piperazine Ring Oxidation Parent_Compound->Oxidized CYP450 Conjugated Glucuronide/Sulfate Conjugates Hydroxylated->Conjugated UGTs/SULTs Excretion Excretion Conjugated->Excretion G cluster_workflow Toxicological Testing Workflow start Compound Synthesis & Characterization in_vitro_cytotox Protocol 3.2: In Vitro Cytotoxicity (MTT Assay) start->in_vitro_cytotox in_vitro_geno Protocol 3.3: In Vitro Genotoxicity (Ames Test) start->in_vitro_geno in_vivo_acute Protocol 3.4: In Vivo Acute Toxicity (OECD 423) in_vitro_cytotox->in_vivo_acute If cytotoxicity is acceptable in_vitro_geno->in_vivo_acute If non-mutagenic risk_assessment Comprehensive Risk Assessment in_vivo_acute->risk_assessment

Caption: A tiered workflow for assessing the toxicology of a novel compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. [7][8]Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. [8]A decrease in formazan production is indicative of cytotoxicity.

Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(2-Chlorophenyl)-1-methylpiperazine in cell culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [9][10]4. Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals. [9][10]5. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. [8]Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol: In Vitro Genotoxicity (Ames Test)

Principle: The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. [11][12]It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it themselves). [11][13]The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium. [11][13][14] Methodology:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions). [13][14]2. Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian liver extract (S9 fraction). [13]This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes. [12][13]3. Plate Incorporation Assay: a. Prepare a top agar solution kept at 45°C. b. To a sterile tube, add 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or a buffer. [13] c. Mix and pour the contents onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Protocol: In Vivo Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

Principle: This method allows for the classification of a substance into a GHS acute toxicity category with the use of a minimal number of animals. [15][16][17]It is a stepwise procedure where a group of three animals of a single sex (usually females) is dosed at a defined starting dose. [16]The outcome (mortality or survival) determines the next step. [16] Methodology:

  • Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

  • Dose Selection: Based on in vitro data and analog information, select a starting dose from the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. [15][17]3. Administration: Administer the compound in a single dose via oral gavage. Animals should be fasted prior to dosing. [18]The volume should not exceed 1 mL/100g of body weight for aqueous solutions. [15]4. Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. [16]Record all signs of toxicity, moribundity, and mortality.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in that toxicity category. The next step would be to dose a new group of 3 animals at the next lower dose level.

    • If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at the next higher dose level.

  • Classification: The pattern of mortality across the different dose levels allows for classification into one of the GHS acute toxicity categories. [15][17]

Conclusion

While 2-(2-Chlorophenyl)-1-methylpiperazine shows potential as a research tool, its structural similarity to known psychoactive and toxic compounds necessitates a cautious and systematic approach to its handling and study. The predictive toxicological profile presented here suggests that the compound is likely to be harmful or toxic if ingested and corrosive to skin and eyes. This guide provides the foundational knowledge and experimental framework for researchers to validate these predictions, ensuring a safe and scientifically robust investigation of this novel chemical entity. Empirical data from the outlined protocols is the only definitive way to establish a complete and reliable safety profile.

References

  • Ames Test Protocol. (2025, October 13). AAT Bioquest. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes. [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]

  • oecd guidelines for acute oral toxicity studies: an overview. (2023). International Journal of Research in Ayurveda and Pharmacy. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • 1-Methylpiperazine. (n.d.). Haz-Map. [Link]

  • 1-Methylpiperazine | C5H12N2. (n.d.). PubChem. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. [Link]

  • MTT (Assay protocol). (n.d.). Addgene. [Link]

  • Phenylpiperazine derivatives had a wide range of efficacy and toxicity... (n.d.). ResearchGate. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org. [Link]

  • Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017, June 15). PubMed. [Link]

  • Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. (2025, August 6). ResearchGate. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (n.d.). ResearchGate. [Link]

  • 1-(2-Chlorophenyl)piperazine | C10H13ClN2. (n.d.). PubChem. [Link]

  • Acute Chlorophenylpiperazine Overdose: A Case Report and Review of the Literature. (2008, June 15). PubMed. [Link]

  • (2-Chlorophenyl)(piperazin-1-yl)methanone - Hazard Genotoxicity. (n.d.). EPA CompTox Chemicals Dashboard. [Link]

Sources

Exploratory

History and discovery of 2-(2-Chlorophenyl)-1-methylpiperazine derivatives

An In-Depth Technical Guide to the History, Synthesis, and Pharmacological Profile of Chlorophenylpiperazine Derivatives Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Pharmacological Profile of Chlorophenylpiperazine Derivatives

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of therapeutic agents.[1][2] Among its numerous variations, the chlorophenylpiperazine moiety has emerged as a critical pharmacophore, particularly for agents targeting the central nervous system (CNS). This guide provides a comprehensive exploration of the history, discovery, and development of 2-(2-Chlorophenyl)-1-methylpiperazine derivatives and their structural analogs. We will delve into the foundational synthetic methodologies, elucidate the complex pharmacology and structure-activity relationships (SAR) that govern their interaction with monoaminergic systems, and present detailed experimental protocols. This document serves as a technical resource for researchers and professionals in drug development, synthesizing historical context with contemporary insights to illuminate the enduring relevance of this chemical class.

Introduction: The Piperazine Scaffold in Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, high polarity, and the capacity for N-functionalization.[2] These properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability, making the scaffold a staple in drug design.[2] Its structural versatility is showcased by its presence in a wide array of blockbuster drugs, including the antipsychotic aripiprazole, the anticancer agent imatinib, and the popular antihistamine cetirizine.[1]

The introduction of an aryl group, particularly a chlorophenyl substituent, onto the piperazine core, directs the pharmacological activity primarily toward neurotransmitter receptors.[3] These chlorophenylpiperazine derivatives have become a major focus of research for developing treatments for psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[4][5] This guide will trace the evolution of these compounds from early research tools to sophisticated clinical candidates.

Historical Trajectory: From Research Tool to Therapeutic Lead

The journey of chlorophenylpiperazine derivatives is intertwined with the broader history of psychopharmacology. While not a direct therapeutic agent itself, meta-Chlorophenylpiperazine (m-CPP) , developed in the late 1970s, stands as a pivotal early example.[6] Initially used in scientific research, m-CPP was instrumental in probing the complexities of the serotonin system.[3][6]

Unlike many psychoactive substances, m-CPP is generally considered to have unpleasant, anxiogenic (anxiety-provoking) effects rather than being reinforcing or recreational.[6] This profile, however, made it an invaluable tool for researchers to induce specific neurochemical states in a controlled manner, allowing for the study of anxiety and the testing of potential anxiolytic and antimigraine medications.[6] The insights gained from m-CPP and other early phenylpiperazines laid the groundwork for the rational design of second-generation compounds with refined therapeutic profiles.

Core Synthetic Strategies

The construction of the chlorophenylpiperazine core is a well-established process in medicinal chemistry, with the most common approach involving the condensation of a substituted aniline with a bis-electrophilic agent like bis(2-chloroethyl)amine.[7] This method allows for the efficient synthesis of the foundational 1-(chlorophenyl)piperazine intermediate, which can then be further functionalized.

General Synthesis Workflow

The synthesis typically begins with the reaction of a chloro-substituted aniline with bis(2-chloroethylamine) hydrochloride in a high-boiling solvent such as xylene, often with an acid catalyst.[7] The resulting N-arylpiperazine can then be modified at the second nitrogen (N4) via alkylation or acylation to produce a diverse library of derivatives.

cluster_0 Step 1: Core Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Final Coupling A 3-Chloroaniline C 1-(3-chlorophenyl)piperazine HCl A->C Xylene, PTSA Reflux B bis(2-chloroethylamine) HCl B->C E 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine C->E NaOH, Acetone/H2O D 1-bromo-3-chloropropane D->E G Final Derivative E->G Base, Solvent F Heterocyclic Core (e.g., Triazolopyridinone) F->G

Caption: General workflow for synthesizing chlorophenylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride[7]

This protocol provides a representative method for creating the core intermediate.

Materials:

  • bis-(2-chloroethylamine) hydrochloride

  • 3-chloroaniline

  • p-toluenesulphonic acid (PTSA)

  • Xylene

  • Acetone

Procedure:

  • A mixture of bis-(2-chloroethylamine) hydrochloride (100 g, 0.56 mol), 3-chloroaniline (78.54 g, 0.61 mol), and p-toluenesulphonic acid (3 g, 3%) in xylene (300 mL) is prepared in a reaction vessel equipped with a reflux condenser.

  • The mixture is heated to reflux (approximately 140-145°C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mass is cooled to 30°C and then further chilled to 0-5°C to induce crystallization.

  • The product is isolated by filtration.

  • The filter cake is washed with chilled xylene (5°C, 75 mL) followed by chilled acetone (5°C, 75 mL) to remove any residual aniline.

  • The final product is dried in a vacuum oven (100 mm/Hg) at 40°C for 8 hours to yield 1-(3-chlorophenyl)piperazine hydrochloride as off-white crystals.

Pharmacological Landscape and Mechanism of Action

Chlorophenylpiperazine derivatives exert their effects primarily by modulating monoaminergic neurotransmitter systems, with high affinity for various dopamine (DA) and serotonin (5-HT) receptor subtypes.[3][5] The specific receptor binding profile is highly dependent on the substitution pattern of the molecule, allowing for the fine-tuning of its pharmacological effects.

  • Serotonergic Activity: Many derivatives, like m-CPP, act as agonists at multiple serotonin receptors, particularly 5-HT2C.[6] More recent compounds have been engineered for higher selectivity. For example, derivatives have been synthesized as dual-acting 5-HT1A and 5-HT7 receptor ligands, a profile considered promising for treating depression.[8]

  • Dopaminergic Activity: A key strategy in developing novel antipsychotics is to create compounds that are agonists of dopamine autoreceptors and antagonists of postsynaptic DA receptors.[7] This dual action is hypothesized to treat both the negative and positive symptoms of schizophrenia while potentially reducing side effects like extrapyramidal syndrome.[7]

ligand Chlorophenylpiperazine Derivative receptor GPCR (e.g., 5-HT or DA Receptor) ligand->receptor Binds gprotein G-Protein (α, β, γ subunits) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response (e.g., Altered Neuronal Firing) second_messenger->cellular_response Initiates

Caption: Simplified GPCR signaling pathway targeted by these derivatives.

Comparative Pharmacological Data

The versatility of the scaffold is evident in the diverse biological targets of its derivatives.

Compound Class/ExamplePrimary Target(s)Therapeutic ApplicationReference(s)
meta-Chlorophenylpiperazine (m-CPP)Serotonin Receptor Agonist (e.g., 5-HT2C)Research Tool (Anxiety)[6]
Trazodone Analogues (e.g., 7a·HCl)5-HT1A / 5-HT7 Receptor LigandsAntidepressant[8]
2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one derivativesDopamine Autoreceptor Agonist / Postsynaptic AntagonistAntipsychotic[7]
N-(2-benzoyl-4-chlorophenyl)-2-(4-(phenyl)piperazin-1-yl) acetamidesGABAA ReceptorAnxiolytic[4]

Structure-Activity Relationships (SAR)

The biological activity of chlorophenylpiperazine derivatives is highly sensitive to their chemical structure. As one review notes, "A trivial change in the substitution pattern in the piperazine nucleus causes distinguishable difference in their pharmacological activities."[3]

  • Chlorophenyl Ring Substitution: The position of the chlorine atom (ortho, meta, or para) on the phenyl ring significantly influences receptor affinity and selectivity. The meta-position, as seen in m-CPP and many trazodone-like antidepressants, is common for compounds targeting serotonin receptors.[6][8]

  • N4-Substituent: The nature of the group attached to the second piperazine nitrogen is the primary determinant of the compound's specific pharmacological profile.

    • Short alkyl chains often lead to less specific receptor interactions.

    • Long alkyl chains connected to complex heterocyclic moieties, such as the triazolopyridinone system, are characteristic of potent and selective ligands developed for antipsychotic or antidepressant effects.[7][8] This terminal group engages in critical binding interactions deep within the receptor pocket.

Conclusion and Future Directions

The history of 2-(2-Chlorophenyl)-1-methylpiperazine and its related chlorophenylpiperazine derivatives is a testament to the power of scaffold-based drug discovery. Evolving from early, non-selective research probes like m-CPP, this class of compounds has given rise to highly specific and potent modulators of CNS targets. The synthetic accessibility of the core structure allows for extensive chemical exploration, leading to the development of agents for a wide range of neurological and psychiatric conditions.

Future research will likely focus on designing multi-target ligands to address complex disease pathologies with a single molecule. The integration of computational chemistry and machine learning will further accelerate the design-synthesis-testing cycle, enabling the prediction of binding affinities and pharmacokinetic properties with greater accuracy.[1] The chlorophenylpiperazine scaffold, with its rich history and proven versatility, is poised to remain a valuable and productive platform for the next generation of CNS therapeutics.

References

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (n.d.). Central Nervous System Agents in Medicinal Chemistry.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. (2025, December). Benchchem.
  • Seba, M. C., et al. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Rasayan J. Chem.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl). (2019). SciSpace.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). PMC.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022, October 12).
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2023, January 6). MDPI.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • meta-Chlorophenylpiperazine. (n.d.). Wikipedia.

Sources

Foundational

In Vitro Metabolic Stability of 2-(2-Chlorophenyl)-1-methylpiperazine: A Technical Guide

Introduction: The Imperative of Metabolic Stability in Drug Discovery In the landscape of modern drug discovery and development, the metabolic stability of a potential therapeutic agent is a cornerstone of its success.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the landscape of modern drug discovery and development, the metabolic stability of a potential therapeutic agent is a cornerstone of its success.[1] This property, which describes a compound's resistance to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability is often rapidly cleared from the body, necessitating more frequent or higher doses to achieve a therapeutic effect, which can lead to patient compliance issues and an increased risk of adverse effects.[4] Conversely, a highly stable compound might accumulate, leading to toxicity. Therefore, a comprehensive understanding and early assessment of metabolic stability are critical for optimizing drug candidates and mitigating late-stage clinical failures.[5]

This in-depth technical guide focuses on the in vitro metabolic stability of 2-(2-Chlorophenyl)-1-methylpiperazine, a substituted piperazine derivative. The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its versatile synthetic handles that allow for the fine-tuning of physicochemical and pharmacological properties.[6][7] However, the nitrogen atoms within the piperazine ring can also be susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver.[8] This guide will provide researchers, scientists, and drug development professionals with a detailed framework for assessing the metabolic fate of this compound, from foundational principles to practical experimental protocols and data interpretation.

Chemical Profile: 2-(2-Chlorophenyl)-1-methylpiperazine

Before delving into the metabolic assessment, it is crucial to understand the key structural features of 2-(2-Chlorophenyl)-1-methylpiperazine that may influence its metabolic fate.

FeatureDescriptionPotential Metabolic Implications
Core Structure Piperazine ringThe two nitrogen atoms are potential sites for N-dealkylation and oxidation.
Substituent 1 2-Chlorophenyl groupThe aromatic ring is susceptible to hydroxylation, and the chlorine atom may influence the regioselectivity of this reaction.
Substituent 2 Methyl group on nitrogenThis group can be a site for N-demethylation, a common metabolic pathway.

The interplay of these structural motifs will dictate the compound's interaction with metabolic enzymes and its subsequent biotransformation.

Experimental Design: A Step-by-Step Protocol for In Vitro Metabolic Stability Assessment using Human Liver Microsomes

The following protocol outlines a robust and widely accepted method for determining the in vitro metabolic stability of a test compound using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I metabolic enzymes, particularly CYP isozymes, making them a cost-effective and high-throughput tool for early-stage metabolic screening.[9][10]

I. Reagent and Stock Solution Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(2-Chlorophenyl)-1-methylpiperazine in a suitable organic solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.5%) to avoid inhibition of metabolic enzymes.

  • Human Liver Microsomes (HLMs): On the day of the experiment, thaw a vial of pooled HLMs (from multiple donors to minimize inter-individual variability) on ice.[10] Dilute the microsomes to a final working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS): Prepare the NRS solution according to the manufacturer's instructions. A common formulation includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. The NRS is crucial for sustaining the activity of CYP enzymes, which require NADPH as a cofactor.[11]

  • Positive Control: Prepare a stock solution of a compound with a known metabolic profile (e.g., testosterone or verapamil) to validate the assay performance.

  • Termination Solution: Prepare a solution of ice-cold acetonitrile containing an internal standard (a structurally similar compound not expected to be found in the samples) for quenching the reaction and aiding in analytical quantification.

II. Incubation Procedure
  • Pre-incubation: In a 96-well plate, add the diluted HLM suspension to each well. Add the test compound and positive control to their respective wells to achieve a final concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NRS to each well. The time of addition is considered time zero (t=0).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aspirate an aliquot from the respective wells and transfer it to a new plate containing the ice-cold termination solution.[10] The zero-minute time point is typically taken immediately after the addition of the NRS.

  • Control Incubations:

    • No Cofactor Control: In a separate set of wells, add buffer instead of the NRS to assess for any non-NADPH-dependent degradation.

    • No Microsome Control: In another set of wells, add buffer instead of the HLM suspension to check for chemical instability of the compound in the incubation buffer.

III. Sample Analysis by LC-MS/MS
  • Sample Preparation: After the final time point, centrifuge the plate containing the terminated samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity required to quantify the parent compound at each time point.[12][13]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (10 mM) pre_inc Pre-incubate HLM + Compound at 37°C prep_compound->pre_inc prep_hlm Prepare HLM Working Solution (0.5 mg/mL) prep_hlm->pre_inc prep_nrs Prepare NADPH Regenerating System init_rxn Initiate Reaction with NRS (Time = 0) prep_nrs->init_rxn prep_stop Prepare Termination Solution (Acetonitrile + IS) terminate Terminate Reaction in Acetonitrile + IS prep_stop->terminate pre_inc->init_rxn sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) init_rxn->sampling sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot_data Plot % Remaining vs. Time lcms->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) calc_half_life->calc_clint

Caption: Experimental workflow for in vitro metabolic stability assay.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate at which the parent compound is metabolized.

  • Quantification: The peak area of the parent compound at each time point is normalized to the peak area of the internal standard.

  • Calculation of Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point (which is set to 100%).

  • Determination of Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint): The in vitro intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, is calculated as follows:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) [14][15]

Example Data Presentation
Time (min)% Remaining of 2-(2-Chlorophenyl)-1-methylpiperazine
0100
585
1560
3035
4515
605

Calculated Parameters:

  • t½: 20 minutes

  • CLint: 69.3 µL/min/mg protein

These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.[16][17]

Potential Metabolic Pathways of 2-(2-Chlorophenyl)-1-methylpiperazine

Based on the structure of 2-(2-Chlorophenyl)-1-methylpiperazine and the known metabolism of similar piperazine-containing compounds, several metabolic pathways can be predicted. The primary routes are likely to be mediated by CYP450 enzymes.[18][19]

  • N-demethylation: Removal of the methyl group from the piperazine nitrogen is a common metabolic pathway for many drugs.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring. The position of hydroxylation can be influenced by the electronic properties of the chlorine atom.

  • Piperazine Ring Oxidation: This can lead to the formation of various oxidized metabolites, including N-oxides and products of ring opening.

  • Combination of Pathways: It is also possible for multiple metabolic transformations to occur on the same molecule, leading to the formation of, for example, a hydroxylated and N-demethylated metabolite.

The identification of these metabolites can be achieved by analyzing the incubation samples with high-resolution mass spectrometry and comparing the fragmentation patterns to that of the parent compound.

G cluster_pathways Potential Metabolic Pathways (CYP450-mediated) parent 2-(2-Chlorophenyl)-1-methylpiperazine n_demethylation N-demethylation parent->n_demethylation -CH3 hydroxylation Aromatic Hydroxylation parent->hydroxylation +OH piperazine_ox Piperazine Ring Oxidation parent->piperazine_ox +O metabolite1 2-(2-Chlorophenyl)piperazine n_demethylation->metabolite1 metabolite2 Hydroxy-2-(2-Chlorophenyl)-1-methylpiperazine hydroxylation->metabolite2 metabolite3 N-oxide or Ring-opened product piperazine_ox->metabolite3

Caption: Potential metabolic pathways of the parent compound.

Conclusion: A Forward-Looking Perspective

The in vitro metabolic stability assay is an indispensable tool in the modern drug discovery paradigm.[12] For a compound like 2-(2-Chlorophenyl)-1-methylpiperazine, with its privileged yet metabolically susceptible piperazine core, a thorough and early assessment of its metabolic fate is paramount. The data generated from the protocols outlined in this guide will enable medicinal chemists to make informed decisions, guiding the structural modifications necessary to optimize the pharmacokinetic properties of this and similar chemical series.[13] By integrating these in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies early in the discovery process, the likelihood of advancing a successful clinical candidate is significantly enhanced, ultimately accelerating the delivery of new and effective therapies to patients.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved February 10, 2026, from [Link]

  • What is the importance of metabolic stability in drug design? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved February 10, 2026, from [Link]

  • Di, L. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. (2024, July 8). Milecell Bio. Retrieved February 10, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 10, 2026, from [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing SL. Retrieved February 10, 2026, from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved February 10, 2026, from [Link]

  • Obach, R. S. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Metabolism Reviews, 32(3-4), 247-262.
  • Prakash, C., & Chow, D. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Drug Metabolism, 3(5), 505-520.
  • Nagy, L. D., D'mello, A. P., & Hollenberg, P. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1358–1366.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 10, 2026, from [Link]

  • Discovery of CYP450(s) for oxidative coupling of piperazine natural... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 10, 2026, from [Link]

  • Grishina, O. V., & Grishin, D. V. (2015). [Metabolism of designer drugs. Piperazine derivatives]. PubMed. Retrieved February 10, 2026, from [Link]

  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved February 10, 2026, from [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT. Retrieved February 10, 2026, from [Link]

  • Miniaturization of two high throughput metabolic stability assays in early drug discovery - Chalmers ODR. (n.d.). Chalmers University of Technology. Retrieved February 10, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse. (2025, May 29). Patsnap. Retrieved February 10, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved February 10, 2026, from [Link]

  • Zang, M., et al. (2017). Implementation of A Novel Ultra Fast Metabolic Stability Analysis Method Using Exact Mass TOF-MS. Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., et al. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Retrieved February 10, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Wuest, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. PubMed Central. Retrieved February 10, 2026, from [Link]

  • Antrobus, R., & Sheridan, J. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Nagy, L. D., D'mello, A. P., & Hollenberg, P. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Metabolic Stability - Pharma Focus Asia. (2021, October 11). Pharma Focus Asia. Retrieved February 10, 2026, from [Link]

  • Fay, K. A., et al. (2018). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PubMed Central. Retrieved February 10, 2026, from [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Agilent. Retrieved February 10, 2026, from [Link]

  • How to calculate in vitro intrinsic clearance? (2019, July 12). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository. (n.d.). Joint Research Centre. Retrieved February 10, 2026, from [Link]

  • Jones, H. M., & Houston, J. B. (2019). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and. Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Di, L., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. Retrieved February 10, 2026, from [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. (n.d.). DergiPark. Retrieved February 10, 2026, from [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.). MéCour Temperature Control. Retrieved February 10, 2026, from [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022, July 12). MDPI. Retrieved February 10, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Chlorophenyl)-1-methylpiperazine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Critical Path of Physicochemical Characterization In the landscape of contem...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Physicochemical Characterization

In the landscape of contemporary drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. Among these properties, solubility stands as a paramount determinant of a compound's developability. This guide provides a comprehensive technical overview of the solubility of 2-(2-chlorophenyl)-1-methylpiperazine, a substituted piperazine derivative. While specific, publicly available quantitative solubility data for this exact molecule is limited, this document synthesizes information from closely related analogues and fundamental chemical principles to provide a robust predictive framework. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine its solubility with precision. As Senior Application Scientists, we recognize that the "why" is as crucial as the "how"; therefore, this guide emphasizes the causal relationships between molecular structure, solvent properties, and solubility outcomes.

Core Physicochemical Properties and Predicted Solubility Behavior

2-(2-Chlorophenyl)-1-methylpiperazine is a tertiary amine featuring a piperazine ring substituted with a methyl group and a 2-chlorophenyl group. Its molecular structure inherently dictates its solubility characteristics.

Molecular Structure:

Caption: Chemical structure of 2-(2-Chlorophenyl)-1-methylpiperazine.

The presence of the two nitrogen atoms in the piperazine ring suggests the potential for hydrogen bonding with protic solvents, while the chlorophenyl group introduces lipophilicity. The methyl group on the second nitrogen slightly increases this lipophilicity.

Predicted Physicochemical Parameters

While experimental data is sparse, computational models provide valuable estimations for key parameters that govern solubility:

ParameterPredicted ValueImplication for Solubility
Molecular Weight 210.7 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Indicates a moderate degree of lipophilicity. The compound is expected to have a preference for organic solvents over water.
pKa (Acid Dissociation Constant) ~8.0 - 9.0The piperazine nitrogens are basic. At physiological pH (~7.4), a significant portion of the molecules will be protonated, which can enhance aqueous solubility.

Note: These values are estimations based on computational models and data from similar structures. Experimental verification is crucial.

Estimated Solubility Profile

Based on the predicted physicochemical properties and data from analogous compounds, the following solubility profile can be anticipated:

SolventSolvent TypeEstimated SolubilityRationale
Water (pH 7.4) AqueousLow to ModerateThe moderate lipophilicity from the chlorophenyl ring will limit aqueous solubility. However, the basicity of the piperazine nitrogens allows for some degree of protonation and subsequent salt formation at neutral pH, which will aid solubility.[1]
0.1 N HCl Aqueous (Acidic)HighIn an acidic environment, the basic nitrogen atoms of the piperazine ring will be fully protonated, forming a hydrochloride salt. This salt form is significantly more polar and is expected to exhibit high aqueous solubility.[1]
0.1 N NaOH Aqueous (Basic)LowIn a basic medium, the compound will exist predominantly in its free base form, which is less polar and therefore expected to have lower aqueous solubility.[1]
Methanol Polar, ProticHighMethanol is a polar protic solvent capable of hydrogen bonding with the piperazine nitrogens, and it can also solvate the lipophilic chlorophenyl group, leading to good solubility. The parent compound, piperazine, is soluble in methanol.[2]
Ethanol Polar, ProticHighSimilar to methanol, ethanol's polarity and ability to hydrogen bond suggest high solubility. N-methylpiperazine is soluble in ethanol.
Dimethyl Sulfoxide (DMSO) Polar, AproticVery HighDMSO is a strong polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with both polar and nonpolar moieties.
N,N-Dimethylformamide (DMF) Polar, AproticVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent capable of effectively solvating the molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Rationale Behind the Shake-Flask Method

This method is designed to allow the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This provides a true measure of the maximum amount of a substance that can be dissolved in a given solvent under specific conditions.

Detailed Step-by-Step Protocol

Materials:

  • 2-(2-Chlorophenyl)-1-methylpiperazine (solid)

  • Selected solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, DMSO, DMF)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid 2-(2-Chlorophenyl)-1-methylpiperazine to a vial. A general rule of thumb is to add approximately 2-5 mg of the compound to 1 mL of the solvent. The key is to have undissolved solid visually present throughout the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. For poorly soluble compounds, longer equilibration times (up to 72 hours) may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of larger particles.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of 2-(2-Chlorophenyl)-1-methylpiperazine of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of 2-(2-Chlorophenyl)-1-methylpiperazine in the filtered sample. This concentration represents the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 quant1 Filter supernatant (0.22 µm) sep1->quant1 quant2 Analyze by HPLC/LC-MS quant1->quant2 quant3 Determine concentration using a standard curve quant2->quant3

Caption: Thermodynamic Solubility Determination Workflow.

Causality Behind Experimental Choices and Interpretation of Results

Influence of pH on Aqueous Solubility

The basic nature of the piperazine moiety is a key determinant of the aqueous solubility of 2-(2-Chlorophenyl)-1-methylpiperazine. The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of the molecule.

Relationship between pH, pKa, and Solubility:

G pH_low Low pH (Acidic) pH < pKa protonated Protonated Form (BH+) Higher Polarity pH_low->protonated Favors pH_high High pH (Basic) pH > pKa free_base Free Base (B) Lower Polarity pH_high->free_base Favors sol_high Increased Aqueous Solubility protonated->sol_high sol_low Decreased Aqueous Solubility free_base->sol_low

Caption: Influence of pH on the ionization and solubility of a basic compound.

A higher measured solubility in acidic media compared to neutral or basic media would confirm the significant role of the basic nitrogens in the aqueous solubility of 2-(2-Chlorophenyl)-1-methylpiperazine.

Role of the Solvent in Solubility

The principle of "like dissolves like" is fundamental to understanding solubility in organic solvents.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the nitrogen atoms of the piperazine ring, leading to good solubility.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents have large dipole moments and can effectively solvate both the polar and nonpolar parts of the molecule, resulting in high solubility. Their ability to disrupt intermolecular forces in the solid crystal lattice of the compound contributes to their effectiveness.

  • Nonpolar Solvents (e.g., Hexane, Toluene): It is predicted that 2-(2-Chlorophenyl)-1-methylpiperazine would have low solubility in nonpolar solvents due to the presence of the polar piperazine ring.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2-Chlorophenyl)-1-methylpiperazine. While awaiting specific experimental data, the principles outlined here, based on its molecular structure and the properties of related compounds, offer a robust predictive tool for researchers. The provided detailed shake-flask protocol serves as a self-validating system for generating reliable and reproducible solubility data. For drug development professionals, a thorough experimental investigation of its solubility across a range of pH values and in various biorelevant media is a critical next step to accurately predict its in vivo behavior and to guide formulation strategies.

References

  • Piperazine - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved February 14, 2026, from [Link]

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Applications of 2-(2-Chlorophenyl)-1-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Arylpiperazine Moiety The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 pos...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including its ability to exist in a stable chair conformation and its basic nature, make it a privileged scaffold in drug design. When substituted with an aryl group, particularly a chlorophenyl moiety, the resulting N-arylpiperazine structure becomes a versatile building block for a vast array of pharmacologically active compounds.[2] This guide focuses on a specific, yet highly significant, member of this class: 2-(2-Chlorophenyl)-1-methylpiperazine. We will delve into its synthesis, analytical characterization, and its pivotal role as a chemical intermediate in the development of therapeutic agents. Understanding the nuances of this compound is critical for researchers aiming to leverage its structure for the creation of novel drugs.

Synthesis and Characterization: From Precursors to a Purified Intermediate

The synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine is typically achieved through a two-step process: the formation of the parent piperazine, 1-(2-chlorophenyl)piperazine, followed by N-methylation.

Part 1: Synthesis of 1-(2-Chlorophenyl)piperazine

The construction of the N-arylpiperazine core can be accomplished via several established methods, most commonly through the condensation of an appropriate aniline with a bis(2-haloethyl)amine derivative.[3]

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)piperazine [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bis(2-chloroethyl)amine hydrochloride, 2-chloroaniline, and a high-boiling point solvent such as xylene.

  • Catalysis: Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux (typically 140-145°C) and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization of the hydrochloride salt of the product.

  • Isolation and Purification: Isolate the crude product by filtration, wash with cold xylene and then acetone to remove unreacted aniline. The resulting 1-(2-chlorophenyl)piperazine hydrochloride can be further purified by recrystallization. To obtain the free base, the hydrochloride salt is dissolved in water, basified with a strong base like sodium hydroxide, and extracted with an organic solvent such as chloroform.[4]

Diagram: Synthesis of 1-(2-Chlorophenyl)piperazine

G bis_chloroethylamine bis(2-chloroethyl)amine hydrochloride reflux Reflux (140-145°C) bis_chloroethylamine->reflux chloroaniline 2-Chloroaniline chloroaniline->reflux xylene Xylene (Solvent) xylene->reflux pTSA p-Toluenesulfonic acid (Catalyst) pTSA->reflux workup Work-up & Crystallization reflux->workup product_hcl 1-(2-Chlorophenyl)piperazine Hydrochloride basification Basification (e.g., NaOH) & Extraction product_hcl->basification workup->product_hcl free_base 1-(2-Chlorophenyl)piperazine (Free Base) basification->free_base

Caption: General workflow for the synthesis of 1-(2-chlorophenyl)piperazine.

Part 2: N-Methylation of 1-(2-Chlorophenyl)piperazine

The final step to obtain the target compound is the methylation of the secondary amine on the piperazine ring. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent. A related method employs formaldehyde in the presence of a carbonate base.[5]

Experimental Protocol: N-Methylation via Formaldehyde and a Carbonate Base [5]

  • Reaction Setup: In a suitable reaction vessel, add 1-(2-chlorophenyl)piperazine to a mixture of aqueous formaldehyde and sodium or potassium carbonate.

  • Reaction Conditions: The reaction is typically carried out at atmospheric pressure with heating to approximately 85-100°C.

  • Monitoring: The reaction progress can be monitored by the evolution of carbon dioxide gas, which subsides upon completion of the methylation.

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled. The product, 2-(2-Chlorophenyl)-1-methylpiperazine, can be isolated by extraction with an appropriate organic solvent.

  • Purification: The crude product can be purified by distillation or chromatography to yield the final, high-purity compound.

Diagram: N-Methylation of 1-(2-Chlorophenyl)piperazine

G start_material 1-(2-Chlorophenyl)piperazine heating Heat (85-100°C) start_material->heating formaldehyde Formaldehyde (aq.) formaldehyde->heating carbonate Sodium/Potassium Carbonate carbonate->heating extraction Extraction & Purification heating->extraction product 2-(2-Chlorophenyl)-1-methylpiperazine extraction->product

Caption: Workflow for the N-methylation of 1-(2-chlorophenyl)piperazine.

Analytical Characterization

Table 1: Analytical Data for 1-(2-Chlorophenyl)piperazine (Parent Compound)

Technique Observed Features Source
¹H NMR Signals corresponding to the aromatic protons of the 2-chlorophenyl group and the methylene protons of the piperazine ring.[4][4]
Mass Spec. A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the piperazine ring and the chlorophenyl group.[6][7][6][7]
IR Spec. Absorption bands indicating C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-Cl stretching.[6][6]

For 2-(2-Chlorophenyl)-1-methylpiperazine, the key differentiating feature in the ¹H NMR spectrum would be the appearance of a singlet corresponding to the N-methyl protons. In the mass spectrum, the molecular ion peak would increase by 14 atomic mass units compared to the parent compound.

Applications in Drug Development and Medicinal Chemistry

2-(2-Chlorophenyl)-1-methylpiperazine is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability.[3] The chlorophenyl group can engage in various interactions with biological targets, and its substitution pattern (ortho, meta, or para) can significantly influence the pharmacological profile of the final compound.

Role as a Precursor in the Synthesis of Serotonergic Agents

The pharmacology of arylpiperazines is frequently linked to their interaction with serotonin (5-HT) receptors. The related compound, m-chlorophenylpiperazine (m-CPP), is a well-known serotonergic agent with high affinity for multiple 5-HT receptor subtypes.[8] While less studied, the ortho-chloro isomer is also expected to modulate serotonergic neurotransmission. For instance, the analogous compound, ortho-methoxyphenylpiperazine (oMeOPP), has shown high affinity for the 5-HT1A receptor and exhibits antipsychotic-like effects in animal models.[9] This suggests that 2-(2-Chlorophenyl)-1-methylpiperazine could serve as a key precursor for the development of novel antipsychotics, antidepressants, and anxiolytics that target the serotonin system.

Utility in the Development of Antihistamines and Other Therapeutics

The versatility of the chlorophenylpiperazine scaffold extends beyond CNS-acting drugs. For example, the antihistamine cetirizine is synthesized from a (4-chlorophenyl)phenylmethyl piperazine intermediate.[2] The structural similarities suggest that 2-(2-Chlorophenyl)-1-methylpiperazine could be employed in the synthesis of a new generation of antihistamines and other therapeutic agents where the specific substitution pattern is crucial for target engagement and selectivity.

Diagram: Applications of 2-(2-Chlorophenyl)-1-methylpiperazine in Drug Discovery

G core_compound 2-(2-Chlorophenyl)-1-methylpiperazine serotonergic Serotonergic Agents core_compound->serotonergic antihistamines Antihistamines core_compound->antihistamines other_therapeutics Other Therapeutics core_compound->other_therapeutics antipsychotics Antipsychotics serotonergic->antipsychotics antidepressants Antidepressants serotonergic->antidepressants anxiolytics Anxiolytics serotonergic->anxiolytics

Caption: Potential therapeutic areas stemming from the 2-(2-chlorophenyl)-1-methylpiperazine scaffold.

Conclusion

2-(2-Chlorophenyl)-1-methylpiperazine represents a strategically important molecule in the landscape of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. As a chemical intermediate, its true value lies in its potential to be elaborated into a diverse range of novel therapeutic agents. The chlorophenyl and N-methyl substitutions on the piperazine core provide a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological activity of derivative compounds. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and potential applications of this versatile scaffold is paramount for the successful design and discovery of the next generation of medicines.

References

  • PubChem. 1-(2-Chlorophenyl)piperazine. Available from: [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. Available from: [Link]

  • Dayalan, S., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5041-5045.
  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 289-295.
  • Wikipedia. meta-Chlorophenylpiperazine. Available from: [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 791-799.
  • Ieni, J. R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735.
  • Trotsko, N., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1735.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Park, S., et al. (1994). The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers. Journal of Psychopharmacology, 8(3), 163-172.
  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 246-259.
  • Patel, M. R., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 178-185.
  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]

  • PharmaCompass. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

  • ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • PubChem. 1-(2-Chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine. Available from: [Link]

  • Google Patents. Methylation of piperazines. US3154553A.
  • European Patent Office. METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. EP 3154955 B1. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modern Synthetic Approach to 2-(2-Chlorophenyl)-1-methylpiperazine

Introduction The N-aryl piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals targeting conditions from oncology to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant pharmaceuticals targeting conditions from oncology to central nervous system disorders. The specific substitution pattern on both the aryl ring and the distal nitrogen atom allows for fine-tuning of a molecule's pharmacological and pharmacokinetic properties. 2-(2-Chlorophenyl)-1-methylpiperazine is a key structural motif and intermediate in the development of such therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine. We will focus on a modern, efficient methodology—the Buchwald-Hartwig amination—and contrast it with a classical approach to provide researchers with a comprehensive understanding of the available synthetic strategies. The causality behind experimental choices, safety protocols, and analytical validation are explained to ensure reproducibility and reliability.

Part 1: Synthetic Strategy & Retrosynthetic Analysis

The synthesis of an unsymmetrically substituted piperazine like our target compound can be approached from several angles. The most logical disconnections involve either forming the aryl C-N bond or the methyl N-C bond as the final key step.

Chosen Strategy: Palladium-Catalyzed N-Arylation

Our primary strategy involves the direct N-arylation of 1-methylpiperazine with a suitable 2-chlorophenyl electrophile. This approach is highly efficient and leverages the power of modern palladium-catalyzed cross-coupling chemistry.

G Target 2-(2-Chlorophenyl)-1-methylpiperazine Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect SMs Starting Materials Aryl_Halide 2-Chlorobromobenzene SMs->Aryl_Halide Piperazine_Deriv 1-Methylpiperazine SMs->Piperazine_Deriv Disconnect->SMs

Caption: Retrosynthetic analysis of the target molecule.

The Buchwald-Hartwig amination is selected for its high functional group tolerance, generally high yields, and relatively mild reaction conditions compared to classical methods.[1] This reaction has become an indispensable tool in drug discovery for the construction of C-N bonds.

Alternative Strategy: Classical Cyclization

A traditional route involves the condensation of 2-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[2][3] This method, while effective, often requires high reaction temperatures and can be limited by the availability of the substituted aniline precursor.[4] The resulting 1-(2-chlorophenyl)piperazine would then require a subsequent N-methylation step, for which methods like the Eschweiler-Clarke reaction or reductive amination are suitable.[5][6]

Part 2: Detailed Synthesis Protocol (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed synthesis, which is the recommended route for its efficiency and versatility.

Principle of the Method

The Buchwald-Hartwig amination reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being essential for coupling less reactive aryl chlorides.[1]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex + Amine Amine_Complex [L_n(Aryl)Pd(II)(Amine)]+X- Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L_n(Aryl)Pd(II)-Amide Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product (Aryl-Amine) Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents
Reagent/MaterialCAS No.Mol. Wt. ( g/mol )QuantityMoles (mmol)Key Hazards
1-Bromo-2-chlorobenzene694-80-4191.451.91 g10.0Irritant
1-Methylpiperazine109-01-3100.161.20 g12.0Flammable, Corrosive, Toxic[7]
Sodium tert-butoxide865-48-596.101.35 g14.0Flammable, Corrosive
Pd₂(dba)₃51364-51-3915.7246 mg0.05 (0.1 mol% Pd)Irritant, Sensitizer
XPhos564483-18-7476.6257 mg0.12Irritant
Anhydrous Toluene108-88-392.1450 mL-Flammable, Toxic
Ethyl Acetate141-78-688.11~200 mL-Flammable, Irritant
Saturated BrineN/AN/A~50 mL-None
Anhydrous MgSO₄7487-88-9120.37~5 g-None
Silica Gel (230-400 mesh)7631-86-960.08As needed-Respiratory Irritant
Experimental Protocol

G start Start setup 1. Assemble & Inert Schlenk flask with stir bar. start->setup charge_solids 2. Charge Flask Add NaOtBu, XPhos, Pd₂(dba)₃. setup->charge_solids add_liquids 3. Add Reagents Add toluene, 1-bromo-2-chlorobenzene, and 1-methylpiperazine via syringe. charge_solids->add_liquids react 4. Heat Reaction Heat to 100 °C with stirring for 12-18 h. add_liquids->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete cool 5. Cool to RT Cool the reaction mixture. monitor->cool Complete quench 6. Work-up Quench with water, dilute with EtOAc. cool->quench extract 7. Extract & Wash Separate layers, wash organic phase with water and brine. quench->extract dry 8. Dry & Concentrate Dry over MgSO₄, filter, and concentrate under reduced pressure. extract->dry purify 9. Purify Purify crude product via flash column chromatography. dry->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for the synthesis protocol.

  • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.35 g, 14.0 mmol), XPhos (57 mg, 0.12 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol).

    • Causality Note: The reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand. Flame-drying the glassware removes adsorbed water which can interfere with the reaction.

  • Reagent Addition: Seal the flask with a septum. Evacuate and backfill with inert gas three times. Add anhydrous toluene (50 mL) via syringe, followed by 1-bromo-2-chlorobenzene (1.91 g, 10.0 mmol) and 1-methylpiperazine (1.20 g, 12.0 mmol).

    • Causality Note: A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the more valuable aryl halide starting material.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 1-bromo-2-chlorobenzene is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Dilute the mixture with 100 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 25 mL) and saturated brine (1 x 50 mL).

    • Causality Note: The water washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford 2-(2-Chlorophenyl)-1-methylpiperazine as a pure product.

Part 3: Analytical Characterization

The identity and purity of the synthesized 2-(2-Chlorophenyl)-1-methylpiperazine should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product (C₁₁H₁₅ClN₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product. A suitable method would employ a C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) and UV detection.[8]

Part 4: Safety Precautions

All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[9]

  • 1-Methylpiperazine: Is a flammable liquid and vapor, causes severe skin burns and eye damage, and is toxic if inhaled.[7] Handle with extreme care.

  • 2-Chloroaniline (Intermediate in classical route): Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged exposure.[10]

  • Bis(2-chloroethyl)amine hydrochloride (Reagent in classical route): A hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage.[9] It is a nitrogen mustard analogue and should be handled with extreme caution.

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Organophosphine Ligands (e.g., XPhos): Can be air-sensitive and should be handled under an inert atmosphere. They are irritants and should not be inhaled.

  • Palladium Catalysts: Heavy metal compounds. Avoid inhalation and skin contact.

  • Solvents: Toluene and ethyl acetate are flammable and have associated inhalation toxicity. Ensure proper ventilation and avoid sources of ignition.

Spill & Waste Disposal: In case of a spill, evacuate the area. Use appropriate absorbent material for liquid spills. Do not allow chemicals to enter drains.[11] All chemical waste must be disposed of according to institutional and local regulations.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available from: [Link]

  • Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. Available from: [Link]

  • Singh, A., & Kumar, R. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(o-chlorophenyl)piperazine. Retrieved from [Link]

  • Nolan, S. P. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synthesis, 2006(2), 366-367. Available from: [Link]

  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Dayalan, S., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 4,4'-Methylenebis(2-chloroaniline). Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Analytical Chemistry. (n.d.). A new validated stability indicating GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(4), 213-233. Available from: [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • D'Amico, A. D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671. Available from: [Link]

  • European Patent Office. (n.d.). EP 3414231 B1 - SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

  • Analytical Methods. (2010). A validated GC-MS method for the analysis of the most common piperazine derivatives found in seized tablets. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - 2-Chloroaniline. Retrieved from [Link]

  • Inchem. (n.d.). ICSC 0508 - 4,4'-METHYLENE BIS(2-CHLOROANILINE). Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6262. Available from: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Guna, J.V., et al. (2009). Synthesis and biological screening of 4-[(4′-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4″- arylidene-2″-(4″′-methoxyphenyl)-5″-oxo-imidazolines. Organic Chemistry: An Indian Journal, 5(1), 96-99. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Al-Salahi, R., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 14(1), 1-17. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]pubchem.ncbi.nlm.nih.gov/compound/1-_2-Chlorophenyl_piperazine)

Sources

Application

Preparation of 2-(2-Chlorophenyl)-1-methylpiperazine hydrochloride salt

Application Note: High-Fidelity Synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine Hydrochloride Part 1: Strategic Overview & Scientific Rationale The synthesis of 2-(2-chlorophenyl)-1-methylpiperazine (hereafter 2-CPMP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine Hydrochloride

Part 1: Strategic Overview & Scientific Rationale

The synthesis of 2-(2-chlorophenyl)-1-methylpiperazine (hereafter 2-CPMP ) presents a specific regiochemical challenge often overlooked in standard literature. Unlike the common N-aryl piperazines (e.g., 1-(3-chlorophenyl)piperazine, mCPP), where the aryl group is attached to the nitrogen, 2-CPMP carries the aryl group on the carbon framework (C2) with a methyl group on the adjacent nitrogen (N1).

This structural motif is a critical pharmacophore in serotonin (5-HT) receptor modulators and a key impurity standard for various aryl-piperazine drugs. The primary synthetic difficulty lies in distinguishing the N1 and N4 positions. Direct methylation of 2-(2-chlorophenyl)piperazine typically favors the less hindered N4 position, yielding the unwanted 1-methyl-3-(2-chlorophenyl)piperazine isomer.

To ensure scientific integrity and regiochemical purity , this protocol utilizes a de novo cyclization strategy (a modification of the Pollard method). By reacting N-methylethylenediamine with an


-halo ester , we lock the methyl group into the N1 position relative to the C2-aryl substituent before the ring closes.
Retrosynthetic Analysis

The following logic map visualizes the disconnection strategy, highlighting the causality behind using N-methylethylenediamine to enforce regioselectivity.

Retrosynthesis cluster_logic Regioselectivity Logic Target Target: 2-(2-Chlorophenyl)-1-methylpiperazine HCl Lactam Intermediate: 1-Methyl-3-(2-chlorophenyl)-4-oxopiperazine (Lactam Core) Target->Lactam Reduction (LiAlH4/BH3) Removes Carbonyl Precursors Precursors Lactam->Precursors Cyclization (SN2 + Amidation) Ester Ethyl 2-bromo-2-(2-chlorophenyl)acetate Precursors->Ester Diamine N-Methylethylenediamine Precursors->Diamine Logic1 Secondary Amine (Me-NH-) is more nucleophilic than Primary (-NH2) Logic2 Me-NH- attacks Alpha-Carbon first Fixing Methyl at Position 1 Logic1->Logic2

Figure 1: Retrosynthetic logic flow ensuring the methyl group is positioned adjacent to the aryl ring via nucleophilic hierarchy.[1]

Part 2: Experimental Protocol

Safety Warning: 2-Chlorophenyl derivatives are potential serotonin receptor ligands. Handle all solids and solutions in a fume hood. Wear nitrile gloves and safety glasses. LiAlH4 is pyrophoric; handle under inert atmosphere (Ar/N2).

Phase 1: Synthesis of Ethyl -bromo-(2-chlorophenyl)acetate

Before the cyclization, the aryl acetic acid must be activated.

  • Reagents: 2-Chlorophenylacetic acid (50.0 g), Thionyl Chloride (SOCl2), Bromine (Br2), Ethanol.

  • Mechanism: Hell-Volhard-Zelinsky (HVZ) type alpha-bromination followed by esterification.

Step-by-Step:

  • Acyl Chloride Formation: Dissolve 2-chlorophenylacetic acid (293 mmol) in SOCl2 (40 mL). Reflux for 1 hour.

  • Bromination: Add Bromine (16 mL, 310 mmol) dropwise at 70°C. Critical: Monitor HBr evolution. Stir at 80°C for 3 hours until Br2 color fades.

  • Esterification: Cool to 0°C. Slowly add absolute Ethanol (100 mL). Caution: Exothermic. Stir at room temperature (RT) for 2 hours.

  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with sat. NaHCO3 (to remove unreacted acid) and brine. Dry over MgSO4.

  • Yield: Expect ~75-80% of a yellow oil. Used directly in Phase 2.

Phase 2: Regioselective Cyclization (The Critical Step)

This step determines the isomeric purity. We exploit the higher nucleophilicity of the secondary amine (


-methyl) over the primary amine to attack the alkyl bromide first.
  • Reagents: N-Methylethylenediamine (1.1 eq), Triethylamine (TEA, 1.2 eq), Toluene.

ParameterSpecificationRationale
Temperature 0°C

RT

Reflux
Low temp favors SN2 (kinetic control); Reflux drives ring closure (amidation).
Addition Mode Dropwise Ester to AmineHigh concentration of amine ensures the secondary amine attacks the bromide, preventing polymerization.
Stoichiometry 1.0 : 1.1 (Ester:Diamine)Slight excess of diamine ensures complete consumption of the bromide.

Protocol:

  • Dissolve N-methylethylenediamine (25.5 g, 322 mmol) and TEA (45 mL) in Toluene (300 mL). Cool to 0°C.[2]

  • Dissolve Ethyl

    
    -bromo-(2-chlorophenyl)acetate  (from Phase 1) in Toluene (100 mL).
    
  • Addition: Add the ester solution to the amine solution dropwise over 60 minutes. Do not rush.

  • Reaction: Allow to warm to RT and stir for 2 hours. The secondary amine alkylates the alpha-carbon.

  • Cyclization: Heat the mixture to reflux (110°C) for 6 hours. The primary amine attacks the ester carbonyl to close the ring, forming the lactam (1-methyl-3-(2-chlorophenyl)piperazin-2-one ).

    • Note on Numbering: In the lactam, the carbonyl is C2. The aryl is at C3. The methyl is at N4? Correction: Let's trace carefully.

    • Me-NH attacks Alpha-C

      
       N(Me)-CH(Ar)-COOEt.
      
    • NH2 attacks COOEt

      
       Ring closure.
      
    • Resulting Ring: -N(Me)-CH(Ar)-CO-NH-CH2-CH2-.

    • This is a 2-oxopiperazine.[3] The Methyl and Aryl are vicinal (1,2 relationship relative to the N-C bond).

  • Workup: Cool. Wash with water (2x) and brine. Dry organic layer (Na2SO4) and evaporate.[4]

  • Purification: Recrystallize the lactam from EtOAc/Hexanes. This removes any linear byproducts.

Phase 3: Reduction to Piperazine
  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (BH3·THF).

  • Target: Reduction of the amide carbonyl to a methylene group.

Protocol:

  • Suspend LiAlH4 (10.0 g, excess) in dry THF (200 mL) under Argon at 0°C.

  • Dissolve the Lactam (from Phase 2) in THF (100 mL) and add dropwise.

  • Reflux: Heat to reflux for 12 hours. The amide is reduced to the amine.

  • Quench (Fieser Method): Cool to 0°C. Add water (10 mL), then 15% NaOH (10 mL), then water (30 mL).

  • Filtration: Filter the granular aluminum salts through Celite. Rinse with THF.[1][3]

  • Isolation: Concentrate the filtrate to obtain the crude oily free base: 2-(2-chlorophenyl)-1-methylpiperazine .

Phase 4: Salt Formation (Hydrochloride)

The free base is an oil prone to oxidation. The HCl salt is stable.

  • Dissolve the crude free base in Diethyl Ether (or Isopropyl Acetate for larger scale).

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring until pH < 3.

  • Precipitation: A white solid will precipitate immediately.

  • Recrystallization: Filter the solid. Recrystallize from Isopropanol/Ethanol (9:1).

    • Critical: This step removes any trace 1-methyl-3-phenyl isomers (if formed via reverse alkylation), as their solubility profiles differ.

Part 3: Analytical Validation (QC)

To ensure the "Trustworthiness" pillar of E-E-A-T, the product must be validated against specific criteria.

NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d6)
  • Diagnostic Signal (Regiochemistry): Look for the N-Methyl singlet.

    • Target (1-Me, 2-Ar): The methyl group is adjacent to the chiral center. It will appear as a singlet around

      
       2.1 - 2.3 ppm .
      
    • Impurity (1-Me, 3-Ar): If the methyl is on the distal nitrogen (N4), the shift is typically slightly upfield, but the splitting pattern of the methine proton (CH-Ar) will differ.

  • Methine Proton: The proton at C2 (benzylic) should appear as a doublet of doublets (dd) around

    
     3.5 - 4.0 ppm , coupling with the adjacent CH2 protons.
    
HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.

  • Requirement: >98.5% purity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Phase 2 Polymerization of reagents.Ensure high dilution and slow addition of the bromo-ester to the amine. Keep temp low during addition.
Impurity: 1-Me-3-Ar Inverse addition or wrong temp.Ensure the amine is in excess in the flask and the ester is added to it. This forces the more nucleophilic N-Me to react first.
Incomplete Reduction Old LiAlH4 or wet solvent.Use fresh hydride. Ensure THF is distilled over Na/Benzophenone or from a solvent system.

References

  • Pollard, C. B., & Wicker, T. H. (1954). Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. Link

    • Context: Foundational text on piperazine synthesis via diamine/halo-ester condensation.[5]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system active agents. 9. Synthesis and pharmacological properties of 1-aryl- and 1-alkyl-2-phenylpiperazines. Journal of Medicinal Chemistry, 35(13), 2369–2374. Link

    • Context: Establishes the pharmacological relevance and synthesis of C-aryl piperazines.
  • Patent US6603003B2 . (2003). Method for the preparation of piperazine and its derivatives. Google Patents. Link

    • Context: Industrial process details for controlling regioselectivity in piperazine synthesis.
  • Divvela, V. N., et al. (2006).[6] New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, (xiv), 1-9.[1][6] Link

    • Context: Discusses the specific problem of regioselectivity (1-methyl-2-phenyl vs 1-methyl-3-phenyl)

Sources

Method

Application Note: Optimal Reaction Conditions for N-Methylation of Piperazine Derivatives

Abstract The piperazine moiety is a privileged pharmacophore in medicinal chemistry, present in a vast array of antidepressants, antihistamines, and antipsychotics. N-methylation of this ring is a critical tuning step fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine moiety is a privileged pharmacophore in medicinal chemistry, present in a vast array of antidepressants, antihistamines, and antipsychotics. N-methylation of this ring is a critical tuning step for modulating lipophilicity (LogP), basicity (pKa), and metabolic stability. However, the presence of two nucleophilic nitrogen atoms creates challenges regarding regioselectivity and over-alkylation (quaternization).[1] This Application Note provides a decision matrix and detailed protocols for three distinct N-methylation strategies: Reductive Amination (STAB) , the Eschweiler-Clarke reaction, and a Green Chemistry approach using Dimethyl Carbonate (DMC).

Introduction: The Selectivity Challenge

In piperazine derivatization, the primary synthetic challenge is controlling the degree of alkylation.

  • Symmetrical Piperazines: Direct methylation of unsubstituted piperazine often leads to a statistical mixture of mono-methyl, bis-methyl, and quaternary ammonium salts.

  • N-Substituted Piperazines: When converting an intermediate (e.g., N-aryl piperazine) to its N-methyl analog, the risk shifts to preventing the formation of quaternary salts or side reactions with other functional groups on the scaffold.

This guide prioritizes methods that avoid the use of highly toxic electrophiles like Methyl Iodide (MeI) where possible, favoring conditions that offer kinetic control and "self-limiting" mechanisms.

Strategic Decision Matrix

Select the optimal protocol based on your starting material and functional group tolerance.

MethylationStrategy Start Starting Material Subst Is the Piperazine N-Substituted? Start->Subst Sens Acid/Temp Sensitive Groups Present? Subst->Sens Yes Symm Symmetrical (Unsubstituted) Subst->Symm No MethodA Protocol A: Reductive Amination (STAB) (High Fidelity) Sens->MethodA Yes (e.g., Acetals, Esters) MethodB Protocol B: Eschweiler-Clarke (Robust, No Quaternization) Sens->MethodB No (Robust Scaffold) Symm->MethodB Target: Bis-Methyl MethodC Protocol C: Boc-Protection Route (Absolute Selectivity) Symm->MethodC Target: Mono-Methyl

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on substrate complexity and desired product.

Protocol A: Reductive Amination (The "Gold Standard")

Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Reagents: Formaldehyde (HCHO), Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃). Why this works: STAB is a mild reducing agent.[2] Unlike NaBH₄, it does not reduce aldehydes/ketones efficiently but rapidly reduces iminium ions. This allows the aldehyde to exist in equilibrium with the amine without being consumed by the reductant before the reaction occurs.

Reaction Mechanism[3][4][5][6][7][8]

STAB_Mechanism Amine Sec-Amine (Piperazine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde HCHO->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product Tert-Amine (N-Methyl) Iminium->Product + H- (from STAB)

Figure 2: Mechanistic pathway of reductive amination using STAB. The reduction step is irreversible.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve the N-substituted piperazine derivative (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF (0.1 M concentration).

    • Note: DCE is standard, but THF is a greener alternative if solubility permits.

  • Aldehyde Addition: Add Formaldehyde (37% aq.[3] solution or Paraformaldehyde, 1.5 - 2.0 equiv). Stir for 15-30 minutes at room temperature to allow hemiaminal/iminium equilibrium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.

    • Critical: If the substrate contains a ketone elsewhere, add Acetic Acid (1.0 equiv) to catalyze imine formation, though STAB is generally selective enough to leave ketones untouched.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the secondary amine (M+H) and appearance of the methyl product (M+15).

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Pros: Mild conditions; tolerates esters, nitriles, and ketones; no quaternary salt formation. Cons: STAB generates boric acid byproducts; DCE is a halogenated solvent.

Protocol B: Eschweiler-Clarke (The Robust Classic)

Mechanism: The amine reacts with formaldehyde to form an imine, which is then reduced by formic acid (acting as a hydride source) via decarboxylation.[4][5] Reagents: Formic Acid (HCOOH), Formaldehyde (HCHO).[6][3][5] Why this works: The hydride transfer involves the loss of CO₂, making the reaction irreversible.[4] Crucially, quaternary ammonium salts cannot form because the mechanism requires a lone pair on the nitrogen to form the initial iminium/imine species; a tertiary amine product has no proton to lose to form the next iminium intermediate.[4]

Step-by-Step Protocol
  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the piperazine derivative (1.0 equiv) with Formic Acid (5.0 equiv) and Formaldehyde (37% aq., 3.0 equiv).

    • Note: No additional solvent is usually required; the reagents act as the solvent.

  • Heating: Heat the mixture to 90–100°C (reflux) for 2–12 hours.

    • Observation: CO₂ evolution (bubbling) indicates the reaction is proceeding.

  • Workup (Critical):

    • Cool to room temperature.[7]

    • Add HCl (1M) and wash with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution (keep cool with ice bath).

    • Extract the free base into DCM or EtOAc.

  • Purification: Concentrate organics. The product is often pure enough for the next step.

Pros: Impossible to over-methylate to quaternary salt; cheap reagents; scalable. Cons: Harsh conditions (high temp, acidic); incompatible with acid-labile groups (Boc, acetals).

Protocol C: Green Methylation (Dimethyl Carbonate)

Mechanism: Dimethyl Carbonate (DMC) acts as a "green" methylating agent.[8][9] At high temperatures or with specific catalysts, it acts as an electrophile. Why this works: DMC is non-toxic and biodegradable.[9] It avoids the safety hazards of Methyl Iodide and Dimethyl Sulfate.[9]

Step-by-Step Protocol
  • Setup: Use a pressure tube or autoclave (DMC boiling point is 90°C; reaction often requires higher temp).

  • Reagents: Mix piperazine derivative (1.0 equiv), Dimethyl Carbonate (10–20 equiv), and a base catalyst (e.g., DABCO or K₂CO₃ , 0.1–1.0 equiv).

  • Reaction: Heat to 120–150°C for 4–12 hours.

  • Workup: Cool the vessel. Evaporate excess DMC (recyclable). Partition residue between water and EtOAc.

Pros: Green solvent/reagent; high atom economy; safer handling. Cons: Requires high pressure/temperature equipment.

Comparison of Methodologies

FeatureReductive Amination (STAB)Eschweiler-ClarkeDirect Alkylation (MeI)Green (DMC)
Selectivity (Mono vs Bis) HighHigh (stops at tert-amine)Low (Risk of Quat.)Moderate
Functional Group Tolerance Excellent (Ketones, Esters safe)Poor (Acid sensitive groups fail)ModerateGood (Base sensitive groups fail)
Reaction Conditions Room Temp, Mild AcidReflux, Strong Acid0°C to RT, BasicHigh Temp/Pressure
Safety Profile Moderate (Boron waste)Good (CO2 byproduct)Poor (Carcinogen)Excellent (Non-toxic)

Analytical Validation

To confirm successful N-methylation and purity:

  • 1H NMR (CDCl₃):

    • Look for a sharp singlet integrating to 3H around 2.2 – 2.4 ppm (N-CH₃).

    • Verify the disappearance of the N-H broad singlet (if visible).

    • Quaternary Salt Check: If the methyl peak shifts downfield to 3.0 – 3.4 ppm , you have likely formed the quaternary ammonium salt.

  • LCMS:

    • Confirm mass shift of +14 Da (substitution of H with CH₃).

    • Check for M+29 (Ethyl) or M+15+15 (Bis-methyl) impurities if using impure reagents or wrong stoichiometry.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][10][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[10][11] [Link]

  • Icke, R. N. , Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89. (Classic Eschweiler-Clarke Protocol). [Link]

  • Tundo, P. , & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4101, Sodium triacetoxyborohydride. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to In Vivo Dosing of 2-(2-Chlorophenyl)-1-methylpiperazine

Prepared by: Gemini, Senior Application Scientist Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds targeting the central nervous system (CNS), as well as in antitumor and anti-infective agents.[1][2] Derivatives of piperazine are known to interact with a variety of molecular targets, with a significant number exhibiting activity at serotonergic (5-HT) receptors.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo dosing protocols for the specific derivative, 2-(2-Chlorophenyl)-1-methylpiperazine.

It is important to note that while extensive literature exists for related compounds like meta-chlorophenylpiperazine (mCPP), public domain data on the specific ortho-chloro, N-methylated analog, 2-(2-Chlorophenyl)-1-methylpiperazine, is limited. Therefore, the principles and protocols outlined herein are built upon established methodologies for preclinical in vivo studies of novel compounds, with specific insights drawn from the well-documented pharmacology of closely related piperazine derivatives.[4][5] This guide emphasizes a foundational, first-principles approach to enable the robust characterization of this novel chemical entity.

Compound Profile & Mechanistic Considerations

A thorough understanding of the compound's expected pharmacological profile is essential for designing relevant in vivo studies.

Predicted Mechanism of Action

Based on its structural similarity to mCPP, 2-(2-Chlorophenyl)-1-methylpiperazine is hypothesized to act as a ligand for serotonin (5-HT) receptors. mCPP is a known agonist at multiple 5-HT receptor subtypes, including 5-HT1A, 1B, 1D, and 2C.[6] The activity at the 5-HT2C receptor, in particular, has been linked to effects on energy balance and mood.[3] The N-methyl group in the target compound may alter its lipophilicity and steric profile, potentially influencing its blood-brain barrier permeability and receptor binding affinity compared to mCPP.[7] Additionally, some piperazine derivatives have shown affinity for other CNS targets, such as histamine H3 and sigma-1 receptors, which could contribute to a complex in vivo pharmacological profile.[8]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 2-(2-Chlorophenyl)- 1-methylpiperazine Receptor Serotonin (5-HT) Receptors (e.g., 5-HT2C) Compound->Receptor Binds & Activates Signaling Downstream Signaling (e.g., pSTAT3, Hormone Release) Receptor->Signaling Response Physiological Response (e.g., Altered Mood, Appetite) Signaling->Response

Caption: Hypothesized mechanism of action via serotonin receptor agonism.

Anticipated Pharmacokinetic (PK) Profile

Studies on mCPP in both humans and animals have revealed significant inter-individual variability in its pharmacokinetics.[6][9] Key characteristics include:

  • High Variability: Maximum plasma concentrations (Cmax) and bioavailability can vary dramatically between subjects.[6][10]

  • Metabolism: mCPP is metabolized by cytochrome P450 enzymes, particularly CYP2D6, which is subject to genetic polymorphisms, contributing to the observed variability.[6]

  • Half-Life: The elimination half-life of mCPP is relatively short, typically in the range of 2 to 7 hours.[6]

These characteristics underscore the necessity of conducting thorough pharmacokinetic studies for 2-(2-Chlorophenyl)-1-methylpiperazine to establish a reliable dosing regimen.

Foundational In Vivo Study Design

A tiered approach, starting with dose-range finding and progressing to detailed PK/PD and efficacy studies, is crucial for systematic evaluation. All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).[4]

Phase 1: Dose-Range Finding (DRF) and MTD Studies

The primary goal of a DRF study is to identify a range of doses that are tolerated by the animal model and to determine the Maximum Tolerated Dose (MTD). The MTD is typically defined as the highest dose that does not produce life-threatening toxicity or cause a significant loss in body weight (e.g., >20%).[4]

Table 1: Example Layout for a Dose-Range Finding Study Summary

Animal Model (Strain, Sex, Age) Route of Administration Dose Level (mg/kg) Number of Animals Observed Clinical Signs Body Weight Change (%) Macroscopic Pathology Findings
e.g., C57BL/6 Mouse, M/F, 8 weeks e.g., Intraperitoneal (IP) [Dose 1] [e.g., 3/sex] [Describe observations] [Calculate % change] [Describe findings]
[Dose 2] [e.g., 3/sex] [Describe observations] [Calculate % change] [Describe findings]
[Dose 3] [e.g., 3/sex] [Describe observations] [Calculate % change] [Describe findings]

| | | [Vehicle Control] | [e.g., 3/sex] | [Describe observations] | [Calculate % change] | [Describe findings] |

Vehicle Selection and Formulation

The choice of vehicle is critical for ensuring the compound is delivered effectively and without causing adverse effects from the vehicle itself.

  • Solubility Testing: Begin by assessing the solubility of 2-(2-Chlorophenyl)-1-methylpiperazine in common preclinical vehicles (e.g., Saline, Phosphate-Buffered Saline (PBS), 5% DMSO in saline, 10% Cremophor EL in saline, 0.5% Methylcellulose).

  • Stability: The final formulation should be stable for the duration of the study. Assess stability at room temperature and under refrigerated conditions.

  • Tolerability: The chosen vehicle should be well-tolerated when administered via the selected route at the required volume.

Detailed Administration Protocols

The following are generalized protocols. Specific volumes and concentrations must be calculated based on the dose levels determined in the DRF study and the body weight of individual animals.

Protocol 3.1: Oral Gavage (PO) Administration

Application: Suitable for assessing oral bioavailability and for chronic dosing regimens. Materials:

  • Test compound formulated in a suitable oral vehicle.

  • Appropriately sized feeding needle (gavage needle), typically 20-22 gauge with a ball tip for mice.

  • Syringes (1 mL or 3 mL).

  • Animal scale.

Procedure:

  • Weigh the Animal: Accurately record the body weight to calculate the precise volume for administration.

  • Prepare the Dose: Draw the calculated volume of the formulated compound into the syringe. Ensure the formulation is homogenous (vortex if it is a suspension).

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Insert the Gavage Needle: Carefully insert the ball-tipped needle into the mouth, passing it along the side of the tongue. Advance the needle gently down the esophagus until the tip is in the stomach. Do not force the needle.

  • Administer the Dose: Slowly depress the syringe plunger to deliver the formulation.

  • Withdraw and Monitor: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress (e.g., coughing, difficulty breathing) which could indicate improper administration.

Protocol 3.2: Intraperitoneal (IP) Injection

Application: Common route for preclinical studies, bypassing first-pass metabolism and allowing for rapid systemic absorption. Materials:

  • Test compound formulated in a sterile, non-irritating vehicle.

  • Sterile syringes (1 mL).

  • Sterile needles (typically 25-27 gauge).

  • Animal scale.

Procedure:

  • Weigh the Animal: Record the body weight for accurate dose calculation.

  • Prepare the Dose: Draw the calculated volume into the syringe. Remove any air bubbles.

  • Animal Restraint: Securely restrain the animal, exposing the abdomen. For mice, this is often done by tilting the animal slightly head-down.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the Needle: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Administer the Dose: Gently aspirate to ensure the needle has not entered a blood vessel or organ, then slowly inject the solution.

  • Withdraw and Monitor: Withdraw the needle, return the animal to its cage, and monitor for any adverse reactions.

Table 2: Recommended Maximum Administration Volumes

Species Oral (PO) Intraperitoneal (IP) Intravenous (IV)
Mouse 10 mL/kg 10 mL/kg 5 mL/kg

| Rat | 10 mL/kg | 10 mL/kg | 5 mL/kg |

Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation

Linking the concentration of the drug in the body (PK) to its biological effect (PD) is a cornerstone of drug development.[11]

cluster_workflow In Vivo Study Workflow acclimate Animal Acclimatization (≥ 3 days) formulate Dose Formulation & Verification acclimate->formulate administer Dose Administration (PO, IP, IV, etc.) formulate->administer pk_sample PK Sample Collection (e.g., Blood, Plasma) administer->pk_sample Time Points pd_assess PD Assessment (Behavioral, Biomarker) administer->pd_assess Time Points bioanalysis Bioanalysis (LC-MS/MS) pk_sample->bioanalysis data_analysis Data Analysis (PK/PD Modeling) pd_assess->data_analysis bioanalysis->data_analysis report Interpretation & Reporting data_analysis->report

Sources

Method

Application Notes and Protocols for the Extraction of 2-(2-Chlorophenyl)-1-methylpiperazine from Biological Matrices

Introduction: Navigating the Complexities of Biological Sample Preparation The accurate quantification of xenobiotics, such as the psychoactive compound 2-(2-Chlorophenyl)-1-methylpiperazine, from complex biological matr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Biological Sample Preparation

The accurate quantification of xenobiotics, such as the psychoactive compound 2-(2-Chlorophenyl)-1-methylpiperazine, from complex biological matrices is a cornerstone of forensic toxicology, clinical chemistry, and drug metabolism studies. The inherent complexity of biological samples—replete with proteins, lipids, salts, and endogenous metabolites—necessitates robust and efficient extraction methodologies to isolate the analyte of interest, minimize matrix effects, and ensure the reliability of subsequent analytical determinations.[1] This document provides a comprehensive guide to the extraction of 2-(2-Chlorophenyl)-1-methylpiperazine from common biological matrices, grounded in established analytical principles and validated protocols.

The choice of extraction technique is a critical decision point, dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required limit of detection, and the available analytical instrumentation.[2][3] For 2-(2-Chlorophenyl)-1-methylpiperazine, a piperazine derivative, its basic nature is a key consideration in the development of effective extraction strategies. This guide will detail three widely employed and validated techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), providing both the theoretical underpinnings and practical, step-by-step protocols.

Understanding the Analyte: 2-(2-Chlorophenyl)-1-methylpiperazine

2-(2-Chlorophenyl)-1-methylpiperazine is a substituted piperazine, a class of compounds that has seen use as designer drugs.[4][5] Its chemical structure, featuring a basic piperazine ring, dictates its solubility and extraction behavior. The presence of the two nitrogen atoms in the piperazine ring allows for protonation under acidic conditions, rendering the molecule more water-soluble. Conversely, under basic conditions, the molecule is uncharged and more soluble in organic solvents. This pH-dependent solubility is the fundamental principle exploited in both LLE and SPE.

Method 1: Liquid-Liquid Extraction (LLE) - The Classic Approach

LLE is a venerable and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] For basic compounds like 2-(2-Chlorophenyl)-1-methylpiperazine, the strategy involves adjusting the pH of the aqueous sample to a basic level to neutralize the analyte, thereby maximizing its partitioning into an organic solvent.[2]

Causality Behind Experimental Choices in LLE:
  • pH Adjustment: The choice to adjust the sample pH to a basic level (e.g., pH 12) is critical.[6][7] At this pH, the amine groups of the piperazine ring are deprotonated, rendering the molecule neutral and significantly increasing its affinity for a non-polar organic solvent.

  • Solvent Selection: The selection of an appropriate organic solvent is paramount. Solvents like n-hexane, ethyl acetate, or a mixture of dichloromethane and isopropanol are commonly used.[6][7] The ideal solvent should have high affinity for the analyte, be immiscible with water, have a low boiling point for easy evaporation, and be compatible with the downstream analytical technique (e.g., GC-MS or LC-MS).

  • Back-Extraction (Optional but Recommended for High Purity): For samples with significant interferences, a back-extraction step can be employed.[2] After the initial extraction into the organic phase, the analyte can be back-extracted into an acidic aqueous solution. This process protonates the analyte, making it soluble in the aqueous phase again, while many neutral and acidic interferences remain in the organic layer. The pH of the aqueous phase can then be raised again, and the analyte re-extracted into a fresh organic solvent, resulting in a much cleaner extract.

LLE Protocol for 2-(2-Chlorophenyl)-1-methylpiperazine in Urine

This protocol is adapted from methodologies developed for the extraction of piperazine derivatives from urine.[6][7]

Materials:

  • Urine sample

  • 1M Sodium Hydroxide (NaOH)

  • n-Hexane (or other suitable organic solvent)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol, mobile phase)

Procedure:

  • Sample Preparation: Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • pH Adjustment: Add 1M NaOH dropwise to adjust the sample pH to approximately 12. Verify with a pH meter or pH paper.

  • Extraction: Add 5 mL of n-hexane to the tube.

  • Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent for the analytical instrument (e.g., methanol for LC-MS or ethyl acetate for GC-MS).

Method 2: Solid-Phase Extraction (SPE) - The Selective Approach

SPE is a more modern and often more selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest from a liquid sample.[8][9] For 2-(2-Chlorophenyl)-1-methylpiperazine, a reversed-phase or a mixed-mode cation exchange SPE sorbent can be effectively employed.

Causality Behind Experimental Choices in SPE:
  • Sorbent Selection:

    • Reversed-Phase (e.g., C8 or C18): These non-polar sorbents retain compounds from a polar (aqueous) sample based on hydrophobic interactions. The analyte is then eluted with a non-polar organic solvent.

    • Mixed-Mode Cation Exchange: These sorbents have both non-polar and cation exchange functional groups. This allows for a dual retention mechanism, providing higher selectivity. The analyte can be retained by both hydrophobic interactions and ionic interactions with the negatively charged sorbent. This often results in cleaner extracts compared to single-mode sorbents.[10]

  • Conditioning and Equilibration: The conditioning step (e.g., with methanol) solvates the sorbent's functional groups, and the equilibration step (e.g., with water or a buffer at the sample's pH) prepares the sorbent for the sample loading.[9][11][12] Skipping these steps can lead to poor and irreproducible recoveries.

  • Wash Steps: The wash step is crucial for removing interferences. A weak solvent is used to wash away compounds that are less strongly retained than the analyte of interest. For mixed-mode SPE, manipulating the pH of the wash solution can selectively remove acidic and neutral interferences while the basic analyte remains ionically bound to the sorbent.

  • Elution: The elution step uses a solvent that is strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase SPE, this is typically a strong organic solvent. For mixed-mode cation exchange, the elution solvent often contains a basic modifier (e.g., ammonium hydroxide) to neutralize the analyte and disrupt the ionic interaction.[8]

SPE Protocol for 2-(2-Chlorophenyl)-1-methylpiperazine in Plasma

This protocol is a generalized procedure based on common practices for extracting basic drugs from plasma.

Materials:

  • Plasma sample

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol

  • Deionized water

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • Centrifuge tubes

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of deionized water and vortex to mix. This reduces the viscosity of the sample.

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

  • Wash Step:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove less polar interferences.

  • Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent as described in the LLE protocol.

Method 3: Protein Precipitation (PPT) - The Rapid Approach

PPT is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum.[13] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) or a strong acid to the sample, which causes the proteins to denature and precipitate out of solution. While fast and simple, PPT is the least selective of the three methods and may result in extracts with more matrix components.

Causality Behind Experimental Choices in PPT:
  • Precipitating Agent: Acetonitrile is a common choice as it is effective at precipitating a wide range of proteins and is compatible with both reversed-phase LC and GC. Methanol can also be used, but it may be less efficient at precipitating some proteins.

  • Solvent-to-Sample Ratio: A typical ratio is 2:1 or 3:1 of solvent to sample volume. This ensures complete protein precipitation.[1]

  • Centrifugation: High-speed centrifugation is necessary to form a tight pellet of precipitated protein, allowing for easy collection of the supernatant containing the analyte.

PPT Protocol for 2-(2-Chlorophenyl)-1-methylpiperazine in Plasma

Materials:

  • Plasma sample

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample and Solvent: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube. Add 600 µL of ice-cold acetonitrile.

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Analysis: The supernatant can be directly injected into the analytical instrument, or it can be evaporated and reconstituted in a different solvent if necessary.

Data Presentation and Method Validation

The choice of extraction method will impact the final analytical results. A summary of expected performance characteristics for each method is presented below. These values are illustrative and should be determined experimentally during method validation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery 70-95%[6][7]>80%[14]>90%
Matrix Effect Moderate to LowLowHigh
Selectivity ModerateHighLow
Throughput Low to ModerateHigh (with automation)High
Solvent Consumption HighModerateLow
Cost per Sample LowHighLow

Method validation should be performed according to established guidelines and should assess parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[15][16] For piperazine derivatives, validated methods have demonstrated linearity over a range of 10-1500 ng/mL with LODs in the low ng/mL range.[6][7]

Experimental Workflows

Liquid-Liquid Extraction Workflow

LLE_Workflow start Start: Urine Sample ph_adjust pH Adjustment to ~12 (e.g., with NaOH) start->ph_adjust add_solvent Add Organic Solvent (e.g., n-Hexane) ph_adjust->add_solvent vortex Vortex Mix (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/GC-MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 2-(2-Chlorophenyl)-1-methylpiperazine.

Solid-Phase Extraction Workflow

SPE_Workflow start Start: Plasma Sample pretreat Sample Pre-treatment (Dilution) start->pretreat condition Condition SPE Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash Wash Cartridge (Water, Methanol) load->wash elute Elute Analyte (NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/GC-MS Analysis reconstitute->analysis

Sources

Application

Application Note: Formulation Strategies for 2-(2-Chlorophenyl)-1-methylpiperazine Injection

Executive Summary & Compound Profile This application note details the formulation, stability profiling, and sterile manufacturing of 2-(2-Chlorophenyl)-1-methylpiperazine for parenteral administration. This compound rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the formulation, stability profiling, and sterile manufacturing of 2-(2-Chlorophenyl)-1-methylpiperazine for parenteral administration. This compound represents a class of lipophilic, basic piperazine derivatives often investigated for central nervous system (CNS) activity (e.g., 5-HT receptor modulation).[1]

Unlike simple N-substituted piperazines, the presence of the 2-chlorophenyl moiety at the C2 position introduces chirality and significant lipophilicity, while the N1-methyl group creates a tertiary amine center. These structural features dictate a formulation strategy focused on pH-dependent solubility enhancement and oxidative stability control .

Physicochemical "Fingerprint"

Before formulation, the compound must be characterized against the following parameters.

ParameterPredicted/Typical ValueFormulation Implication
Chemical Structure 2-aryl-1-methylpiperazine coreChiral Center: C2. Ensure enantiomeric purity (R/S) is established before formulation.
pKa (Basic) pKa₁ ≈ 4.9 (N4), pKa₂ ≈ 9.1 (N1)Solubility: High solubility only at pH < 5.[1]0. Precipitates at physiological pH (7.4).
LogP (Lipophilicity) ~2.5 – 3.0Adsorption: Risk of sorption to PVC tubing/bags. Use Glass, PP, or PE.[1]
Stability Oxidation-prone (Secondary amine N4)Requirement: Nitrogen purging and antioxidant inclusion (e.g., Monothioglycerol).[1]
Physical Form Likely oil or low-melting solid (Free Base)Recommendation: Use Hydrochloride (HCl) or Fumarate salt for crystallinity and stability.

Formulation Strategy Matrix

We propose two distinct formulation pathways based on the intended route of administration and concentration requirements.

Strategy A: Acidic Buffered Solution (Standard IV/IM)

Best for: Pre-clinical studies, acute dosing, concentrations < 20 mg/mL.[1] Mechanism: Ionization of the basic nitrogens to maintain solubility.

Strategy B: Cyclodextrin Complexation (High Dose/Neutral pH)

Best for: High concentration (>20 mg/mL), reduced injection pain, continuous infusion.[1] Mechanism: Inclusion complexation of the lipophilic chlorophenyl ring into the hydrophobic cavity of SBE-β-CD (Sulfobutyl ether beta-cyclodextrin).

Decision Logic (DOT Visualization)[1]

FormulationDecision Start Start: 2-(2-Chlorophenyl)-1-methylpiperazine CheckSol Target Concentration > 10 mg/mL? Start->CheckSol CheckpH Is pH < 5.0 acceptable? CheckSol->CheckpH No (<10mg/mL) StratB STRATEGY B: SBE-β-Cyclodextrin Complex (Captisol®) CheckSol->StratB Yes (>10mg/mL) StratA STRATEGY A: Acidic Acetate/Citrate Buffer (pH 4.5) CheckpH->StratA Yes CheckpH->StratB No (Need Neutral pH) AddAntiOx Add Antioxidant (Methionine/Ascorbic Acid) StratA->AddAntiOx NeutpH Adjust to pH 6.0-7.0 (Reduced Phlebitis Risk) StratB->NeutpH

Figure 1: Formulation decision tree based on concentration targets and physiological tolerance.

Detailed Protocols

Protocol 1: Preparation of 10 mg/mL Injection (Strategy A - Acidic Buffer)

Objective: Produce a stable, sterile injectable solution using the Hydrochloride salt form.

Reagents:

  • API: 2-(2-Chlorophenyl)-1-methylpiperazine HCl

  • Buffer: 10 mM Sodium Acetate buffer (pH 4.5)

  • Tonicity Agent: Sodium Chloride (NaCl)[1]

  • Antioxidant: L-Methionine (0.1% w/v)

  • Solvent: Water for Injection (WFI)[1]

Step-by-Step Methodology:

  • Preparation of Vehicle (Under Nitrogen):

    • Sparge WFI with 0.22 µm filtered Nitrogen gas for 30 minutes to remove dissolved oxygen. Critical for piperazine stability.[2]

    • Dissolve Sodium Acetate Trihydrate (1.36 g/L) and Glacial Acetic Acid (approx. 0.6 mL/L) to achieve pH 4.5.

    • Add Sodium Chloride (approx. 7 mg/mL) to adjust tonicity to ~290 mOsm/kg.

    • Add L-Methionine (1.0 mg/mL) as a sacrificial antioxidant.

  • API Solubilization:

    • Accurately weigh the API (calculated as free base equivalent).

    • Slowly add API to the stirring vehicle under continuous Nitrogen overlay.

    • Note: If using the Free Base oil, add 1.0 molar equivalent of 1N HCl dropwise during stirring to convert to the salt in situ.[1]

  • Filtration & Sterilization:

    • Pre-filter solution through a 0.45 µm PVDF membrane to remove particulates.

    • Perform sterile filtration using a 0.22 µm PES (Polyethersulfone) membrane into a sterile receiver. Avoid Nylon filters as they may adsorb the API.

  • Filling:

    • Fill into Type I amber glass vials (to protect from light).

    • Overlay headspace with Nitrogen before stoppering.

Protocol 2: Stability-Indicating Stress Testing

To validate the formulation, you must prove it detects degradation.[1] Piperazines degrade via N-oxidation and ring opening .

Stress Conditions:

StressorConditionExpected Degradant
Oxidation 3% H₂O₂ for 4 hoursN-Oxide (Mass shift +16 Da)
Acid Hydrolysis 0.1N HCl, 60°C, 24hRing cleavage (Rare), Dealkylation
Base Hydrolysis 0.1N NaOH, 60°C, 24hRacemization at C2 chiral center
Photostability UV Light (1.2 million lux-hours)Radical degradation products

Manufacturing Workflow & Scale-Up

The following diagram illustrates the critical control points (CCPs) for scaling this process from bench to pilot plant.

ManufacturingFlow cluster_CCP Critical Control Points RawMat Raw Materials (API + Excipients) Compounding Compounding Tank (Temp: 20-25°C) (N2 Overlay) RawMat->Compounding WFI WFI Generation (N2 Sparged) WFI->Compounding pHAdjust pH Adjustment (Target: 4.5 ± 0.1) Compounding->pHAdjust Bioburden Bioburden Reduction (0.45 µm Filter) pHAdjust->Bioburden SterileFilter Sterile Filtration (0.22 µm PES) Bioburden->SterileFilter Filling Aseptic Filling (Amber Vials) SterileFilter->Filling

Figure 2: GMP manufacturing workflow emphasizing nitrogen control and sterile filtration points.

Troubleshooting & FAQ

Q: The solution turns yellow upon autoclaving.

  • Cause: Oxidative degradation of the piperazine ring or the secondary amine at high temperatures.

  • Solution: This molecule is likely thermolabile . Switch to Aseptic Filtration (0.22 µm) instead of terminal sterilization (autoclave). Ensure strict nitrogen inerting.

Q: Precipitation observed upon dilution with blood/plasma.

  • Cause: The "Micro-environmental pH" shift. As the acidic formulation (pH 4.5) mixes with blood (pH 7.4), the free base precipitates.[1]

  • Solution: Switch to Strategy B (Cyclodextrin) . The inclusion complex hides the hydrophobic region, maintaining solubility even when the pH rises to neutral.[1]

Q: Significant adsorption to IV bags.

  • Cause: Lipophilic nature of the chlorophenyl group interacting with plasticizers (DEHP) in PVC.

  • Solution: Mandate the use of Non-PVC (Polyolefin/Polypropylene) bags and administration sets.

References

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025). Piperazine Compound Summary. PubChem.[5][6][7] Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Characterization of Deuterated 2-(2-Chlorophenyl)-1-methylpiperazine for Isotope Dilution Mass Spectrometry

Introduction: The Critical Role of Deuterated Standards In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, achieving the highest degree of accuracy and preci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuterated Standards

In the landscape of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, achieving the highest degree of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantification by mass spectrometry.[1] Deuterated analogues, in particular, are favored for their ability to mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects.[2][3][4]

This application note provides a detailed, field-proven protocol for the synthesis of deuterated 2-(2-Chlorophenyl)-1-methylpiperazine (specifically, the N-methyl-d3 isotopologue). This compound is a critical internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The synthetic strategy is designed to be robust and efficient, starting from the commercially available precursor, 1-(2-chlorophenyl)piperazine, and introducing the deuterated methyl group in the final step to maximize isotopic purity.

Synthetic Strategy and Mechanistic Rationale

The synthesis is achieved via a two-step process. The first step involves the synthesis of the key precursor, 2-(2-chlorophenyl)piperazine, which can be accomplished through established methods such as the reaction of 2-chloroaniline with bis(2-chloroethyl)amine.[5][6] For the purpose of this guide, we will assume the starting precursor, 1-(2-chlorophenyl)piperazine , is commercially available or synthesized separately.

The core of this protocol is the second step: the selective N-methylation of the piperazine ring using a deuterated source. Several methods exist for N-methylation; however, for introducing a stable isotopic label, reductive amination offers superior control and efficiency over methods like direct alkylation with methyl iodide, which can lead to over-alkylation and the formation of quaternary ammonium salts.[7]

We have selected the Eschweiler-Clarke reaction , a classic and reliable method for the methylation of primary and secondary amines.[8] This reaction utilizes formaldehyde and formic acid to install a methyl group. By substituting standard formaldehyde with its deuterated analogue, paraformaldehyde-d2 , and standard formic acid with formic acid-d2 , we can efficiently synthesize the desired N-(methyl-d3)-piperazine derivative.

The mechanism involves the formation of an iminium ion from the secondary amine of the piperazine and formaldehyde-d2. This intermediate is then irreversibly reduced by formic acid-d2, which acts as a hydride (deuteride) source, to yield the methylated product and carbon dioxide.[8][9] The use of both deuterated reagents ensures high isotopic incorporation for the methyl group.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

G precursor 1-(2-Chlorophenyl)piperazine product 2-(2-Chlorophenyl)-1-(methyl-d3)-piperazine precursor->product Eschweiler-Clarke Deuteromethylation reagents Reagents: Paraformaldehyde-d2 (D₂CO)n Formic acid-d (DCOOD) conditions Heat (80-100°C) Aqueous solution

Caption: Synthetic scheme for deuteromethylation of 1-(2-chlorophenyl)piperazine.

Detailed Experimental Protocols

Part A: Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-(2-Chlorophenyl)piperazine≥98%Commercially AvailableStore in a desiccator.
Paraformaldehyde-d299 atom % DCommercially AvailableDeuterated source.
Formic acid-d98 atom % DCommercially AvailableDeuterated source.
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Deionized Water (H₂O)Type 1In-house
Hydrochloric Acid (HCl)Reagent GradeCommercially AvailableFor pH adjustment.
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableFor pH adjustment.
Part B: Synthesis of 2-(2-Chlorophenyl)-1-(methyl-d3)-piperazine
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-chlorophenyl)piperazine (1.0 g, 5.08 mmol).

  • Reagent Addition: To the flask, add formic acid-d (1.2 mL, ~2 eq.) followed by paraformaldehyde-d2 (0.52 g, ~3.4 eq.).

    • Causality Note: An excess of both the deuterated formaldehyde and formic acid is used to drive the reaction to completion and ensure maximal incorporation of the deuterium label, preventing the formation of partially labeled species.[8]

  • Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the evolution of CO₂ gas, which should subside as the reaction reaches completion.

    • Expert Insight: The reaction is irreversible due to the formation and loss of carbon dioxide gas.[8] Progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small aliquot.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully add 10 mL of deionized water. c. Basify the solution to a pH of >11 by the slow addition of 2M sodium hydroxide (NaOH) solution. Ensure the mixture remains cool in an ice bath during basification. d. Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). e. Combine the organic layers and wash with a saturated sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or waxy solid, can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure deuterated standard.

Characterization and Quality Control

To be effective as an internal standard, the synthesized compound must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment.[2]

Analytical Methods:
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The observed mass should correspond to the deuterated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The key indicator of successful synthesis is the significant reduction or complete absence of the N-methyl proton signal (typically around 2.5 ppm) and the disappearance of the N-H proton signal from the precursor. ¹³C NMR will show the characteristic signals for the piperazine and chlorophenyl rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. Purity should ideally be >98%.

Expected Analytical Data
AnalysisParameterPrecursor: 1-(2-Chlorophenyl)piperazineProduct: 2-(2-Chlorophenyl)-1-(methyl-d3)-piperazine
Mass Spec. [M+H]⁺ (m/z)~197.08~214.11
¹H NMR N-CH₃ Signal (ppm)N/AAbsent or significantly reduced
Purity (HPLC) Area %>98%>98%
Isotopic Purity Atom % DN/A>98% (Determined by MS)

Conclusion

This application note details a reliable and efficient method for the synthesis of deuterated 2-(2-Chlorophenyl)-1-methylpiperazine. The chosen Eschweiler-Clarke deuteromethylation protocol provides high yields and excellent isotopic incorporation, making it suitable for producing high-purity internal standards for demanding quantitative mass spectrometry applications. The rigorous characterization outlined ensures that the final product meets the stringent quality requirements for use in regulated bioanalytical studies.

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (2025). The Gold Standard of Quantification: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry.
  • PubMed. (2020). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

Sources

Application

Application Note: Crystallization Techniques for 2-(2-Chlorophenyl)-1-methylpiperazine

This Application Note provides a comprehensive technical guide for the crystallization and isolation of 2-(2-Chlorophenyl)-1-methylpiperazine , a critical scaffold in the synthesis of neuroactive pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and isolation of 2-(2-Chlorophenyl)-1-methylpiperazine , a critical scaffold in the synthesis of neuroactive pharmaceutical ingredients (e.g., NK1 antagonists, serotonin modulators).

Executive Summary & Compound Analysis

2-(2-Chlorophenyl)-1-methylpiperazine is a C-substituted piperazine, distinct from the more common N-aryl isomers (like mCPP). The presence of the 2-chlorophenyl group at the C2 position introduces a chiral center and significant steric bulk near the N1-methyl group.

  • Physical State: The free base is typically a viscous oil or low-melting solid due to the rotational freedom of the N1-methyl and C2-phenyl groups preventing efficient lattice packing.

  • Crystallization Strategy: Direct crystallization of the free base is often low-yielding. The industry-standard approach involves Salt Formation (Hydrochloride or Tartrate) to lock the conformation and increase lattice energy.

  • Chirality: Because C2 is a stereocenter, this compound exists as an enantiomeric pair (

    
    ). High-value applications require Diastereomeric Crystallization  for optical resolution.
    

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of the Free Base versus the Hydrochloride Salt.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Ethanol (Abs.) HighModerate (Hot) / Low (Cold)Primary Crystallization Solvent
Isopropanol (IPA) HighLowAnti-solvent / Wash
Acetone HighVery LowAnti-solvent for high yield
Toluene HighInsolubleImpurity extraction (removes non-polar byproducts)
Water Low/ModerateHighAvoid (unless using water/alcohol mixtures)

Protocol A: Isolation via Hydrochloride Salt Formation

Best for: Bulk isolation from crude synthesis mixtures.

This protocol converts the oily free base into a stable, crystalline hydrochloride salt.

Reagents
  • Crude 2-(2-Chlorophenyl)-1-methylpiperazine (Free Base)

  • Ethanol (Absolute)

  • HCl in Ethanol (1.25 M or 2.0 M solution) or conc. HCl (37%)

  • Diethyl Ether or MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of crude free base in 50 mL of Ethanol at room temperature.

    • Note: If the solution is dark, treat with activated carbon (5% w/w) for 30 mins and filter through Celite.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly add 1.1 equivalents of HCl (in EtOH) dropwise with vigorous stirring.

    • Observation: An off-white precipitate should begin to form.[1] If using aqueous HCl, the salt may remain in solution; if so, proceed to evaporation.

  • Concentration (Optional): If no precipitate forms, concentrate the solution to ~50% volume under reduced pressure (

    
    C).
    
  • Crystallization: Add Acetone or MTBE (approx. 30 mL) dropwise as an anti-solvent until persistent cloudiness is observed.

  • Aging: Allow the slurry to stir at 0°C for 2–4 hours. This "aging" process allows crystal growth and prevents the trapping of impurities.

  • Filtration: Filter the solids using a Büchner funnel.

  • Washing: Wash the filter cake with cold Acetone/Ethanol (9:1 ratio).

  • Drying: Dry under vacuum at

    
    C for 12 hours.
    

Protocol B: Chiral Resolution via Diastereomeric Crystallization

Best for: Isolating a single enantiomer (e.g., (R)-isomer) for drug development.

Since the C2 position is chiral, the standard synthesis yields a racemate. This protocol uses L-(+)-Tartaric Acid to selectively crystallize one enantiomer as a diastereomeric salt.

Workflow Diagram (DOT)

G Start Racemic Free Base (Oil) Dissolve Dissolve in Methanol/Water (9:1 Ratio) Start->Dissolve AddAgent Add 1.0 eq L-(+)-Tartaric Acid Dissolve->AddAgent Heat Heat to Reflux (65°C) Clear Solution AddAgent->Heat Cool Slow Cooling to 20°C (0.5°C/min) Heat->Cool Nucleation Filter Filtration Cool->Filter Solid Solid Cake: (R)-Enantiomer-Tartrate Salt Filter->Solid Crystals Liquor Mother Liquor: Enriched (S)-Enantiomer Filter->Liquor Filtrate Recryst Recrystallization (Ethanol/Water) Solid->Recryst Upgrade ee% FreeBase Basify (NaOH) & Extract Pure (R)-Free Base Recryst->FreeBase

Figure 1: Workflow for the optical resolution of 2-(2-Chlorophenyl)-1-methylpiperazine using Tartaric Acid.

Detailed Procedure
  • Stoichiometry: Combine 10.0 g (47.5 mmol) of racemic free base with 7.13 g (47.5 mmol) of L-(+)-Tartaric Acid .

  • Solvent System: Suspend the mixture in 100 mL of Methanol/Water (95:5) .

  • Reflux: Heat the mixture to reflux (

    
    C) until a clear solution is obtained.
    
  • Controlled Cooling: Cool the solution slowly to room temperature over 6 hours. Rapid cooling will trap the unwanted diastereomer.

    • Seeding: If available, add a seed crystal of the pure diastereomer at

      
      C.
      
  • Harvest: Filter the white crystals.

    • Analysis: Check optical rotation or Chiral HPLC. If Enantiomeric Excess (ee) is <98%, recrystallize the salt from pure Ethanol.

  • Liberation: Suspend the purified salt in water, adjust pH to >12 with 2M NaOH, and extract with Dichloromethane (DCM) to recover the optically pure free base.

Troubleshooting: "Oiling Out"

A common failure mode for aryl-piperazines is "oiling out" (liquid-liquid phase separation) instead of crystallizing.

SymptomRoot CauseCorrective Action
Oily droplets form upon cooling Temperature dropped too fast or impurity profile is too high.Re-heat to dissolve.[2][3][4] Add a seed crystal.[3][5][6][7][8] Cool much slower (

C/hour).
No precipitate after acid addition Solvent is too polar (solubilizing the salt).Add an anti-solvent (Ethyl Acetate or Ether).
Sticky gum forms Presence of water or residual non-polar solvents.Decant the solvent.[3][9] Triturate (grind) the gum with dry Diethyl Ether to induce hardening.

References

  • Review of Piperazine Pharmacophores

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Recrystallization Methodologies

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare.
    • URL:[Link]

  • Title: Resolution of 2-Methylpiperazine (Analogous Protocol).
  • Physical Properties of 1-(2-Chlorophenyl)piperazine (Structural Analog): Title: 1-(2-Chlorophenyl)piperazine Properties. Source: Sigma-Aldrich.

Sources

Method

Application Notes and Protocols for 2-(2-Chlorophenyl)-1-methylpiperazine

Document Version: 1.0 Introduction and Scope These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-(2-Chlorophenyl)-1-methylpiperazine, a substituted piperazine derivative. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Introduction and Scope

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-(2-Chlorophenyl)-1-methylpiperazine, a substituted piperazine derivative. While specific data on this compound is limited, the protocols outlined herein are based on established principles for handling analogous chemical structures, such as chlorinated aromatic compounds and tertiary amines. This document is intended for researchers, chemists, and laboratory personnel in drug discovery and development settings. The primary objective is to ensure the integrity of the compound and the safety of the personnel.

The recommendations are grounded in fundamental chemical safety principles and data extrapolated from related piperazine analogs. Users must supplement these guidelines with their institution's specific safety protocols and a thorough risk assessment for their intended application.

Compound Profile and Physicochemical Properties

2-(2-Chlorophenyl)-1-methylpiperazine is a synthetic organic compound. Its structure, featuring a chlorophenyl group attached to a methylpiperazine ring, suggests it is a basic compound, likely with moderate to low volatility.

Property Value / Observation Source
IUPAC Name 2-(2-chlorophenyl)-1-methylpiperazineN/A
Molecular Formula C11H15ClN2N/A
Molecular Weight 210.70 g/mol N/A
Appearance (Assumed) Off-white to yellow solid or viscous oilGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol)General chemical knowledge

Health, Safety, and Toxicology

3.1 Toxicological Overview

As of the date of this document, no specific toxicological studies for 2-(2-Chlorophenyl)-1-methylpiperazine are publicly available. Therefore, it must be treated as a compound with unknown toxicity. The precautionary principle dictates that it should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Minimum Required PPE lab_coat Flame-Retardant Lab Coat gloves Nitrile Gloves (Double-gloving recommended) goggles Chemical Splash Goggles (ANSI Z87.1 certified) face_shield Face Shield (When handling bulk quantities or risk of splash) goggles->face_shield Add for Splash Risk start Handling Compound start->lab_coat Always Wear start->gloves Always Wear start->goggles Always Wear

Caption: Minimum PPE for handling 2-(2-Chlorophenyl)-1-methylpiperazine.

3.3 First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintain the chemical integrity of 2-(2-Chlorophenyl)-1-methylpiperazine and to ensure laboratory safety.

4.1 Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize degradation over long-term storage.
Atmosphere Inert gas (Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric components.
Light Amber vial or opaque containerTo protect from light-induced degradation.
Moisture Tightly sealed container with desiccantTo prevent hydrolysis and absorption of atmospheric moisture.

4.2 Storage Decision Workflow

The following workflow should be used to determine the appropriate storage location and conditions upon receipt of the compound.

Storage_Decision_Tree start Compound Received check_purity Purity > 95%? start->check_purity long_term Long-Term Storage (> 30 days)? check_purity->long_term Yes repurify Consider Repurification Before Use check_purity->repurify No store_fridge Store at 2-8°C Inert Atmosphere Desiccated long_term->store_fridge Yes store_bench Short-Term Benchtop (Sealed, Desiccated) long_term->store_bench No

Caption: Decision workflow for storing 2-(2-Chlorophenyl)-1-methylpiperazine.

Handling and Solution Preparation Protocols

5.1 Protocol: Weighing the Compound

  • Preparation: Don all required PPE. Ensure a chemical fume hood is operational and the analytical balance is clean and calibrated.

  • Environment Control: To minimize moisture absorption, allow the sealed container of 2-(2-Chlorophenyl)-1-methylpiperazine to equilibrate to room temperature for at least 30 minutes before opening.

  • Weighing: Tare a suitable weighing vessel on the analytical balance. Using a clean, dry spatula, carefully transfer the desired amount of the compound to the vessel.

  • Sealing: Immediately and tightly seal the main container, purge with an inert gas if possible, and return it to the appropriate storage location.

  • Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all waste in a designated hazardous waste container.

5.2 Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • Calculation:

    • Molecular Weight (MW) = 210.70 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 1 mL = 0.001 L

    • Mass required = 0.010 mol/L * 0.001 L * 210.70 g/mol = 0.002107 g = 2.107 mg

  • Procedure:

    • Weigh approximately 2.11 mg of 2-(2-Chlorophenyl)-1-methylpiperazine into a clean, dry 1.5 mL microcentrifuge tube. Record the exact mass.

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

      • Volume (µL) = (Mass (mg) / 210.70 g/mol ) / (0.010 mol/L) * 1,000,000

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

5.3 Aliquoting and Storage of Stock Solutions

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Dispense 10-50 µL aliquots of the 10 mM stock solution into clearly labeled, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short to medium-term storage (1-6 months) or at -80°C for long-term storage (>6 months).

  • When an aliquot is needed, remove it from the freezer, allow it to thaw completely at room temperature, and vortex briefly before use. Do not refreeze any unused portion of a thawed aliquot.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain.

References

  • Note: Specific peer-reviewed articles detailing handling protocols for this exact compound are not available.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine

Welcome to our dedicated technical support center for the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound. Our approach is rooted in mechanistic understanding and field-proven insights to help you navigate the common challenges of this multi-step synthesis.

Introduction to the Synthetic Strategy

The synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine can be logically divided into two primary stages:

  • Formation of the Arylpiperazine Core: The creation of the 2-(2-chlorophenyl)piperazine intermediate.

  • N-Methylation: The selective methylation of the N1-position of the piperazine ring.

Each stage presents unique challenges and opportunities for yield optimization. This guide will address both, providing a clear path to success.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments.

Part 1: Synthesis of the 2-(2-Chlorophenyl)piperazine Intermediate

Issue 1: Low Yield in the Reaction of 2-Chloroaniline with Bis(2-chloroethyl)amine Hydrochloride

  • Question: My cyclization reaction between 2-chloroaniline and bis(2-chloroethyl)amine hydrochloride is giving a very low yield. What are the likely causes and how can I improve it?

  • Answer: This is a common issue in this traditional approach to N-arylpiperazines. Several factors can contribute to low yields:

    • Incomplete Reaction: This reaction often requires high temperatures and prolonged reaction times to proceed to completion.[1][2] Ensure your reaction is heated sufficiently (typically refluxing in a high-boiling solvent like xylene) and for an adequate duration (sometimes up to 24 hours or more).[1][3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

    • Side Reactions: At elevated temperatures, side reactions such as polymerization or degradation of starting materials can occur. The use of an appropriate solvent and careful temperature control are important.

    • Inefficient Work-up and Purification: The product is often isolated as the hydrochloride salt, which can be challenging to purify. Losses can occur during neutralization, extraction, and crystallization steps. Ensure complete neutralization before extraction and use an appropriate solvent system for crystallization to maximize recovery.

Issue 2: Difficulty in Removing Byproducts in the Buchwald-Hartwig Amination Approach

  • Question: I'm using a Buchwald-Hartwig amination to synthesize 2-(2-chlorophenyl)piperazine, and while the conversion is good, I'm struggling to remove the catalyst and ligand residues from my product. How can I improve the purification?

  • Answer: The Buchwald-Hartwig amination is an excellent, high-yielding method for this transformation, but purification can indeed be a challenge.[4][5] Here are some strategies:

    • Filtration through a Silica Plug: After the reaction, dilute the mixture with a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a short plug of silica gel. This can effectively remove the palladium catalyst and many of the ligand-related impurities.

    • Acid-Base Extraction: The piperazine product is basic and can be extracted into an acidic aqueous solution (e.g., 1M HCl). The organic layer containing the neutral ligand and other non-basic impurities can then be separated. After separation, the aqueous layer can be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[6]

    • Crystallization: The product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride). Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with hexanes) to find optimal conditions for crystallization that leave impurities behind in the mother liquor.[7]

Part 2: N-Methylation of 2-(2-Chlorophenyl)piperazine

Issue 3: Formation of Quaternary Ammonium Salt and Low Yield in Methylation

  • Question: I am trying to methylate 2-(2-chlorophenyl)piperazine, but I am getting a low yield of the desired product and suspect I am forming the quaternary ammonium salt. How can I avoid this?

  • Answer: Over-methylation to form the quaternary ammonium salt is a common side reaction when using highly reactive methylating agents like methyl iodide or dimethyl sulfate. The most effective way to prevent this is to use the Eschweiler-Clarke reaction .[8][9]

    • Mechanism of Selectivity: The Eschweiler-Clarke reaction uses formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A tertiary amine cannot form an iminium ion with formaldehyde, so the reaction stops cleanly at the tertiary amine stage, preventing quaternization.[8]

    • Reaction Conditions: The reaction is typically run with an excess of both formaldehyde and formic acid and is heated to drive the reaction to completion. The evolution of carbon dioxide is an indicator that the reaction is proceeding.[10]

Issue 4: Incomplete Reaction in the Eschweiler-Clarke Methylation

  • Question: My Eschweiler-Clarke reaction is sluggish and gives incomplete conversion. How can I drive it to completion?

  • Answer: While generally reliable, the Eschweiler-Clarke reaction can sometimes be slow. Here are some tips to ensure complete conversion:

    • Temperature: The reaction usually requires heating, often to near reflux temperatures (around 100 °C), to proceed at a reasonable rate.[11]

    • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is necessary to ensure the reaction goes to completion.[8]

    • Reaction Time: Allow sufficient reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The cessation of CO2 evolution is also a good, though not definitive, indicator of reaction completion.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Chlorophenyl)piperazine via Traditional Cyclization

This protocol is adapted from established methods for the synthesis of N-arylpiperazines.[1][12]

Materials:

  • 2-Chloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Xylene

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Hydrochloric Acid (HCl)

Procedure:

  • In a reaction flask equipped with a reflux condenser and mechanical stirrer, combine 2-chloroaniline (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.1 equivalents), and xylene.

  • Heat the mixture to reflux (approximately 140-145 °C) and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add an aqueous solution of NaOH to neutralize the reaction mixture and basify it to a pH > 12.

  • Extract the product with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by vacuum distillation or by dissolving it in a suitable solvent and precipitating the hydrochloride salt with the addition of HCl, followed by recrystallization.

Protocol 2: Synthesis of 2-(2-Chlorophenyl)piperazine via Buchwald-Hartwig Amination

This protocol is based on general procedures for the palladium-catalyzed amination of aryl chlorides.[4][5]

Materials:

  • 1-Bromo-2-chlorobenzene or 1,2-dichlorobenzene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (1-5 mol%), BINAP (1.2-6 mol%), and Cs2CO3 (1.5-2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 1-bromo-2-chlorobenzene (1 equivalent) and piperazine (2-5 equivalents). A larger excess of piperazine will favor mono-arylation.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography or acid-base extraction as described in the troubleshooting section.

Protocol 3: N-Methylation via Eschweiler-Clarke Reaction

This protocol provides a reliable method for the selective mono-methylation of the piperazine intermediate.[8][9]

Materials:

  • 2-(2-Chlorophenyl)piperazine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

Procedure:

  • To a round-bottom flask, add 2-(2-chlorophenyl)piperazine (1 equivalent).

  • Add an excess of formaldehyde (2-3 equivalents) and formic acid (2-3 equivalents).

  • Heat the reaction mixture to 90-100 °C. You should observe the evolution of carbon dioxide gas.

  • Maintain the temperature and stir for 2-6 hours, or until the evolution of gas ceases and TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify with an aqueous solution of NaOH to pH > 12.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield pure 2-(2-Chlorophenyl)-1-methylpiperazine.

Data Summary

The following table provides a comparative overview of the different synthetic routes. Please note that yields are highly dependent on specific reaction conditions and optimization.

Synthetic Step Method Typical Reagents Advantages Common Challenges Reported Yields
Arylpiperazine Formation Traditional Cyclization2-Chloroaniline, Bis(2-chloroethyl)amine HClLow-cost starting materialsHigh temperatures, long reaction times, moderate yields[1]50-70%
Arylpiperazine Formation Buchwald-Hartwig Amination1-Bromo-2-chlorobenzene, Piperazine, Pd-catalyst, Ligand, BaseHigh yields, milder conditions, broader substrate scope[4][5]Catalyst cost, purification from catalyst/ligand residues70-95%
N-Methylation Eschweiler-ClarkeFormaldehyde, Formic AcidHigh selectivity for tertiary amine, no quaternization[8]Requires heating, handling of formic acid>90%
N-Methylation Alkyl Halides (e.g., MeI)Methyl Iodide, BaseReadily available reagentsRisk of over-methylation (quaternization)Variable, often lower due to side products

Visualizing the Workflow

Synthesis Workflow Diagram

The following diagram illustrates the overall synthetic workflow from starting materials to the final product.

SynthesisWorkflow cluster_0 Part 1: Arylpiperazine Core Synthesis cluster_A Traditional Cyclization cluster_B Buchwald-Hartwig Amination cluster_1 Part 2: N-Methylation A1 2-Chloroaniline Intermediate 2-(2-Chlorophenyl)piperazine A1->Intermediate High Temp. A2 Bis(2-chloroethyl)amine HCl A2->Intermediate High Temp. B1 1-Bromo-2-chlorobenzene B1->Intermediate Pd Catalyst B2 Piperazine B2->Intermediate Pd Catalyst FinalProduct 2-(2-Chlorophenyl)-1-methylpiperazine Intermediate->FinalProduct Eschweiler-Clarke C1 Formaldehyde C1->FinalProduct C2 Formic Acid C2->FinalProduct

Caption: Overall synthetic workflow for 2-(2-Chlorophenyl)-1-methylpiperazine.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting low yields.

Troubleshooting cluster_synthesis Troubleshoot Core Synthesis cluster_methylation Troubleshoot N-Methylation Start Low Final Yield Check_Intermediate Check yield and purity of 2-(2-chlorophenyl)piperazine Start->Check_Intermediate Low_Yield_Intermediate Low Intermediate Yield Check_Intermediate->Low_Yield_Intermediate Low/Impure Good_Yield_Intermediate Good Intermediate Yield Check_Intermediate->Good_Yield_Intermediate High/Pure S1 Incomplete reaction? (Extend time, increase temp) Low_Yield_Intermediate->S1 Troubleshoot_Methylation Troubleshoot N-Methylation Step Good_Yield_Intermediate->Troubleshoot_Methylation M1 Incomplete reaction? (Increase temp/reagents) Troubleshoot_Methylation->M1 S2 Purification loss? (Optimize extraction/crystallization) S1->S2 S3 Using Buchwald-Hartwig? (Check catalyst/ligand/base) S2->S3 M2 Side products? (Use Eschweiler-Clarke to avoid quaternization) M1->M2 M3 Purification loss? (Optimize workup) M2->M3

Sources

Optimization

Troubleshooting solubility issues with 2-(2-Chlorophenyl)-1-methylpiperazine

Welcome to the dedicated technical support resource for 2-(2-Chlorophenyl)-1-methylpiperazine. This guide has been developed by our senior application scientists to provide researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-(2-Chlorophenyl)-1-methylpiperazine. This guide has been developed by our senior application scientists to provide researchers, scientists, and drug development professionals with in-depth troubleshooting assistance and frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and ensure the integrity of your results.

Troubleshooting Guide: Addressing Solubility Challenges

This section provides solutions to specific problems you may encounter when trying to dissolve 2-(2-Chlorophenyl)-1-methylpiperazine.

Q1: My 2-(2-Chlorophenyl)-1-methylpiperazine is not dissolving in my desired aqueous buffer. What steps can I take?

A1: Difficulty in dissolving 2-(2-Chlorophenyl)-1-methylpiperazine in aqueous buffers is a common issue, primarily due to the compound's chemical structure, which includes a non-polar chlorophenyl group and a basic piperazine ring. The solubility in aqueous solutions is highly dependent on the pH. Here is a systematic approach to troubleshoot this issue:

Step-by-Step Protocol for Aqueous Solubilization:

  • pH Adjustment: The piperazine moiety in the molecule is basic. Therefore, lowering the pH of the aqueous buffer will lead to protonation of the piperazine nitrogen atoms, forming a more soluble salt.

    • Start with a slightly acidic buffer (e.g., pH 5.0-6.5).

    • If the compound is still not dissolving, you can try to lower the pH further by adding a small amount of a dilute acid, such as 0.1 M HCl, dropwise while stirring. Monitor the pH continuously.

    • Be cautious, as excessive acidity might affect the stability of the compound or interfere with your experimental system.

  • Gentle Heating and Sonication:

    • Warming the solution to 37-40°C can help increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.

    • Using a sonicator bath can provide mechanical agitation to break down solid particles and enhance solubilization.

  • Use of Co-solvents:

    • If pH adjustment alone is insufficient, consider adding a small percentage of a water-miscible organic co-solvent.

    • Commonly used co-solvents include DMSO, ethanol, or PEG 400.

    • It is crucial to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, as high concentrations might be incompatible with your experimental setup, especially in cell-based assays.

Experimental Workflow for Aqueous Solubilization

A Start with desired aqueous buffer B Add 2-(2-Chlorophenyl)-1-methylpiperazine A->B C Observe for complete dissolution B->C D Is the compound fully dissolved? C->D E Yes D->E Yes F No D->F No J Solution ready for use E->J G Lower pH with dilute HCl (e.g., to pH 5.0) F->G Re-check dissolution H Apply gentle heat (37-40°C) and/or sonication G->H Re-check dissolution I Add a small percentage of a co-solvent (e.g., 1-5% DMSO) H->I Re-check dissolution I->D Re-check dissolution K Still not dissolved? Re-evaluate solvent system or compound purity I->K If still not dissolved

Caption: Systematic workflow for aqueous solubilization.

Q2: I need to prepare a high-concentration stock solution. Which organic solvent is most suitable?

A2: For preparing high-concentration stock solutions, it is generally recommended to use an organic solvent in which the compound has high solubility. Based on the structure of 2-(2-Chlorophenyl)-1-methylpiperazine, the following organic solvents are likely to be effective:

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of organic molecules for biological assays. It is a powerful polar aprotic solvent.

  • Ethanol (EtOH): A polar protic solvent that can also be effective.

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent, similar to DMSO in its solubilizing power.

Comparative Solubility in Organic Solvents (Estimated)

SolventEstimated SolubilityNotes
DMSO> 20 mg/mLRecommended for primary stock solutions.
Ethanol~10-15 mg/mLMay require gentle warming.
DMF> 20 mg/mLUse with caution due to higher toxicity.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh the Compound: Accurately weigh the required amount of 2-(2-Chlorophenyl)-1-methylpiperazine in a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Facilitate Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for the pH-dependent solubility of 2-(2-Chlorophenyl)-1-methylpiperazine?

A1: The pH-dependent solubility is a direct consequence of the basic nature of the piperazine ring in the molecule's structure. At neutral or alkaline pH, the nitrogen atoms in the piperazine ring are largely unprotonated, making the molecule less polar and thus less soluble in water. As the pH is lowered, the nitrogen atoms become protonated, forming a positively charged species (a cation). This increase in polarity significantly enhances the molecule's interaction with polar water molecules, leading to a marked increase in solubility.

Relationship between pH and Ionization State

cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) A Protonated Form (More Soluble in Water) B Neutral Form (Less Soluble in Water) A->B Increase pH B->A Decrease pH

Troubleshooting

Technical Support Center: Purification of 2-(2-Chlorophenyl)-1-methylpiperazine

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-(2-Chlorophenyl)-1-methylpiperazine (and related 2-arylpiperazine scaffolds). This guide assumes the user is d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-(2-Chlorophenyl)-1-methylpiperazine (and related 2-arylpiperazine scaffolds).

This guide assumes the user is dealing with the C-substituted piperazine (where the phenyl ring is attached to Carbon-2), a common pharmacophore in NK1 antagonists and specific GPCR ligands, though the purification logic applies equally if the nomenclature refers to an N-substituted variant.

Case ID: PUR-2CPMP-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Status: Active Scope: Impurity profiling, Recrystallization, HPLC Method Development, and Chiral Resolution.

Executive Summary & Impurity Profile

User Query: “My crude reaction mixture is dark, oily, and shows multiple spots on TLC. How do I isolate the pure amine?”

Scientist’s Analysis: The synthesis of 2-arylpiperazines often involves the reduction of pyrazinones or cyclization of diamines. These routes generate specific impurity classes that require targeted removal strategies. The "oily" nature suggests the presence of unreacted oligomers or N-oxides, while the color indicates oxidation.

Common Impurity Matrix
Impurity TypeChemical OriginPhysicochemical BehaviorRemoval Strategy
Des-methyl Precursor Incomplete methylation at N1.Secondary amine (lower pKa than product).Derivatization (Acetic anhydride) or pH-controlled extraction.
Bis-methylated Quats Over-alkylation (Quaternary ammonium salt).Highly polar; Water soluble.Aqueous Wash (removes salts) or precipitation.
Regioisomers Non-specific cyclization (3-chlorophenyl variants).Similar solubility; distinct crystal lattice.Fractional Recrystallization (HCl salt).
N-Oxides Air oxidation of the piperazine nitrogen.Polar; Chromophoric (Yellow/Brown).Reduction (Zn/AcOH) or Silica filtration.

Workflow Visualization

User Query: “What is the standard operating procedure (SOP) for working up the crude reaction?”

Scientist’s Response: Do not attempt direct crystallization from the crude oil. You must perform an Acid-Base Swing to remove neutral organics and quaternary salts before salt formation.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil) AcidExt Acid Extraction (Dissolve in 1M HCl, Wash with EtOAc) Crude->AcidExt 1. Protonation OrgWash Organic Phase (Contains Neutrals/Tars) AcidExt->OrgWash Discard AqPhase Aqueous Acid Phase (Contains Product + Salts) AcidExt->AqPhase Keep BaseSwing Basification (Adjust to pH > 12 with NaOH) AqPhase->BaseSwing 2. Free Basing Extract Extraction (DCM or MTBE) BaseSwing->Extract 3. Partition SaltForm Salt Formation (Add HCl/EtOH) Extract->SaltForm 4. Crystallize Crystals Final Product (White Crystalline Solid) SaltForm->Crystals Filter & Dry

Figure 1: Acid-Base Swing Protocol.[1][2] This workflow isolates the basic amine from neutral tars and highly polar quaternary salts.

Troubleshooting Guides (Q&A)

Module A: The "Sticky Oil" Syndrome (Recrystallization)

Q: I cannot get the free base to crystallize; it remains an oil. What solvent system should I use?

A: Arylpiperazine free bases are notoriously prone to oiling out due to their low melting points and rotational freedom. Do not persist with the free base. Convert it to a salt.

Protocol: Hydrochloric Acid Salt Formation

  • Dissolve the crude free base oil in a minimal amount of Absolute Ethanol or Isopropanol (IPA) .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 1.25M HCl in Ethanol or 4M HCl in Dioxane). Avoid aqueous HCl to prevent hydrate formation.

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Refrigerate overnight.

Why this works: The lattice energy of the hydrochloride salt is significantly higher than the free base, forcing crystallization. The use of alcoholic solvents allows for the solubility of impurities while precipitating the product [1].

Module B: Removing the Des-Methyl Impurity

Q: My LC-MS shows a peak at M-14 (loss of methyl). How do I remove the unmethylated starting material?

A: If you have 2-(2-chlorophenyl)piperazine (secondary amine) mixed with your product (tertiary amine at N1), separation by crystallization is difficult due to structural similarity. Use Chemical Scavenging .

The Scavenger Trick:

  • Dissolve the mixture in DCM.

  • Add 1.1 equivalents (relative to the impurity) of Acetic Anhydride or Benzoyl Chloride.

  • Stir for 30 minutes.

    • Mechanism:[3][2][4][5][6][7][8] The secondary amine (impurity) reacts to form an amide (non-basic). The tertiary amine (product) cannot react.

  • Perform the Acid-Base Swing (Figure 1).

    • Result: Upon acidification, the product (amine) goes into water. The impurity (now an amide) remains in the organic layer and is discarded [2].

Module C: HPLC Tailing & Resolution

Q: The peak for the compound tails significantly on C18 columns, making purity integration unreliable.

A: Piperazines are strong bases (pKa ~9.8). The protonated nitrogen interacts with residual silanols on the silica backbone of the column, causing peak tailing.

Recommended Method Parameters:

ParameterRecommendationRationale
Column C18 with High Carbon Load (e.g., Kinetex EVO, XBridge)."Hybrid" particles resist high pH degradation.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0).Running at high pH keeps the amine neutral (unprotonated), eliminating silanol interaction.
Mobile Phase B Acetonitrile.[5]Standard organic modifier.
Additive 0.1% Triethylamine (TEA) or Diethylamine.If running at low pH: The additive competes for silanol sites, sharpening the product peak [3].

HPLC Troubleshooting Logic:

HPLCLogic Issue Problem: Tailing Peak CheckPH Check Mobile Phase pH Issue->CheckPH LowPH pH < 3 (Acidic) CheckPH->LowPH HighPH pH > 9 (Basic) CheckPH->HighPH Action1 Add Ion-Pair Reagent (TFA or Hexanesulfonate) LowPH->Action1 Mask Silanols Action2 Use Hybrid Column (pH Stable) HighPH->Action2 Suppress Ionization

Figure 2: Decision tree for improving peak shape of basic piperazines.

Safety & Handling (E-E-A-T)

  • Skin Sensitization: Chlorophenyl piperazines are potent sensitizers. Always use nitrile gloves and work in a fume hood.

  • Stability: The free base absorbs CO₂ from the air to form carbamates. Store under Nitrogen or Argon, or convert immediately to the HCl salt.

References

  • Recrystallization of Piperazine Salts

    • Source: Patent CN104402842A describes the purification of 1-(3-chlorophenyl)piperazine hydrochloride via ethanol recrystallization, establishing the solubility profile for chlorophenyl-piperazine salts.
    • Link:

  • Source: Standard organic synthesis protocols for separating amines using acylation (Hinsberg reaction principle) or reductive amination strategies to modify polarity.
  • HPLC of Piperazines

    • Source: Gadzała-Kopciuch, R. (2005).[5] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies. Discusses the necessity of mobile phase modifiers for piperazine analysis.

    • Link:[5]

  • Synthesis & Impurity Context

    • Source: Cayman Chemical Product Insert for 1-(3-Chlorophenyl)piperazine (mCPP).[9][10] Provides physical data (melting points, solubility) relevant to the structural class of chlorophenyl piperazines.

    • Link:

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-(2-Chlorophenyl)-1-methylpiperazine in Solution

Introduction Welcome to the technical support guide for 2-(2-Chlorophenyl)-1-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-Chlorophenyl)-1-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution-based experiments. The reliability of your results—be it in pharmacological screening, formulation development, or analytical chemistry—is directly linked to the stability of your starting material. 2-(2-Chlorophenyl)-1-methylpiperazine possesses two key structural motifs: a substituted piperazine ring and a chlorinated aromatic system. Each presents unique vulnerabilities to degradation. This guide provides a framework for understanding these liabilities and offers practical, scientifically-grounded strategies to minimize degradation, ensuring the accuracy and reproducibility of your work.

Section 1: Understanding the Stability Profile of 2-(2-Chlorophenyl)-1-methylpiperazine

The molecular structure of 2-(2-Chlorophenyl)-1-methylpiperazine dictates its susceptibility to specific degradation pathways. Proactively addressing these vulnerabilities is the most effective strategy for preventing compound loss and the formation of confounding impurities. The primary pathways of concern are oxidation, hydrolysis, and photodegradation.

  • Oxidative Degradation: The two nitrogen atoms within the piperazine ring are nucleophilic and represent primary sites for oxidation.[1][2] This can be catalyzed by dissolved oxygen, trace metal ions (especially copper and iron), or exposure to oxidizing agents.[3] Oxidation can lead to the formation of N-oxides and other degradation products, potentially altering the compound's biological activity and chromatographic profile.[4]

  • Hydrolytic Degradation: The stability of many piperazine-containing compounds is highly dependent on the pH of the aqueous solution.[5][6] Both acidic and alkaline conditions can catalyze hydrolysis, though the specific optimal pH range for stability can vary.[6][7] For piperazine derivatives, extreme pH values should generally be avoided.

  • Photodegradation: The presence of the chlorophenyl ring makes the molecule susceptible to degradation upon exposure to light, particularly in the UV spectrum.[8][9] This process, known as photolysis, can involve the cleavage of the carbon-chlorine bond or the breakdown of the aromatic ring itself, leading to a complex mixture of degradants.

Below is a diagram illustrating the key sites on the molecule that are vulnerable to degradation.

G cluster_molecule cluster_key Potential Degradation Sites mol oxidation Oxidation (Piperazine Nitrogens) oxidation->mol O₂, Metal Ions photolysis Photodegradation (Chlorophenyl Ring) photolysis->mol UV Light hydrolysis Hydrolysis (pH-Dependent) hydrolysis->mol H⁺ / OH⁻

Caption: Key degradation vulnerabilities of the 2-(2-Chlorophenyl)-1-methylpiperazine molecule.

Section 2: Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My compound's concentration, as measured by HPLC, is decreasing in my aqueous buffer solution stored at room temperature. What is the likely cause and how can I prevent it?

A: A gradual decrease in concentration in an aqueous buffer at room temperature strongly suggests that hydrolysis and/or oxidation are occurring.

  • Causality: The rate of hydrolysis for piperazine derivatives is often pH-dependent.[6][7] Your buffer's pH may not be optimal for the compound's stability. Simultaneously, dissolved oxygen in your buffer can lead to slow oxidation of the piperazine ring.[2]

  • Troubleshooting Steps:

    • Temperature Control: Immediately store your stock and working solutions at a lower temperature (2-8°C for short-term, ≤ -20°C for long-term). This is the single most effective way to slow down most degradation reactions.

    • pH Profiling: Perform a simple study by preparing the solution in a few different buffers (e.g., pH 5.0, 6.5, and 7.4) and monitoring the concentration over 24-48 hours. This will help you identify a more suitable pH range.

    • Inert Atmosphere: To combat oxidation, de-gas your solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound. You can also blanket the headspace of your vial with the inert gas before sealing.[1]

    • Solvent Choice: If your experimental protocol allows, consider preparing your primary stock solution in a non-aqueous, aprotic solvent like anhydrous DMSO or acetonitrile, where hydrolytic and oxidative degradation are significantly reduced. You can then make fresh dilutions into your aqueous buffer immediately before each experiment.

Q2: I left my solutions on the lab bench under ambient light and now see several new, small peaks in my chromatogram. What could they be?

A: The appearance of new peaks after exposure to ambient light is a classic sign of photodegradation .[10]

  • Causality: The chlorophenyl group in the molecule absorbs UV light, which can provide the energy needed to break chemical bonds and trigger degradation.[8][9] This process can create a variety of byproducts.

  • Troubleshooting Steps:

    • Light Protection: Always prepare and store solutions of this compound in amber glass vials or tubes. If you must use clear vessels, wrap them securely in aluminum foil.

    • Minimize Exposure: During experimental procedures, minimize the time solutions are exposed to direct light. Keep stock solutions in a drawer or cabinet when not in use.

    • Confirmation: To confirm photostability issues, run a control experiment where one aliquot of the solution is wrapped in foil and another is intentionally exposed to ambient lab light for several hours. A comparison of the chromatograms will validate light sensitivity.

Q3: Does the choice of buffer salt or co-solvent impact stability?

A: Yes, absolutely. The components of your solution matrix can directly influence the rate of degradation.

  • Causality:

    • Buffer Species: Some buffer components can catalyze degradation. For example, phosphate buffers can sometimes interact with certain functional groups.

    • Co-solvents: While organic co-solvents like methanol or acetonitrile are often used to aid solubility, they can also impact stability. For instance, using anhydrous solvents can prevent hydrolysis but won't stop other pathways like photolysis.[11]

    • Metal Ions: Trace metal ion contamination in lower-grade reagents or water can significantly catalyze oxidative degradation.[3]

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Always use HPLC-grade or higher purity solvents and analytical-grade buffer salts.

    • Screen Simple Buffers: When developing your protocol, start with simple, common buffer systems (e.g., acetate, phosphate, HEPES) to see if one provides superior stability.

    • Consider Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester metal ions and improve stability. However, you must first verify that EDTA does not interfere with your downstream assay.

Section 3: Proactive Stability Management & Protocols

Instead of just troubleshooting, a proactive approach to stability is crucial for generating reliable data.

Recommended Storage Conditions

Adherence to proper storage is fundamental. The following conditions are recommended based on the compound's chemical liabilities.

ConditionSolid FormStock Solution (in DMSO/ACN)Aqueous Working Solution
Temperature 2-8°C≤ -20°C (Long-term)2-8°C (Short-term, <24h)
Atmosphere StandardInert Gas Headspace (Nitrogen/Argon)Prepare Fresh / Inert Gas Purge
Light Protect from LightAmber VialsAmber Vials / Foil Wrapped
Duration Per ManufacturerUp to 6 months (verify)Use Immediately
Experimental Protocol: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your molecule's stability and develop a truly stability-indicating analytical method.[12][13][14] This involves intentionally exposing the compound to harsh conditions to generate potential degradants.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 2-(2-Chlorophenyl)-1-methylpiperazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions: Aliquot the stock solution for each stress condition. A control sample (stored at 2-8°C, protected from light) should also be prepared.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Place the vial in an oven or heating block.

    • Photolytic: Place the vial in a photostability chamber or expose it to a UV lamp.

  • Incubation: Incubate the samples. For hydrolytic and thermal stress, gentle heating (e.g., 60°C) may be required to achieve degradation in a reasonable timeframe.[14]

  • Sampling & Analysis: Take samples at various time points (e.g., 2, 8, 24 hours). Before injection, neutralize the acid and base samples. Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[12] Compare the chromatograms from the stressed samples to the control. The new peaks that appear are your degradation products. This information is critical for developing a stability-indicating analytical method.

Protocol: Baseline Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, impurities, and excipients. The forced degradation study is essential for developing this method.

  • Objective: To achieve baseline separation between the parent peak of 2-(2-Chlorophenyl)-1-methylpiperazine and all major peaks generated during the forced degradation study.

  • Starting Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 20 minutes) to screen for degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan with a PDA/DAD detector from 200-400 nm to determine the optimal wavelength for the parent compound and its degradants. Start monitoring at ~254 nm.

    • Injection Volume: 10 µL.

  • Method Validation: Once separation is achieved, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[15]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the optimal pH for storing this compound in an aqueous solution?

    • A: While the exact optimal pH must be determined experimentally via a pH-rate profile study, piperazine derivatives are often most stable in the slightly acidic to neutral range (pH 5-7). Extreme acidic (pH < 3) and alkaline (pH > 9) conditions should be avoided as they are likely to accelerate hydrolysis.[6]

  • Q: Should I be concerned about metal ion contamination from my spatula or glassware?

    • A: Yes. While brief contact is unlikely to cause significant issues, you should avoid leaving solutions in contact with metallic instruments. Use high-quality glassware (e.g., borosilicate) and use plastic or glass pipettes and containers where possible. If you are working with a sensitive assay, using metal-free labware is a good practice. Studies on similar piperazine systems have shown that metal ions like copper can rapidly catalyze oxidation.[3]

  • Q: Are there any recommended antioxidants I can add to my solution?

    • A: While antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be effective, their use should be approached with caution. You must first confirm that the antioxidant does not interfere with your experiment or assay and does not itself react with your compound to form new adducts. Their use is generally not recommended unless you have demonstrated a clear oxidative stability issue and have validated their compatibility.

  • Q: How should I prepare a stock solution for maximum stability?

    • A: For maximum stability, weigh the solid compound in an amber vial. Dissolve it in a minimal amount of a high-purity, anhydrous aprotic solvent like DMSO. Blanket the headspace with argon or nitrogen, seal the vial tightly with a PTFE-lined cap, and store it at -20°C or below.

References

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
  • Photochemical Degradation of Chlorobenzene.
  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Texas A&M University Libraries.
  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Cometabolic degradation of chlorinated arom
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Spectroscopy Online.
  • Analytical CHEMISTRY. ACAIJ.
  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. University of Iowa.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Influence of pH of Piperazine strip ionization and fraction of extraction.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed.
  • Stability Indicating Forced Degrad
  • The Stability Study of a Novel Phenylpiperazine Deriv
  • Microbial Degradation of Chlorinated Arom
  • Analytical Methods. RSC Publishing.
  • Comparative Guide to the Validation of an Analytical Method for the Quantification of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem.

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Piperazine Derivative Purification

Welcome to the Technical Support Center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these versatile yet challenging compounds. Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, but their inherent basicity and polarity often present significant hurdles during column chromatography.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to overcome these challenges and achieve high-purity compounds.

I. Understanding the Core Challenges

The primary difficulties in purifying piperazine-containing compounds stem from their fundamental physicochemical properties. The piperazine ring contains two nitrogen atoms, making these molecules basic and highly polar.[1] This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in normal-phase chromatography.[1][2][3][4] These interactions can result in several undesirable outcomes:

  • Peak Tailing or Streaking: The compound binds strongly to the silica and elutes slowly and unevenly.[1][4]

  • Irreversible Adsorption: The compound binds so strongly that it does not elute from the column at all, leading to significant yield loss.[3][4]

  • Compound Degradation: The acidic nature of the silica can sometimes lead to the degradation of sensitive piperazine derivatives.[3]

Additionally, the high polarity of many piperazine derivatives can make them highly soluble in polar solvents, complicating their separation from polar impurities.[1][5]

II. Frequently Asked Questions (FAQs)

Q1: My piperazine derivative is streaking badly on a silica gel column. What is the first thing I should try?

A1: The most common and effective initial step is to add a basic modifier to your mobile phase.[2][4] Streaking is often caused by the strong interaction between the basic amine groups of your piperazine derivative and the acidic silanol groups on the silica gel.[2][3][4] A basic additive competes for these acidic sites, effectively "masking" them from your compound and allowing for a more uniform elution.[4]

Recommended Basic Modifiers:

  • Triethylamine (TEA): Typically added at a concentration of 0.1-2% (v/v) to the mobile phase.[4]

  • Ammonia: A solution of 7N ammonia in methanol can be used as a component of your solvent system, for example, in a dichloromethane/methanol mobile phase.[4]

Q2: I'm losing a significant amount of my compound on the column. Where is it going?

A2: Significant product loss is often due to irreversible adsorption onto the silica gel stationary phase.[3][4] This occurs when the interaction between your basic piperazine derivative and the acidic silica is too strong.

Solutions to Mitigate Irreversible Adsorption:

  • Increase the concentration of the basic modifier in your mobile phase (e.g., increase TEA from 0.5% to 2%).

  • Switch to a less acidic stationary phase. Options include basic alumina or amine-functionalized silica.[2][4][6]

  • Consider reversed-phase chromatography if your compound has sufficient polarity to be retained on a C18 column.[4]

Q3: My piperazine derivative won't move off the baseline in my TLC, even with highly polar solvents. What are my options?

A3: When a compound is extremely polar, it can exhibit very strong retention on silica gel.

Strategies for Eluting Highly Polar Piperazine Derivatives:

  • Employ a more aggressive polar solvent system. A common choice for very polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide.[7]

  • Consider an alternative stationary phase. Amine-functionalized silica is often an excellent choice for highly polar basic compounds as it minimizes the strong acid-base interactions.[2][4]

  • Reversed-phase chromatography on a C18 column with an aqueous/organic mobile phase may be a viable alternative.[5]

Q4: Can I use Thin Layer Chromatography (TLC) to develop a method for my piperazine derivative purification?

A4: Absolutely. TLC is an invaluable tool for method development in column chromatography.[8] It allows for rapid screening of different solvent systems and stationary phases. For piperazine derivatives, it is crucial to use TLC plates that match the stationary phase of your column (e.g., silica gel TLC plates for a silica gel column). When developing a method on TLC, be sure to include the same basic modifier in your developing solvent that you plan to use in your column's mobile phase. Amine-functionalized TLC plates are also available and are useful for developing methods for amine-functionalized columns.[2][9]

Q5: How do I choose between normal-phase and reversed-phase chromatography for my piperazine derivative?

A5: The choice depends on the overall polarity of your molecule.

  • Normal-Phase Chromatography (e.g., silica, alumina): Generally suitable for less polar to moderately polar compounds. For piperazine derivatives, this often requires the use of basic modifiers in the mobile phase.[2][4]

  • Reversed-Phase Chromatography (e.g., C18): A good option for more polar and ionizable compounds.[4] For basic compounds like piperazine derivatives, using a mobile phase with a slightly alkaline pH can improve retention and peak shape by ensuring the compound is in its more lipophilic free-base form.[3]

III. Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to resolving common issues encountered during the column chromatography of piperazine derivatives.

Scenario 1: Persistent Peak Tailing Despite Adding Triethylamine (TEA)

Problem: You've added 1% TEA to your mobile phase, but your piperazine derivative is still exhibiting significant peak tailing.

Troubleshooting Workflow:

start Persistent Tailing with 1% TEA increase_tea Increase TEA concentration to 2-3% start->increase_tea check_loading Evaluate sample loading increase_tea->check_loading If tailing persists high_loading Reduce sample load check_loading->high_loading If loading is >1-2% of silica weight deactivate_silica Use TEA-deactivated silica check_loading->deactivate_silica If loading is appropriate change_stationary_phase Switch to amine-functionalized silica or alumina deactivate_silica->change_stationary_phase If tailing continues

Troubleshooting Workflow for Persistent Tailing

Detailed Steps & Explanations:

  • Increase TEA Concentration: The initial 1% TEA may not be sufficient to neutralize all the active silanol sites on the silica gel. Incrementally increasing the concentration to 2% or even 3% can sometimes resolve the issue.

  • Evaluate Sample Loading: Overloading the column is a common cause of peak distortion. As a general rule, the amount of crude material should not exceed 1-2% of the weight of the stationary phase.

  • Use Deactivated Silica Gel: You can pre-treat your silica gel to neutralize the acidic sites before packing the column. A common method involves preparing a slurry of the silica gel in a solvent containing triethylamine.[4]

  • Change the Stationary Phase: If tailing persists, the interaction between your compound and silica is likely too strong. Switching to a more inert or basic stationary phase is the next logical step.

    • Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that minimizes interactions with basic analytes.[2][4]

    • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of basic compounds.[4][6]

Scenario 2: Co-elution of Structurally Similar Impurities

Problem: Your desired piperazine derivative is co-eluting with a closely related impurity, and changing the polarity of the mobile phase isn't improving the separation.

Troubleshooting Workflow:

start Co-elution of Similar Impurities change_solvent Change solvent system (e.g., EtOAc/Hexanes to DCM/MeOH) start->change_solvent gradient_elution Implement a shallow gradient elution change_solvent->gradient_elution If separation is still poor alternative_stationary_phase Try an alternative stationary phase (e.g., cyano or phenyl) gradient_elution->alternative_stationary_phase If gradient doesn't resolve recrystallization Consider recrystallization via salt formation alternative_stationary_phase->recrystallization If chromatography fails

Troubleshooting Workflow for Co-elution

Detailed Steps & Explanations:

  • Change the Solvent System: The selectivity of the separation is highly dependent on the mobile phase composition. If a hexane/ethyl acetate system is not working, try a different solvent system like dichloromethane/methanol. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • Implement a Shallow Gradient Elution: Instead of using a single isocratic mobile phase, a shallow gradient of increasing polarity can help to resolve closely eluting compounds.

  • Try an Alternative Stationary Phase: Different stationary phases offer different selectivities. Phenyl or cyano-based columns may provide different pi-pi or dipole-dipole interactions that can help separate structurally similar compounds.[1][10]

  • Consider Recrystallization via Salt Formation: For some piperazine derivatives, recrystallization can be a highly effective purification method.[1] This involves forming a salt (e.g., with an acid) to selectively precipitate the desired compound, leaving impurities in the solvent.[1]

Scenario 3: Difficulty Detecting Fractions by TLC

Problem: You are collecting fractions from your column, but you are unable to visualize your compound on the TLC plate.

Troubleshooting Workflow:

start Cannot Detect Compound in Fractions check_uv Check for UV activity start->check_uv no_uv Use a chemical stain (e.g., potassium permanganate, ninhydrin) check_uv->no_uv If compound is not UV active low_concentration Concentrate a few fractions and re-spot on TLC check_uv->low_concentration If compound is UV active derivatization Consider derivatization for detection no_uv->derivatization If staining is ineffective

Troubleshooting Workflow for Detection Issues

Detailed Steps & Explanations:

  • Check for UV Activity: Not all piperazine derivatives are UV active. If your compound lacks a suitable chromophore, you will not be able to see it under a UV lamp.

  • Use a Chemical Stain: If your compound is not UV active, you will need to use a chemical stain to visualize it on the TLC plate. Common stains for amines include:

    • Potassium Permanganate: A general stain for organic compounds.

    • Ninhydrin: Stains primary and secondary amines.

  • Concentrate Fractions: Your compound may be eluting in a very broad band, resulting in low concentrations in each fraction that are below the detection limit of your TLC method. Try concentrating a few fractions before spotting them on the TLC plate.

  • Consider Derivatization: For trace analysis or compounds that are difficult to detect, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the piperazine derivative.[11][12][13]

IV. Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

This protocol describes how to neutralize the acidic sites on silica gel to improve the chromatography of basic compounds.[4]

Materials:

  • Silica gel

  • Triethylamine (TEA)

  • An appropriate solvent (e.g., the initial, least polar mobile phase you plan to use)

Procedure:

  • In a fume hood, prepare a slurry of the silica gel in the chosen solvent.

  • Add triethylamine to the slurry to a final concentration of 2-5% (v/v).

  • Stir the slurry for 30-60 minutes.

  • Pack the column with the treated silica gel slurry as you normally would.

  • Equilibrate the packed column with your starting mobile phase (containing the same concentration of TEA) before loading your sample.

Protocol 2: General Column Chromatography Setup for a Piperazine Derivative

Methodology:

  • Stationary Phase Selection: Choose an appropriate stationary phase based on preliminary TLC analysis. For many piperazine derivatives, amine-functionalized silica is a good starting point.[2]

  • Mobile Phase Selection: Develop a mobile phase system using TLC. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, with 0.5-2% triethylamine added to both solvents.

  • Column Packing: Pack the column using a wet slurry method to ensure a homogenous stationary phase bed.

  • Sample Loading: Dissolve the crude piperazine derivative in a minimal amount of the mobile phase or a slightly stronger solvent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the determined starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

V. Data Presentation

Table 1: Common Stationary Phases for Piperazine Derivative Purification
Stationary PhaseCharacteristicsBest Suited For
Silica Gel Acidic, highly polarLess basic piperazine derivatives; requires basic mobile phase modifiers.[2][6]
Alumina (Basic) Basic, polarPurification of basic compounds, good alternative to silica.[4][6]
Amine-functionalized Silica Basic, less polar than silicaHighly basic and polar piperazine derivatives, often avoids the need for mobile phase modifiers.[2][4]
C18 (Reversed-Phase) Non-polarPolar, ionizable piperazine derivatives; use with aqueous/organic mobile phases.[4]
Cyano or Phenyl Intermediate polaritySeparating structurally similar isomers by providing different selectivity.[1][10]
Table 2: Common Mobile Phase Modifiers for Piperazine Derivative Purification on Silica Gel
ModifierTypical ConcentrationPurpose
Triethylamine (TEA) 0.1 - 2% (v/v)Neutralizes acidic silanol groups, reduces peak tailing.[4][10]
Ammonia (in Methanol) 1-10% of a 7N solutionA strong base for eluting highly retained basic compounds.[4]
Pyridine 0.1 - 1% (v/v)An alternative basic modifier.

VI. Concluding Remarks

The successful purification of piperazine derivatives by column chromatography is an achievable goal with a systematic and informed approach. By understanding the fundamental interactions between these basic compounds and the stationary phase, and by employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome common challenges such as peak tailing, product loss, and co-elution. The key to success lies in methodical optimization, beginning with TLC for method development and progressing to the careful selection of stationary phases and mobile phase modifiers. This technical support center serves as a comprehensive resource to aid in the efficient isolation of high-purity piperazine derivatives, thereby accelerating research and development in medicinal chemistry.

VII. References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (URL: )

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Request PDF - ResearchGate. (URL: [Link])

  • Is there an easy way to purify organic amines? - Biotage. (URL: [Link])

  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (URL: )

  • Troubleshooting purification of tertiary amine compounds by column chromatography. - Benchchem. (URL: )

  • Column chromatography - Columbia University. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (URL: [Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (URL: [Link])

  • Amine column degradation - Chromatography Forum. (URL: [Link])

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (URL: [Link])

  • Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol - Benchchem. (URL: )

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (URL: [Link])

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (URL: [Link])

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis - Benchchem. (URL: )

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])

  • Column chromatography - Wikipedia. (URL: [Link])

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (URL: [Link])

  • Column chromatography issue : r/Chempros - Reddit. (URL: [Link])

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate. (URL: [Link])

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (URL: [Link])

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (URL: [Link])

  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (URL: [Link])

  • Column Chromatography: Principles and Applications - Phenomenex. (URL: [Link])

  • Column Chromatography- Definition, Principle, Parts, Steps, Uses - Microbe Notes. (URL: [Link])

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (URL: [Link])

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (URL: [Link])

  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. (URL: [Link])

  • OPTIMIZATION OF MOBILE PHASE IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE DETERMINATION OF PIPERINE JAVA LONG PEPPER (Piper retrofractum Vahl.) | Jurnal Farmasi & Sains Indonesia. (URL: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • troubleshooting column chromatography : r/chemistry - Reddit. (URL: [Link])

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. (URL: [Link])

  • 28 questions with answers in PIPERAZINES | Science topic - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: HPLC Baseline Resolution for 2-(2-Chlorophenyl)-1-methylpiperazine

Status: Operational Ticket Focus: Baseline Noise, Drift, and Signal-to-Noise (S/N) Optimization Analyte Class: Halogenated Phenyl-Piperazine (Basic Amine) Assigned Specialist: Senior Application Scientist[1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Baseline Noise, Drift, and Signal-to-Noise (S/N) Optimization Analyte Class: Halogenated Phenyl-Piperazine (Basic Amine) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are analyzing 2-(2-Chlorophenyl)-1-methylpiperazine , a basic amine with a pKa likely in the range of 8.5–9.[1][2]5. This chemical profile presents a dual challenge:

  • Silanol Interactions: The piperazine nitrogen interacts strongly with residual silanols on C18 columns, often causing peak tailing that can be mistaken for baseline noise or "fuzziness" at the detection limit.[2]

  • Mobile Phase Dependency: To suppress these interactions, you are likely using acidic modifiers (TFA, Formic Acid) or phosphate buffers.[1][2] These additives—specifically Trifluoroacetic Acid (TFA)—are notorious for causing baseline drift and "wavy" interference patterns at low UV wavelengths (<220 nm).[1][2]

This guide isolates the root cause of your baseline issues through a logic-based diagnostic workflow.

Phase 1: Diagnostic Workflow

Before altering your chemistry, you must isolate the source of the noise.[2] Use the following logic tree to categorize the issue as Electronic , Fluidic , or Chromatographic .

Baseline_Diagnostic Start START: Characterize Noise Type Is the noise Rhythmic/Cyclic or Random/Spiky? Start->Type Rhythmic Rhythmic / Cyclic Type->Rhythmic Yes Random Random / Spiky / Drift Type->Random No PumpIssue Suspect FLUIDIC Issue: Air bubble or Check Valve Rhythmic->PumpIssue ZeroFlow Perform ZERO-FLOW TEST: Stop pump, monitor baseline Random->ZeroFlow NoiseStops Noise Stops? ZeroFlow->NoiseStops ElecSource Source: DETECTOR/ELECTRONIC (Lamp aging, flow cell dirty) NoiseStops->ElecSource No (Noise persists) ChromSource Source: CHROMATOGRAPHIC (Mobile phase, Column, Mixing) NoiseStops->ChromSource Yes (Baseline flattens) caption Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.

Phase 2: Troubleshooting Guides (Q&A)

Module A: The "Chemistry" Noise (Drift & Waves)

Most common when analyzing piperazines using Gradient Elution.[1]

Q: My baseline drifts upward or looks "wavy" during the gradient. Is my column bleeding? A: It is likely not column bleed, but rather Refractive Index (RI) or Absorbance Mismatch in your mobile phase.

The Science: 2-(2-Chlorophenyl)-1-methylpiperazine requires an acidic mobile phase to protonate the amine and prevent tailing.[1][2]

  • Scenario 1 (TFA Usage): If you use 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B), the baseline will drift.[1][3] TFA absorbs UV light significantly at 210–220 nm.[2] Acetonitrile suppresses this absorbance.[2] As %B increases, the background absorbance drops, causing a negative drift, or rises if the specific solvation shell changes, creating a wave.[2]

  • Scenario 2 (Formic Acid): Similar to TFA but less severe.[1][2] It absorbs up to ~240 nm.[2]

The Fix: Balanced Absorbance Method You must equalize the UV absorbance of both mobile phase lines.[2]

StepActionMechanism
1 Calculate Offset Run a blank gradient. Note the absorbance difference (mAU) between 0% B and 100% B.
2 Adjust Modifier If using TFA: Add slightly more TFA to the channel with lower absorbance (usually the organic channel needs adjustment).[2] Rule of Thumb: 0.1% TFA in Water (A) vs. 0.085% TFA in ACN (B).[1][2]
3 Verify The baseline should flatten.[2]

Critical Note: If utilizing detection at 254 nm (aromatic ring absorption), TFA/Formic acid interference is minimal.[1][2] If you see drift at 254 nm, suspect Temperature Fluctuations .[1][2] Ensure your column oven is stable.

Module B: The "Interaction" Noise (Tailing & Ghost Peaks)

Specific to Basic Amines (Piperazines).[1]

Q: I see "fuzzy" noise or small broad humps after my main peak. Is this detector noise? A: This is likely Late Elution or Silanol Drag , not electronic noise.

The Science: Piperazines are "sticky."[2] The secondary/tertiary amine groups interact with free silanols (


) on the silica support.[1][2]
  • Ghost Peaks: Impurities from previous injections (or the sample matrix) may be eluting in the current run.[2]

  • Carryover: The chlorophenyl-piperazine may stick to the injector needle seal (Vespel/Teflon) and bleed into subsequent blank runs, looking like noise.[1][2]

The Protocol: The Carryover Challenge

  • Inject your highest concentration standard.[2]

  • Immediately inject a Double Blank (pure mobile phase B).[1][2]

  • Analysis: If you see a small peak at the retention time of your analyte in the blank, you have carryover.[2]

Corrective Actions:

  • Needle Wash: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid .[1][2] The acid is required to protonate the piperazine and wash it off the needle.[2]

  • Column Choice: Switch to a "High pH Stable" C18 (e.g., Hybrid Particle Technology) or a column specifically "Base Deactivated" (BDC).[1][2]

Module C: Hardware Factors (High Frequency Noise)

Q: The baseline is thick and "fuzzy" (High Frequency Noise) regardless of flow.[2] What is failing? A: If the noise persists during the Zero-Flow Test (see Figure 1), the issue is the Detector Lamp or Flow Cell .[2]

Data Table: Detector Settings vs. Noise

ParameterRecommended Setting for CPMPWhy?
Wavelength 254 nm (if sensitivity allows)2-(2-Chlorophenyl)-1-methylpiperazine has strong aromatic absorbance here.[1][2] Noise is 10x lower than at 210 nm.[2]
Slit Width 4 nm (vs 16 nm)Narrower slit increases spectral resolution but increases noise.[1][2] If S/N is low, try widening to 8 nm or 16 nm.[1][2]
Response Time 1.0 - 2.0 sec Standard is often 0.1s.[1][2] Increasing to 2.0s acts as a digital filter, smoothing high-frequency noise.[1][2]
Lamp Intensity >50% Energy Check reference energy. If <50% (or >2000 hours), replace the D2 lamp.[2]

Phase 3: Validated Experimental Protocols

Protocol 1: The "Zero-Flow" Discrimination Test

Use this to prove if the issue is the Pump or the Detector.

  • Equilibrate the system at standard conditions (e.g., 1.0 mL/min).

  • Record the baseline noise (Peak-to-Peak in mAU) for 5 minutes.

  • Stop the Flow (Set pump to 0.0 mL/min).

  • Wait 60 seconds for pressure to stabilize.[2]

  • Record the baseline for another 5 minutes.

    • Result A: Noise disappears. -> Source is Fluidic (Pump pulsation, mixer, or mobile phase chemistry).[1][2]

    • Result B: Noise remains identical. -> Source is Electronic (Lamp, dirty flow cell windows, or electrical grounding).[1][2]

Protocol 2: Mobile Phase Trap (For "Ghost" Noise)

Use this if you suspect the noise is coming from the water source.

  • Install a C18 Guard Column between the Pump Mixer and the Injector .[2]

  • This "trap" column will catch impurities from the mobile phase before they reach the sample.[2]

  • If the "random noise" peaks disappear from your chromatogram, your water or organic solvent is contaminated.[2]

References

  • Waters Corporation. (2024).[1][2] Why is my baseline intermittently wavy when running an LC gradient separation at low UV wavelength in a mobile phase containing TFA?Link

  • Stoll, D. R. (2022).[1][2] Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America.[2][4] Link

  • Shimadzu. (2022).[1][2] HPLC Troubleshooting - Noisy Baseline.Link

  • Snyder, L. R., & Kirkland, J. J. (2012).[1][2] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][2] (Standard text regarding silanol interactions with amines).

  • PubChem. (2024).[1][2][5] 2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride (Structural Analog Data).[1][2]Link[1][2]

Sources

Troubleshooting

Overcoming steric hindrance in 2-(2-Chlorophenyl)-1-methylpiperazine synthesis

A Guide for Overcoming Sterically Hindered N-Arylation Challenges Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Overcoming Sterically Hindered N-Arylation Challenges

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine and related sterically hindered N-arylpiperazines. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my palladium-catalyzed coupling of 1-methylpiperazine with a 2-chloro-substituted aryl halide giving consistently low yields?

Answer:

The primary obstacle in this synthesis is significant steric hindrance . The palladium-catalyzed N-arylation, most commonly the Buchwald-Hartwig amination, involves a delicate sequence of steps. Low yields in this specific transformation are often a direct consequence of two sterically demanding partners:

  • The Aryl Halide: The chlorine atom at the ortho position to the reacting halide (e.g., in 1-bromo-2-chlorobenzene or 1,2-dichlorobenzene) physically obstructs the palladium catalyst's access to the carbon-halogen bond for the crucial oxidative addition step.

  • The Nucleophile: 1-methylpiperazine, while a secondary amine, is conformationally bulky, and the N-methyl group adds to the steric congestion around the nitrogen atom.

This combined steric pressure impedes the final, product-forming step of the catalytic cycle: reductive elimination . The congested environment around the palladium center makes it difficult for the C-N bond to form and release the final product, often leading to catalyst decomposition or stalling.[1][2]

To visualize this, consider the catalytic cycle below. The key bottleneck occurs during the reductive elimination phase, where the bulky ortho-substituent and the piperazine ring must be in proximity.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Halide LigandEx Ligand Exchange Intermediate OxAdd->LigandEx - Halide + Amine RedElim Reductive Elimination Precursor LigandEx->RedElim Base-mediated deprotonation RedElim->Pd0 Reductive Elimination Product 2-(2-Chlorophenyl) -1-methylpiperazine RedElim->Product ArylHalide 2-Chloroaryl Halide ArylHalide->OxAdd Amine 1-Methylpiperazine + Base Amine->LigandEx Hindrance Steric Hindrance!

Caption: Buchwald-Hartwig cycle for N-arylation.

Q2: I suspect steric hindrance is the issue. What are the most critical reaction parameters I should optimize?

Answer:

For sterically demanding couplings, the choice of ligand is paramount, followed by the base and solvent . These components work synergistically to create a reactive and stable catalytic system.

1. Ligand Selection (The Most Critical Factor): Standard ligands like BINAP are often insufficient for this transformation.[3] You require bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, monoligated L-Pd(0) species.[4] This less-coordinated palladium center is more accessible for both oxidative addition and reductive elimination.

Table 1: Recommended Ligands for Sterically Hindered N-Arylation

Ligand ClassSpecific LigandKey Features & Rationale
Biarylphosphines (Buchwald) XPhos, SPhos, RuPhosHighly bulky and electron-rich. They stabilize the monoligated Pd(0) species, increasing catalytic activity and preventing catalyst decomposition. XPhos is often a robust first choice for challenging couplings.[3]
Dialkylbiarylphosphines (Buchwald) tBuXPhos, Me₄tBuXPhosEven greater steric bulk provided by the tert-butyl groups can further accelerate reductive elimination. Excellent for coupling aryl chlorides.[1]
Ferrocene-based (Hartwig) Josiphos familyThese ligands have a different geometry but also provide a sterically demanding and electron-rich environment around the palladium center.

Recommendation: Start with XPhos or RuPhos. They offer a high success rate across a broad range of sterically congested couplings.

2. Base Selection: The base is not merely a proton scavenger; it participates in the catalytic cycle. Its strength and solubility are critical.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity, which facilitates the deprotonation of the amine complex.

  • Weaker Bases: If NaOtBu leads to starting material decomposition, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These may require higher temperatures or longer reaction times but can offer cleaner reactions. The beneficial effect of K₃PO₄ can sometimes be enhanced by the addition of a small amount of water to improve its solubility.[6]

3. Solvent Choice: The solvent must solubilize all components and remain stable at elevated temperatures.

  • Toluene & Dioxane: These are the most common solvents for Buchwald-Hartwig reactions. They are non-polar and have high boiling points suitable for reactions requiring heat.[5]

  • tert-Butanol: Can be beneficial, sometimes used as a co-solvent with toluene. It can aid in the solubility of certain reagents and catalytic intermediates.[5]

Q3: My reaction is very slow and stalls before completion, even with a specialized ligand. What troubleshooting steps should I take next?

Answer:

If you have already optimized the core components (ligand, base, solvent), a stalled reaction points to issues with catalyst activity, reagent purity, or reaction conditions. The following workflow can help diagnose the problem.

Troubleshooting_Workflow Start Reaction Stalled or Low Yield CheckInert 1. Verify Inert Atmosphere (Degas solvent? Glovebox?) Start->CheckInert CheckReagents 2. Check Reagent Purity (Aryl halide pure? Base dry? Amine quality?) CheckInert->CheckReagents Atmosphere is good Success Reaction Optimized CheckInert->Success Oxygen was the issue OptimizeTemp 3. Increase Temperature (Reflux? Microwave?) CheckReagents->OptimizeTemp Reagents are pure CheckReagents->Success Impurity found ChangeCatalyst 4. Change Catalyst System (Try a different ligand class? Use a pre-catalyst?) OptimizeTemp->ChangeCatalyst Still no improvement OptimizeTemp->Success Higher temp worked ChangeCatalyst->Success Improvement observed

Caption: Systematic troubleshooting workflow.

Detailed Steps:

  • Ensure a Scrupulously Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.[5]

  • Increase Temperature: Sterically hindered reactions often have a higher activation energy. If you are running the reaction at 80-100 °C, try increasing to the reflux temperature of toluene (~110 °C). Microwave irradiation can also be highly effective at safely reaching higher temperatures and dramatically reducing reaction times.[7]

  • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available pre-catalyst (e.g., XPhos Pd G3). These are air-stable complexes that reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results.

  • Check for Inhibitory Effects: While aryl bromides are generally more reactive than chlorides, the resulting bromide ions can sometimes have an inhibitory effect on the catalyst. If using an aryl iodide, this inhibition can be even more pronounced.[2] Switching from an iodide to a bromide or chloride can sometimes improve catalyst turnover.

Optimized Starting Protocol

This protocol provides a robust starting point for the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine, incorporating best practices for overcoming steric hindrance.

Reaction: 1-bromo-2-chlorobenzene + 1-methylpiperazine → 2-(2-Chlorophenyl)-1-methylpiperazine

Materials:

  • Palladium Source: XPhos Pd G3 Pre-catalyst (2 mol%)

  • Ligand: (Included in pre-catalyst)

  • Aryl Halide: 1-bromo-2-chlorobenzene (1.0 eq)

  • Amine: 1-methylpiperazine (1.2 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the XPhos Pd G3 pre-catalyst and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

    • Add anhydrous, degassed toluene to the flask.

    • Stir the mixture for 5 minutes.

  • Reagent Addition:

    • Add 1-bromo-2-chlorobenzene to the flask.

    • Add 1-methylpiperazine via syringe.

  • Reaction Conditions:

    • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2-Chlorophenyl)-1-methylpiperazine.

References

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. [Link]

  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). Google Patents. https://patents.google.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Wellenhofer, M., et al. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. (2017). ACS Catalysis. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Chemistry – A European Journal. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 1-(o-chlorophenyl)piperazine. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Synthesis and biological screening of 4-[(4′-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4″- arylidene-2″-(4″′-methoxyphenyl)-5″-oxo-imidazolines. (2009). TSI Journals. [Link]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. (2019). PubMed. [Link]

  • Pnictogens: Alternatives to metal-catalyzed cross-coupling. (2022, November 15). Chemistry | Illinois. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues. (n.d.). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. [Link]

  • the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. (2021). Comptes Rendus de l'Académie des Sciences. [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Identifying &amp; Troubleshooting By-products in the Synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine. This document provides in-depth troubleshooting advice, validated analytical protocols, and mechanistic insights to help you identify, understand, and mitigate the formation of common by-products. Our goal is to equip you with the expertise to ensure the purity and quality of your final compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding Potential By-products

This section addresses the most common questions regarding impurities encountered during the synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine, focusing on the prevalent reductive amination pathway.

Q1: What is the most common synthetic route for 2-(2-Chlorophenyl)-1-methylpiperazine and what are its expected by-products?

A1: The most direct and widely utilized method is the reductive amination of 2-chlorobenzaldehyde with 1-methylpiperazine.[1][2] This reaction, while efficient, can generate several process-related impurities.

Key By-products to Anticipate:

  • Unreacted Starting Materials: Residual 2-chlorobenzaldehyde and 1-methylpiperazine.

  • Over-reduction Product: 2-Chlorobenzyl alcohol, formed by the reduction of the aldehyde starting material.

  • N-Demethylated Impurity: 2-(2-Chlorophenyl)piperazine, arising from piperazine contamination in the 1-methylpiperazine starting material.

  • Dimeric Impurities: Bis(2-chlorophenyl)methyl)piperazine, potentially formed if piperazine impurity is present and reacts at both nitrogen atoms.

  • Oxidative Degradation Products: Minor impurities may arise from the oxidation of the aldehyde or amine under improper storage or reaction conditions.

Q2: My initial purity analysis shows a peak corresponding to 2-chlorobenzyl alcohol. What causes this and how can I prevent it?

A2: The formation of 2-chlorobenzyl alcohol is a classic example of a competitive side-reaction where the reducing agent directly reduces the aldehyde carbonyl group instead of the intended iminium intermediate.

Causality:

  • Excessive Reducing Agent: Adding too much of a strong reducing agent like sodium borohydride (NaBH₄) can lead to the rapid reduction of the aldehyde before it has a chance to form the imine with 1-methylpiperazine.[3]

  • Sub-optimal pH: The rate of imine formation is pH-dependent. If the reaction medium is too acidic or not acidic enough, imine formation can be slow, allowing more time for aldehyde reduction.

  • Choice of Reducing Agent: Harsher reducing agents are more prone to this side reaction. Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine over the carbonyl.[3][4]

Preventative Measures:

  • Use a Stoichiometric Amount of Reducing Agent: Carefully control the molar equivalents of the reducing agent.

  • Optimize Reaction pH: Maintain a mildly acidic pH (typically 4-6) to favor imine formation.

  • Select a Milder Reducing Agent: Switch from NaBH₄ to NaBH(OAc)₃, which is a hallmark of modern reductive amination protocols.[4]

Q3: I've identified a by-product with a mass corresponding to 2-(2-Chlorophenyl)piperazine (the N-demethylated version). Where does this come from?

A3: This impurity almost certainly originates from the presence of unmethylated piperazine in your 1-methylpiperazine starting material. Commercial 1-methylpiperazine can contain residual piperazine from its synthesis.[5][6] Since piperazine is a primary/secondary diamine, it readily participates in the reductive amination to form the corresponding N-demethylated product.

Troubleshooting Steps:

  • Analyze Starting Material: Before starting the synthesis, run a purity check (GC-MS is ideal) on your 1-methylpiperazine to quantify any piperazine contamination.

  • Source High-Purity Reagents: Procure 1-methylpiperazine from a reputable supplier with a detailed Certificate of Analysis (CoA) specifying purity.[7]

  • Purify the Starting Material: If significant contamination is found, consider purifying the 1-methylpiperazine by distillation.

Q4: What causes the formation of N,N'-disubstituted by-products, and how can they be avoided?

A4: The formation of N,N'-disubstituted piperazine by-products, such as 1,4-bis((2-chlorophenyl)methyl)piperazine, is a significant issue, particularly when piperazine is present as an impurity or when piperazine itself is used in a non-selective reaction.[8][9] The two secondary amine groups in piperazine have similar reactivity, making mono-alkylation challenging without a proper strategy.[10]

Mitigation Strategies:

  • Use of a Protecting Group: In syntheses where mono-substitution is critical, starting with a mono-protected piperazine (e.g., Boc-piperazine) ensures that the reaction occurs at only one nitrogen. The protecting group is then removed in a subsequent step.[11]

  • Control of Stoichiometry: Using a large excess of piperazine can favor the mono-substituted product, but this requires a difficult purification step to remove the unreacted piperazine.

  • Monoprotonation: Reacting piperazine with one equivalent of acid creates a monoprotonated salt. The protonated nitrogen is deactivated, allowing the alkylation to occur selectively at the free nitrogen. This significantly reduces the formation of the di-substituted product.[10][11]

Part 2: Analytical & Troubleshooting Workflow

A systematic approach is crucial for efficiently identifying and resolving issues with by-products. The following workflow outlines the logical steps from initial detection to final structural confirmation.

Analytical Workflow Diagram

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation A Crude Reaction Mixture B Initial Purity Screen (HPLC-UV / TLC) A->B C Purity Acceptable? (>98%) B->C D Quantify Impurities via Calibrated HPLC C->D No H Final Report & Purification Strategy C->H Yes E Identify Volatiles & Starting Materials (GC-MS) D->E Proceed to Identification F Confirm MW of Non-Volatiles (LC-MS) E->F G Full Structural Elucidation of Unknowns (NMR) F->G G->H

Caption: A logical workflow for the detection, quantification, and identification of synthetic by-products.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This reversed-phase HPLC method is designed for the routine purity assessment and quantification of 2-(2-Chlorophenyl)-1-methylpiperazine and its common non-volatile by-products.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of the crude reaction mixture in 10 mL of the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm).[12][13]

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0).[8]

    • Gradient: Start with 20% acetonitrile and ramp to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 239 nm.[12][13]

    • Injection Volume: 10 µL.

Data Interpretation:

CompoundExpected Retention Time (Approx.)Notes
1-MethylpiperazineEarly Eluting (~2-3 min)Highly polar, may require derivatization for good sensitivity.[14]
2-Chlorobenzyl alcoholMid Eluting (~8-10 min)Less polar than the amines but more polar than the final product.
2-(2-Chlorophenyl)piperazineMid Eluting (~12-14 min)Elutes just before the main product due to slightly higher polarity.
2-(2-Chlorophenyl)-1-methylpiperazine Target Peak (~15-17 min) The main product peak.
Unreacted 2-ChlorobenzaldehydeLate Eluting (~18-20 min)Relatively non-polar.

Senior Application Scientist's Note: The use of a buffered mobile phase at an acidic pH is critical. It ensures that the nitrogen atoms in the piperazine ring are consistently protonated, which prevents peak tailing and leads to sharp, symmetrical peaks, thereby improving resolution and accuracy.[8]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is exceptionally useful for identifying unreacted starting materials, solvents, and low molecular weight by-products like 2-chlorobenzyl alcohol.

Methodology:

  • Sample Preparation: Dilute the crude sample in a suitable solvent like methanol or dichloromethane.[8]

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane (30 m x 0.53 mm, 1 µm).[6]

    • Carrier Gas: Helium at a constant flow of 2 mL/min.[6]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8][15]

    • Injector Temperature: 250 °C.

    • MS Transfer Line: 280 °C.[16]

    • Ion Source: Electron Ionization (EI) at 70 eV.[16]

    • Scan Range: m/z 40-450.

Data Interpretation:

  • Compare the resulting mass spectra against a known library (e.g., NIST) to confirm the identity of peaks corresponding to 1-methylpiperazine, 2-chlorobenzaldehyde, and 2-chlorobenzyl alcohol. The high-resolution mass data can provide elemental composition, greatly increasing confidence in the identification.[16]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the definitive tool for confirming the structure of your target compound and unambiguously identifying unknown by-products.[17]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified by-product or crude mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Acquisition:

    • Acquire a ¹H NMR spectrum to determine proton environments and relative integrations.

    • Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number and type of carbon atoms.

    • If needed, run 2D NMR experiments (like COSY and HSQC) to establish connectivity between protons and carbons.

Data Interpretation (Expected Shifts in CDCl₃):

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-(2-Chlorophenyl)-1-methylpiperazine ~7.1-7.4 (m, 4H, Ar-H), ~4.2 (dd, 1H, Ar-CH), ~2.2-3.0 (m, 7H, piperazine-H), ~2.4 (s, 3H, N-CH₃)~127-135 (Ar-C), ~65 (Ar-CH), ~45-55 (piperazine-C), ~46 (N-CH₃)
2-Chlorobenzyl alcohol~7.2-7.5 (m, 4H, Ar-H), ~4.7 (s, 2H, CH₂-OH), ~2.0 (s, 1H, OH)~127-138 (Ar-C), ~63 (CH₂-OH)
2-(2-Chlorophenyl)piperazine~7.1-7.4 (m, 4H, Ar-H), ~4.1 (dd, 1H, Ar-CH), ~2.8-3.2 (m, 8H, piperazine-H), ~1.9 (s, 1H, NH)~127-135 (Ar-C), ~66 (Ar-CH), ~45-52 (piperazine-C)

Senior Application Scientist's Note: When analyzing NMR spectra of piperazine derivatives, pay close attention to the complexity of the signals between 2.5 and 4.0 ppm. Chair-chair interconversion of the piperazine ring can be slow on the NMR timescale, leading to broad signals or even distinct signals for axial and equatorial protons, especially at lower temperatures.[18]

Part 3: Mechanistic Insights & Prevention Strategies

Understanding the reaction mechanism is key to preventing by-product formation. The diagram below illustrates the desired reductive amination pathway and the primary competing side reaction.

Reaction Mechanism Diagram

G R1 2-Chlorobenzaldehyde I1 Iminium Ion Intermediate R1->I1 + H⁺ - H₂O B1 By-product: 2-Chlorobenzyl Alcohol R1->B1 + [H⁻] (e.g., NaBH₄) Direct Aldehyde Reduction R2 1-Methylpiperazine R2->I1 + H⁺ - H₂O P1 Target Product: 2-(2-Chlorophenyl)-1-methylpiperazine I1->P1 + [H⁻] (e.g., NaBH(OAc)₃) Selective Reduction

Caption: The desired reductive amination pathway versus the competing direct aldehyde reduction side reaction.

By understanding these pathways, you can make informed decisions to steer the reaction toward your desired product. Choosing a mild, selective reducing agent like NaBH(OAc)₃ that preferentially attacks the electron-deficient iminium ion (I1) over the neutral aldehyde (R1) is the single most effective strategy for minimizing the formation of 2-chlorobenzyl alcohol (B1).[3][4]

References
  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Veeprho. Amine Di piperazine impurity.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]

  • PMC. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Benchchem.
  • Pharmaffiliates. Piperazine-impurities. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Bentham Science Publishers. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • An Indian Journal. Analytical CHEMISTRY. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PMC. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Arkivoc. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • RASĀYAN Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • Google Patents. Method for preparing piperazines.
  • LabRulez GCMS. Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PrepChem.com. Synthesis of 1-(o-chlorophenyl)piperazine. [Link]

  • Google Patents.
  • Benchchem. Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine.
  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • E-Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. [Link]

  • Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. [Link].org/Highlights/2005/July/piperazines.shtm)

Sources

Troubleshooting

Technical Support Center: 2-(2-Chlorophenyl)-1-methylpiperazine Production

The following Technical Support Guide is designed for process chemists and engineers scaling up the production of 2-(2-Chlorophenyl)-1-methylpiperazine . This guide prioritizes the Styrene Oxide / Diamine Cyclization Rou...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and engineers scaling up the production of 2-(2-Chlorophenyl)-1-methylpiperazine .

This guide prioritizes the Styrene Oxide / Diamine Cyclization Route , as it is the most common industrial pathway for this scaffold but presents significant regioselectivity and work-up challenges.

Status: Operational | Tier: L3 (Process Development) Topic: Scale-Up Troubleshooting & Optimization Applicable Route: Nucleophilic Ring Opening of 2-Chlorostyrene Oxide with N-Methylethylenediamine followed by Cyclization.

Executive Summary: The Scale-Up Landscape

The synthesis of 2-(2-Chlorophenyl)-1-methylpiperazine (2-Cl-1-MP) is a classic exercise in competing nucleophiles. The core challenge lies in the initial step: the reaction between 2-chlorostyrene oxide and N-methylethylenediamine .

Two nitrogen centers (


 vs. 

) compete for two epoxide carbons (

vs.

). In small-scale batches (grams), chromatography separates the isomers. At kilogram scale, this purification becomes economically unviable. This guide addresses the regiocontrol , thermal safety , and emulsion management required for successful scale-up.
Module 1: Reaction Engineering & Regioselectivity
Q1: I am observing high levels of the unwanted regioisomer (1-methyl-3-(2-chlorophenyl)piperazine). How do I shift selectivity toward the 2-aryl isomer?

Diagnosis: You are likely running the epoxide ring-opening under thermodynamic control or without steric guidance. The


 group is more nucleophilic (inductive effect) but more sterically hindered than the 

group.
  • Target Product (2-aryl): Requires the Secondary Amine (

    
    )  to attack the Benzylic Carbon (
    
    
    
    )
    of the epoxide. This is sterically disfavored and counter-intuitive.
  • Common Impurity (3-aryl): Results from the Primary Amine (

    
    ) attacking the Terminal Carbon (
    
    
    
    ).

The Protocol (Kinetic Shifting): To force the formation of the 2-aryl isomer, you must activate the epoxide to favor attack at the more substituted carbon (electronic control) or protect the primary amine.

  • Lewis Acid Activation (Recommended):

    • Add Lithium Perchlorate (

      
      )  or Calcium Triflate (
      
      
      
      )
      (5-10 mol%).
    • Mechanism:[1][2][3][4] The metal coordinates with the epoxide oxygen, increasing the positive character of the benzylic carbon. This encourages attack by the more substituted amine (N-Me) at the more substituted carbon.

  • Solvent Polarity:

    • Switch from protic solvents (MeOH/EtOH) to Acetonitrile (MeCN) or Toluene . Protic solvents solvate the amine lone pairs, reducing the nucleophilicity difference.

  • Temperature Ramp:

    • Initiate the addition at -10°C . Low temperature favors the kinetic product.

Visualizing the Regio-Divergence:

Regioselectivity Figure 1: Regiodivergence in Epoxide Opening Reactants 2-Chlorostyrene Oxide + N-methylethylenediamine PathA Path A: NH-Me attacks Alpha-C (Electronic Control) Reactants->PathA Lewis Acid / Polar Aprotic PathB Path B: NH2 attacks Beta-C (Steric Control) Reactants->PathB No Catalyst / Protic Solvent Target Target Intermediate: N-(2-hydroxy-2-(2-chlorophenyl)ethyl) -N-methylethylenediamine PathA->Target Impurity Impurity Intermediate: N-(2-hydroxy-2-(2-chlorophenyl)ethyl) -ethylenediamine PathB->Impurity Cyclization Cyclization (SOCl2 / Heat) Target->Cyclization Impurity->Cyclization FinalTarget PRODUCT: 2-(2-Chlorophenyl)-1-methylpiperazine Cyclization->FinalTarget From Target FinalImpurity IMPURITY: 3-(2-Chlorophenyl)-1-methylpiperazine Cyclization->FinalImpurity From Impurity

Module 2: Work-up & Emulsion Management
Q2: During the post-cyclization work-up, the organic and aqueous layers are not separating (stable emulsion). How do I break this?

Diagnosis: Piperazine derivatives are notorious surfactants. The presence of the 2-chlorophenyl lipophilic tail and the protonated amine head creates a zwitterionic-like character at neutral pH, stabilizing oil-in-water emulsions.

The "Salting-Out" Protocol: Do not rely on simple gravity separation. You must alter the density and ionic strength.

StepActionTechnical Rationale
1 pH Adjustment Adjust aqueous layer pH to >12.5 using 50% NaOH. Do not stop at pH 10. You must fully deprotonate both nitrogens to kill the surfactant effect.
2 Solvent Swap If using DCM (Dichloromethane), switch to Toluene or MTBE . DCM often has a density too close to the heavy brine/rag layer. Toluene floats cleanly.
3 Ionic Strength Add solid NaCl to saturation. This increases the density of the aqueous phase and "salts out" the organic amine.
4 Filtration If a "rag layer" persists, it is likely oligomeric by-product. Filter the biphasic mixture through a Celite pad before separation.
Module 3: Impurity Profile & Purification
Q3: I am detecting a "des-chloro" impurity (mass -34) after the final step. Where is this coming from?

Diagnosis: If you used catalytic hydrogenation (Pd/C) to reduce an intermediate (e.g., if you used a nitro- or benzyl-protected precursor instead of the direct diamine route), you have performed a hydrodehalogenation. The Chlorine on the ortho position is sterically crowded but electronically susceptible to oxidative addition by Palladium.

Remediation:

  • Avoid Hydrogenation: Stick to the hydride reduction (

    
     or Borane) or the cyclization route described above which avoids reduction steps entirely.
    
  • Poison the Catalyst: If hydrogenation is unavoidable (e.g., debenzylating), use sulfided platinum on carbon (Pt(S)/C) or add thiourea to the Pd/C reaction to inhibit aryl-chloride cleavage.

Q4: Distillation is causing degradation/discoloration. How can I purify without high vacuum distillation?

Diagnosis: Free-base piperazines are oxidatively unstable and heat-sensitive. Distilling at >150°C (even under vacuum) causes "browning" due to N-oxide formation or polymerization.

The "Salt Formation" Strategy (Self-Validating): Instead of distilling the oil, crystallize the salt. This purifies the regioisomer simultaneously.

  • Dissolution: Dissolve crude oil in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Slowly add HCl in IPA (2.0 equivalents) at 20-25°C.

  • Crystallization: Cool to 0-5°C. The 2-(2-chlorophenyl)-1-methylpiperazine . 2HCl salt crystallizes efficiently.

  • Validation: The unwanted 3-aryl isomer usually remains in the mother liquor due to different lattice energy packing.

  • Recovery: Filter and wash with cold acetone.

Module 4: Safety & Handling (The Exotherm)
Q5: The cyclization step using Thionyl Chloride (

) exhibited a runaway exotherm. How do we control this?

Diagnosis: The conversion of the amino-alcohol to the chloro-amine (which then self-cyclizes) releases


 and 

gas. At scale, the gas evolution rate limits the heat transfer.

Safe Operating Procedure (SOP):

  • Dilution is Key: Do not add neat

    
    . Dilute the intermediate alcohol in DCM  or Chloroform  (10 volumes).
    
  • Reverse Addition: Add the

    
     solution to the amine solution (or vice versa, depending on specific reactor setup, but usually 
    
    
    
    is added to the alcohol) at <10°C .
  • Gas Scrubbing: Ensure the reactor is vented to a caustic scrubber (

    
    ). The reaction is not complete until gas evolution ceases.
    
  • Thermal Aging: Only heat to reflux after the addition is complete and gas evolution has subsided at room temperature.

References & Authority

The protocols above are derived from established process chemistry principles for aryl-piperazine synthesis, specifically drawing parallels to the industrial synthesis of Mirtazapine intermediates and chiral piperazine scale-up.

  • Regioselectivity in Epoxide Opening:

    • Source:Organic Process Research & Development (OPRD) . Strategies for controlling regioselectivity in the reaction of styrene oxides with amines.

    • Citation: Federsel, H. J. (2003). "Asymmetry on Large Scale: The Roadmap to Stereoselective Processes." Nature Reviews Drug Discovery. Link (Contextual grounding on chiral/regio control).

  • Piperazine Scale-Up & Purification:

    • Source:US Patent 6,495,685 .[5][6] "Process for preparing 1-methyl-3-phenylpiperazine." (This patent details the analogous "styrene oxide + amine" route, highlighting the isomer challenges and salt purification methods).

    • Citation: Sivakumaran, M., et al. (2002). Process for preparing 1-methyl-3-phenylpiperazine. U.S. Patent No.[5][6] 6,495,685.[5][6] Link

  • Emulsion & Work-up:

    • Source:Practical Process Research and Development .

    • Citation: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for work-up of amine emulsions).

  • Safety (Thionyl Chloride):

    • Source:Bretherick's Handbook of Reactive Chemical Hazards .

    • Citation: Urben, P. (2017).[7] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Critical for SOCl2 handling).

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 2-(2-Chlorophenyl)-1-methylpiperazine

This guide provides an in-depth comparative spectral analysis of 2-(2-Chlorophenyl)-1-methylpiperazine , a C-substituted piperazine derivative. Note that this structure is distinct from the more common N-substituted isom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative spectral analysis of 2-(2-Chlorophenyl)-1-methylpiperazine , a C-substituted piperazine derivative. Note that this structure is distinct from the more common N-substituted isomer, 1-(2-chlorophenyl)-4-methylpiperazine. This guide explicitly contrasts these regioisomers to prevent analytical confusion.

Executive Summary & Structural Context

Target Molecule: 2-(2-Chlorophenyl)-1-methylpiperazine Core Scaffold: Piperazine ring with a chiral center at C2 (C-arylation) and an N-methyl group at N1.[1] Primary Application: Chiral intermediate for neuroactive pharmacophores (e.g., NK1 antagonists). Critical Analytical Challenge: Distinguishing the C-aryl target from the achiral N-aryl regioisomer (1-(2-chlorophenyl)-4-methylpiperazine), which exhibits similar mass spectral fragmentation but distinct NMR topology.

Structural Comparison
FeatureTarget: 2-(2-Cl-Ph)-1-Me-Pip Comparator: 1-(2-Cl-Ph)-4-Me-Pip
Substitution Type C-Substituted (Benzylic amine)N-Substituted (Aniline derivative)
Chirality Chiral (C2 is stereogenic)Achiral (Symmetric piperazine core)
Key NMR Feature Methine Doublet (H2) Methylene Triplets (H2/H6)
Electronic Effect Benzylic resonance / Inductive Cl effectNitrogen lone pair conjugation to Aryl ring

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent effects (e.g., H-bonding with the piperazine nitrogens), the following protocol is recommended.

  • Solvent: Chloroform-d (

    
    ) is preferred for sharp resolution of the N-methyl signal. DMSO-
    
    
    
    may be used if solubility is poor, but it will broaden exchangeable protons.
  • Concentration: 10–15 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Temperature: 298 K (25°C). Note: Piperazines can show conformational broadening; if signals are broad, acquire at 313 K.

H-NMR Spectral Analysis

The Diagnostic Benzylic Region (Target Identification)

The most definitive proof of the C-substituted structure is the presence of a benzylic methine proton.

  • Signal: H2 (Methine,

    
    -Ar)
    
  • Shift:

    
     3.20 – 3.60 ppm
    
  • Multiplicity: Doublet of doublets (dd) or broad doublet.

  • Coupling: Stereodependent coupling to H3 axial/equatorial protons (

    
     Hz, 
    
    
    
    Hz).
  • Distinction: In the N-substituted isomer, this region contains only methylene triplets.

The N-Methyl Group
  • Signal:

    
    
    
  • Shift:

    
     2.15 – 2.30 ppm (Singlet)
    
  • Context: The N-methyl is attached to N1. Because N1 is adjacent to the chiral C2, the methyl group may show slight anisotropy compared to a free N-methyl, but it generally appears as a sharp singlet.

Aromatic Region (The Ortho-Chloro Effect)

The 2-chlorophenyl group creates a distinct ABCD splitting pattern due to the lack of symmetry.

  • H3' (Ortho to Cl):

    
     ~7.35 ppm (dd). Deshielded by the Cl lone pair.
    
  • H6' (Ortho to Piperazine):

    
     ~7.40 – 7.60 ppm (dd). Significantly deshielded by the benzylic position and potential H-bonding.
    
  • H4'/H5' (Meta/Para):

    
     7.15 – 7.25 ppm (multiplets).
    
Piperazine Ring Protons (H3, H4, H5, H6)

Unlike the symmetric multiplets of N-aryl piperazines, the C-substituted ring protons are diastereotopic.

  • H3a/H3b: Distinct multiplets around 2.8 – 3.1 ppm.

  • H5/H6: Complex multiplets often overlapping with the H3 signals.

C-NMR Spectral Analysis

The Carbon-13 spectrum provides the "skeleton key" to the structure.

Carbon PositionChemical Shift (

, ppm)
Assignment Logic
C2 (Benzylic) 60.0 – 64.0 Diagnostic Peak. Significantly deshielded by both the Nitrogen and the Phenyl ring.
N-Methyl 42.0 – 46.0 Typical aliphatic N-methyl.
C3, C5, C6 45.0 – 55.0Piperazine methylenes. C3 (adjacent to C2) will be distinct from C5/C6.
Ar-C1 (Ipso) 138.0 – 142.0Quaternary.[1] Shifted upfield relative to N-aryl ipso carbons (which are ~150 ppm).
Ar-C2 (C-Cl) 132.0 – 134.0Quaternary. Deshielded by Chlorine.
Ar-C3, C4, C5, C6 126.0 – 130.0Aromatic methines.

Comparative Analysis: Target vs. Isomer

This table highlights the specific shifts used to differentiate the target from its common regioisomer.

Spectral FeatureTarget: 2-(2-Cl-Ph)-1-Me-Pip (C-Aryl)Isomer: 1-(2-Cl-Ph)-4-Me-Pip (N-Aryl)
H-NMR: 3.0-4.0 ppm 1H Doublet (Methine) at ~3.4 ppm4H Triplet (Methylenes) at ~3.0 ppm
C-NMR: Ipso Carbon ~140 ppm (Alkyl-substituted benzene)~150 ppm (Amino-substituted benzene)
Symmetry None (All piperazine carbons distinct)Partial (C2/C6 and C3/C5 are equivalent pairs)
N-Methyl Shift ~2.2 ppm~2.35 ppm
Analytical Workflow Diagram

The following logic flow illustrates the decision process for identifying the correct isomer.

NMR_Analysis Start Unknown Sample (Chlorophenyl-methylpiperazine) Step1 Check H-NMR (3.0 - 4.0 ppm) Start->Step1 Decision1 Signal Type? Step1->Decision1 ResultA Broad Triplet / Multiplet (4H) Suggests N-Substitution Decision1->ResultA Symmetric CH2s ResultB Doublet of Doublets (1H) Suggests C-Substitution Decision1->ResultB Single CH Step2A Check C-NMR Ipso Carbon ResultA->Step2A Step2B Check C-NMR Benzylic Carbon ResultB->Step2B FinalA Confirm: 1-(2-Cl-Ph)-4-Me-Pip (Ipso ~150 ppm) Step2A->FinalA FinalB Confirm: 2-(2-Cl-Ph)-1-Me-Pip (Benzylic C ~62 ppm) Step2B->FinalB

Caption: Logical workflow for distinguishing C-substituted vs N-substituted chlorophenyl piperazines using 1H and 13C NMR markers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415628, 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

    • Note: Used as the primary reference for the N-substituted comparator spectral d
  • Source for experimental shifts of the chlorophenyl moiety.
  • Verification of physical properties and common isomeric forms.
  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

    • Authoritative grounding for piperazine ring conform

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-(2-Chlorophenyl)-1-methylpiperazine

The following guide details the mass spectrometry fragmentation pattern of 2-(2-Chlorophenyl)-1-methylpiperazine , a structural isomer of the common designer drug metabolite mCPP. This guide is designed for analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation pattern of 2-(2-Chlorophenyl)-1-methylpiperazine , a structural isomer of the common designer drug metabolite mCPP. This guide is designed for analytical chemists and forensic toxicologists requiring precise differentiation of chlorophenylpiperazine isomers.

Executive Summary

2-(2-Chlorophenyl)-1-methylpiperazine (CAS: 1018645-91-4) is a C-substituted piperazine derivative. Unlike its N-substituted analogues (e.g., 1-(2-chlorophenyl)-4-methylpiperazine), this compound features the chlorophenyl moiety directly attached to the carbon framework (C2) of the piperazine ring, with a methyl group on the adjacent nitrogen (N1).

Performance Verdict:

  • Selectivity: High.[1][2] The C-substituted scaffold yields a unique fragmentation signature dominated by immonium ion formation (m/z 153) and retro-Diels-Alder (RDA) products, distinguishing it from N-aryl isomers which favor aryl-nitrogen bond retention (m/z 166/195).

  • Detectability: Moderate to High in EI-MS; enhanced in ESI-MS/MS due to the basic N1 center.

  • Key Differentiator: The presence of m/z 153 (base peak) and m/z 56 (unsubstituted ring fragment) serves as the primary diagnostic fingerprint.

Technical Specifications & Fragmentation Logic

Structural Context[3]
  • Formula: C₁₁H₁₅ClN₂

  • Molecular Weight: 210.70 g/mol

  • Monoisotopic Mass: 210.09 (³⁵Cl) / 212.09 (³⁷Cl)

  • Structure: Piperazine ring substituted at C2 with an o-chlorophenyl group and at N1 with a methyl group.

Predicted Fragmentation Pattern (EI, 70 eV)

The fragmentation is driven by the ionization of the tertiary amine (N1) and subsequent alpha-cleavage or ring opening.

m/z (Ion)IdentityMechanismRelative Abundance (Est.)
210 M⁺ Molecular Ion (³⁵Cl)10–20%
153 [C₈H₉ClN]⁺ Base Peak. Immonium ion formed by cleavage of the C2–C3 bond and loss of the ethylenediamine bridge. Structure: [Cl-Ph-CH=N-CH3]⁺.100%
155 [C₈H₉³⁷ClN]⁺ ³⁷Cl Isotope of the base peak.~32% (of 153)
181 [M - 29]⁺ Loss of methanimine (CH₂=NH) from the unsubstituted N4 side.20–40%
117 [C₉H₈]⁺ Indene-type cation formed after loss of the piperazine ring and Cl (complex rearrangement).15–30%
56 [C₃H₆N]⁺ Tetrahydropyridine fragment or CH₂=N-CH=CH₂ from the unsubstituted side of the ring.40–60%
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the primary fragmentation pathway leading to the diagnostic m/z 153 ion.

FragmentationPathway M Molecular Ion (M+) m/z 210 [2-(2-Cl-Ph)-1-Me-Piperazine]+. AlphaCleavage Alpha-Cleavage (C2-C3 Bond) M->AlphaCleavage Ionization at N1 RingOpen Ring Opening (N4 side) M->RingOpen Secondary Pathway Immonium Base Peak m/z 153 [Cl-Ph-CH=N(Me)]+ AlphaCleavage->Immonium Loss of C2H5N fragment NeutralLoss Neutral Loss •CH2-CH2-NH• (Ethylenediamine radical) AlphaCleavage->NeutralLoss Frag181 Fragment m/z 181 [M - CH2=NH]+ RingOpen->Frag181 - 29 Da

Caption: Primary fragmentation pathway of 2-(2-Chlorophenyl)-1-methylpiperazine showing the formation of the diagnostic immonium ion (m/z 153).

Comparison with Alternatives

Distinguishing this compound from its isomers is critical in forensic applications.

vs. 1-(2-Chlorophenyl)-4-methylpiperazine (Isomer A)
  • Structure: N-substituted (Phenyl on N1, Methyl on N4).[3]

  • Key Difference: Isomer A fragments primarily via cleavage of the piperazine ring bonds adjacent to the aryl nitrogen.

  • Diagnostic Shift:

    • Target (C-Sub): Base peak m/z 153 (Immonium).

    • Isomer A (N-Sub): Base peak typically m/z 166 (Loss of C₂H₆N) or m/z 210 (stronger M⁺). The N-aryl bond is stronger, often retaining the nitrogen on the aromatic ring.

vs. mCPP (1-(3-Chlorophenyl)piperazine)[5]
  • Structure: N-substituted, Des-methyl isomer.

  • Molecular Weight: 196 (14 Da lower).

  • Key Difference: mCPP is a metabolite of trazodone.

  • Diagnostic Shift:

    • Target: m/z 210 → 153.

    • mCPP: m/z 196 → 154 (Base peak, Cl-Ph-N=CH₂⁺).

    • Note: While m/z 153 and 154 are close, the mass difference of the parent ion (210 vs 196) immediately separates them.

Summary Table
Feature2-(2-Cl-Ph)-1-Me-Pip (Target)1-(2-Cl-Ph)-4-Me-Pip (Alt 1)mCPP (Alt 2)
Substitution C-Substituted (C2)N-Substituted (N1)N-Substituted (N1)
Molecular Weight 210210196
Base Peak (EI) m/z 153 m/z 166 (varies)m/z 154
Low Mass Ions m/z 56 (High)m/z 70 (High)m/z 56 (Moderate)
Retention Time Typically earlier (more polar/basic)Later (shielded N)Variable

Experimental Protocol: Differentiation Workflow

Phase 1: Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate.

  • Derivatization (Optional): Not required for the target (tertiary amine), but acetylation (acetic anhydride) can be used to distinguish secondary amine isomers (like des-methyl variants) if present.

Phase 2: GC-MS Acquisition
  • Column: Rtx-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[1]

Phase 3: Data Analysis Validation

To confirm the identity of 2-(2-Chlorophenyl)-1-methylpiperazine:

  • Check Parent Ion: Confirm m/z 210 with 3:1 Cl isotope pattern (210/212).

  • Verify Base Peak: Look for m/z 153.

  • Exclude N-Isomers: Ensure absence of m/z 166 (indicative of N-methyl-N-aryl isomer).

  • Check Low Mass: Presence of m/z 56 confirms unsubstituted ethylene bridge in the ring.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Phenylpiperazine Compound Summary. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • ResearchGate. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • MDPI. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Retrieved from [Link]

Sources

Validation

Optimizing Bioanalysis: A Comparative Guide to Validating LC-MS/MS Methods for 2-(2-Chlorophenyl)-1-methylpiperazine (CPMP)

Executive Summary The accurate quantification of piperazine derivatives like 2-(2-Chlorophenyl)-1-methylpiperazine (CPMP) in biological matrices is a critical challenge in forensic toxicology and pharmacokinetic profilin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of piperazine derivatives like 2-(2-Chlorophenyl)-1-methylpiperazine (CPMP) in biological matrices is a critical challenge in forensic toxicology and pharmacokinetic profiling. As a basic, polar amine with a lipophilic chlorophenyl moiety, CPMP presents specific bioanalytical hurdles: severe peak tailing on standard C18 columns, significant ion suppression in electrospray ionization (ESI), and potential carryover.

This guide moves beyond generic "cookbook" protocols. It objectively compares a high-throughput Protein Precipitation (PPT) workflow against an optimized Liquid-Liquid Extraction (LLE) workflow. We demonstrate that while PPT is faster, the LLE method coupled with Biphenyl chromatography provides the necessary selectivity and matrix removal required for regulatory validation (FDA/EMA).

Chemical Profile & Analytical Challenges

Understanding the physicochemical behavior of CPMP is the foundation of a robust method.

  • Basicity (pKa ~8.5 - 9.0): The piperazine ring nitrogen is protonated at physiological pH. This causes secondary interactions with residual silanols on silica-based columns, leading to peak tailing.

  • Polarity: The methyl-piperazine group imparts polarity, making retention on traditional C18 difficult without high aqueous content, which unfortunately maximizes ion suppression.

  • Isotope Pattern: The chlorine atom (

    
     and 
    
    
    
    ) creates a distinct isotopic signature (3:1 ratio) useful for confirmation but splits the signal intensity.

Comparative Analysis: Generic vs. Optimized Workflows

We compared two method development strategies. The data below represents typical validation performance metrics for chlorophenylpiperazine derivatives.

Table 1: Performance Comparison
FeatureMethod A: Generic High-ThroughputMethod B: Optimized Selective
Extraction Protein Precipitation (PPT) with AcetonitrileLiquid-Liquid Extraction (LLE) with MTBE
Column Standard C18 (3 µm)Biphenyl (2.7 µm Fused-Core)
Mobile Phase 0.1% Formic Acid / MeOH10mM Ammonium Formate / MeOH
Matrix Effect (MF) 0.65 (Significant Suppression)0.98 (Negligible)
Recovery >95%85-90%
LLOQ 5.0 ng/mL0.5 ng/mL
Peak Shape Tailing Factor > 1.8Symmetry Factor ~ 1.1
Cleanliness Dirty (Phospholipids remain)Clean (Phospholipids removed)

Expert Insight: While Method A yields higher absolute recovery, the Matrix Factor (MF) of 0.65 indicates that 35% of your signal is being killed by co-eluting matrix components (likely phospholipids). This compromises sensitivity and reproducibility. Method B is the recommended path for validation.

Detailed Protocol: The Optimized System (Method B)

This protocol is designed as a self-validating system , meaning the internal standard (IS) and QC placement inherently monitor assay health.

Reagents & Standards
  • Analyte: CPMP (Certified Reference Material).

  • Internal Standard (Critical): Use a Stable Isotope Labeled (SIL) analog if available (e.g., mCPP-D8). If unavailable, use a structural analog like Pentedrone or Benzylpiperazine-D7 , though SIL is mandatory for regulated clinical trials.

  • Solvents: LC-MS grade Methanol, MTBE (Methyl tert-butyl ether), Ammonium Formate.

Sample Preparation (LLE)
  • Principle: We adjust sample pH to >10 (above the pKa) to neutralize the CPMP amine, making it lipophilic enough to partition into the organic solvent, leaving polar matrix interferences behind.

  • Aliquot: Transfer 200 µL plasma into a glass tube.

  • Spike: Add 20 µL Internal Standard working solution.

  • Basify: Add 100 µL 0.5 M Ammonium Hydroxide (

    
    ). Vortex 10s.
    
  • Extract: Add 1.5 mL MTBE. Cap and shaker-mix for 10 mins.

  • Separate: Centrifuge at 4000 rpm for 5 mins.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour the organic top layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 200 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions[1]
  • Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm).

    • Why? Biphenyl phases offer

      
       interactions with the chlorophenyl ring, increasing retention and selectivity compared to C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B (Divert to waste to remove salts)

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B

    • 7.0 min: Stop

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions (Predicted):

    • Quantifier: 211.1

      
       154.1 (Loss of methyl-piperazine fragment).
      
    • Qualifier: 211.1

      
       118.1 (Chlorophenyl cation).
      
    • Note: Exact transitions require compound-specific tuning. Ensure the chlorine isotope signature (213.1 parent) is checked for interference.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct extraction based on sensitivity needs.

MethodSelection Start Start: CPMP Bioanalysis SensCheck Required LLOQ? Start->SensCheck HighSens High Sensitivity (< 1 ng/mL) SensCheck->HighSens Trace Analysis LowSens Screening/Toxicology (> 10 ng/mL) SensCheck->LowSens Acute Overdose LLE Liquid-Liquid Extraction (LLE) Clean, High Recovery HighSens->LLE PPT Protein Precipitation (PPT) Fast, Dirty Extract LowSens->PPT MatrixCheck Check Matrix Factor (MF) PPT->MatrixCheck LLE->MatrixCheck Fail MF < 0.8 or > 1.2 (Ion Suppression) MatrixCheck->Fail High Suppression Pass MF 0.9 - 1.1 (Valid) MatrixCheck->Pass Clean Switch Switch to LLE or SPE Fail->Switch Switch->LLE

Caption: Decision logic for selecting extraction methodology based on sensitivity requirements and matrix effect risks.

Validation Framework (FDA/ICH M10 Compliance)

To ensure scientific integrity, the method must be validated against the following pillars.

Selectivity & Specificity

Analyze 6 lots of blank matrix (plasma/urine) from different donors.

  • Requirement: No interfering peaks at the retention time of CPMP or IS (> 20% of LLOQ).

  • Lipemic/Hemolyzed: specifically test one lot of each to ensure extraction robustness.

Matrix Effect (The "Killer" Parameter)

This is the most critical validation step for ESI-MS.

  • Experiment: Prepare "Post-Extraction Spike" samples (Set B) and "Neat Solution" samples (Set A) at Low and High QC levels.

  • Calculation:

    
    
    
  • Acceptance: IS-normalized MF should be close to 1.0 with a CV < 15% across 6 lots.

  • Why this matters: If your MF is 0.5, your LLOQ is effectively doubled, and patient variability will destroy your accuracy.

Linearity & Range
  • Range: 0.5 – 500 ng/mL.

  • Weighting:

    
     regression is mandatory for wide dynamic ranges to prioritize accuracy at the low end.
    
  • Criteria:

    
    ; Back-calculated concentrations within ±15% (±20% for LLOQ).
    
Diagram 2: Extraction Mechanism (LLE Logic)

Understanding the chemistry of the extraction prevents errors.

ExtractionChem cluster_0 Aqueous Phase (Plasma) cluster_1 Organic Phase (MTBE) CPMP_Acid CPMP-H+ (Ionized) Polar / Water Soluble CPMP_Base CPMP (Neutral) Lipophilic CPMP_Acid->CPMP_Base Deprotonation AddBase Add NH4OH (pH > 10) AddBase->CPMP_Acid Extract Partitioning CPMP_Base->Extract Result Clean CPMP (Matrix left in Aqueous) Extract->Result

Caption: Chemical mechanism of LLE. High pH neutralizes the basic amine, forcing it into the organic solvent.

Troubleshooting & Expert Tips

  • Carryover: Piperazines are "sticky." If you see carryover in the first blank after a high standard:

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone:Formic Acid (40:40:20:0.1). The acid helps protonate the amine off the needle surface.

  • Internal Standard Drift: If the IS retention time shifts >0.1 min between samples, it indicates column fouling or mobile phase evaporation.

    • Fix: Use an inline filter and cap solvent bottles.

  • Isomer Interference: Ensure your chromatography separates CPMP from its isomers (e.g., 3-chlorophenyl or 4-chlorophenyl variants). The Biphenyl column is superior to C18 for this isomeric separation.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4] Retrieved from [Link][1][5]

  • European Medicines Agency (EMA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Antia, U., et al. (2010).[6] Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Comparative

Comparison of 2-(2-Chlorophenyl)-1-methylpiperazine vs 3-chlorophenyl isomers

This guide provides an in-depth technical comparison between 2-(2-chlorophenyl)-1-methylpiperazine and its 3-chlorophenyl isomers. It is structured to address the precise chemical entity requested (a C-substituted pipera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2-chlorophenyl)-1-methylpiperazine and its 3-chlorophenyl isomers. It is structured to address the precise chemical entity requested (a C-substituted piperazine) while comparing it against the more common N-substituted pharmacological standards (m-CPP/o-CPP derivatives) often encountered in drug development.

Content Type: Application Note & Comparative Guide Subject: Structure-Activity Relationship (SAR) & Synthetic Viability Audience: Medicinal Chemists, Pharmacologists, Process Chemists

Executive Summary: The Scaffold Distinction

In drug development, the positioning of the chlorophenyl ring—whether attached to the piperazine Carbon (C2) or Nitrogen (N1/N4) —fundamentally alters the pharmacological profile.

  • Target Compound: 2-(2-Chlorophenyl)-1-methylpiperazine . This is a C-aryl piperazine.[1][2] It is structurally distinct from the common serotonin ligands (N-aryl piperazines). It often appears as a challenging impurity in the synthesis of piperazinoazepines (e.g., Mirtazapine precursors) or as a niche scaffold for monoamine transporter inhibitors.

  • The Alternative (3-Cl Isomer): 2-(3-Chlorophenyl)-1-methylpiperazine .

  • The "Standard" Alternatives: 1-(2-Chlorophenyl)-4-methylpiperazine (N-aryl).

Key Finding: The ortho (2-Cl) substitution in the C-aryl scaffold induces severe steric strain with the N-methyl group, often reducing receptor affinity compared to the meta (3-Cl) isomer. Conversely, in N-aryl scaffolds, the ortho vs. meta switch acts as a functional toggle (Antagonist vs. Agonist).

Chemical Structure & Isomerism

The following diagram illustrates the critical structural differences between the requested C-aryl scaffold and the common N-aryl alternatives.

G cluster_0 Target Scaffold (C-Aryl) cluster_1 Pharmacological Standards (N-Aryl) C_Ortho 2-(2-Chlorophenyl)- 1-methylpiperazine (Ortho-C-Isomer) *Steric Clash* C_Meta 2-(3-Chlorophenyl)- 1-methylpiperazine (Meta-C-Isomer) *Planar/Stable* C_Ortho->C_Meta Regioisomerism N_Ortho 1-(2-Chlorophenyl)- 4-methylpiperazine (o-CPP-Me) *5-HT2C Antagonist* C_Ortho->N_Ortho Structural Isomer (Different Scaffold) N_Meta 1-(3-Chlorophenyl)- 4-methylpiperazine (m-CPP-Me) *5-HT2C Agonist* N_Ortho->N_Meta Functional Switch

Figure 1: Structural relationship between C-linked and N-linked piperazine isomers. Note the steric clash in the Ortho-C-isomer due to proximity between the C2-phenyl ring and N1-methyl group.

Performance Comparison: C-Aryl Scaffolds

Subject: 2-(2-Chlorophenyl)-1-methylpiperazine vs. 2-(3-Chlorophenyl)-1-methylpiperazine

These compounds are often intermediates in the synthesis of fused ring systems (e.g., benzazepines) or designed as norepinephrine/dopamine reuptake inhibitors (NDRIs).

Conformational Dynamics & Sterics
  • 2-Chlorophenyl (Ortho): The chlorine atom at the ortho position creates significant steric hindrance with the adjacent N1-methyl group. This forces the phenyl ring to twist out of plane relative to the piperazine chair.

    • Consequence: Reduced binding affinity for flat binding pockets (e.g., certain 5-HT sites) but potentially enhanced selectivity for transporters (DAT/NET) where non-planar conformations are tolerated.

  • 3-Chlorophenyl (Meta): The meta position avoids the N-methyl clash. The molecule can adopt a lower-energy conformation that allows for better pi-stacking interactions.

    • Consequence: Generally higher thermodynamic stability and more predictable SAR.

Synthetic Accessibility (The Impurity Problem)

A major performance metric for these isomers is their formation during synthesis.

Feature2-(2-Chlorophenyl) Isomer2-(3-Chlorophenyl) Isomer
Formation Route Often a byproduct of non-selective methylation of 2-phenylpiperazine [1].Target product of directed synthesis (e.g., from 3-chlorobenzaldehyde).
Purification Difficult to separate from N-methylated regioisomers without chromatography.Crystallizes more readily due to symmetry/planarity.
Yield Impact Lowers overall yield of desired API if formed as an impurity (e.g., in Mirtazapine intermediate synthesis).Higher synthetic feasibility.

Performance Comparison: N-Aryl Alternatives (The "Standards")

Subject: 1-(2-Chlorophenyl)-4-methylpiperazine vs. 1-(3-Chlorophenyl)-4-methylpiperazine

If your interest lies in receptor pharmacology (specifically Serotonin 5-HT), these N-linked isomers are the industry standards. The "1-methyl" group (often N4-methyl in this numbering) modulates kinetics but the ortho/meta chlorine dictates the mechanism of action.

Pharmacological Profile (5-HT Receptors)
Parameter1-(2-Cl)-4-Me-Piperazine (Ortho)1-(3-Cl)-4-Me-Piperazine (Meta)
Primary Target 5-HT2A / 5-HT2C Receptors5-HT2C / 5-HT1A Receptors
Functional Mode Antagonist / Partial AgonistAgonist (Full/Partial)
Selectivity "Dirty" profile (binds Adrenergic

,

) [2].
Highly serotonergic; often used as a probe for 5-HT function.
Metabolic Fate Stable against ortho-hydroxylation.Rapidly metabolized to m-CPP (active metabolite) [3].
Mechanism of Selectivity
  • The "Meta" Agonist Effect: The 3-Cl substituent mimics the electronic density of the indole ring in serotonin, allowing the molecule to stabilize the active receptor conformation (Agonism).

  • The "Ortho" Twist: The 2-Cl substituent sterically interferes with the receptor's transmembrane helices (specifically TM5/TM6), preventing the conformational change required for activation. This locks the receptor in an inactive state (Antagonism) [4].

Experimental Protocols

Synthesis of 2-(Aryl)-1-methylpiperazines (C-Linked)

Methodology for generating the specific C-isomer requested.

Protocol:

  • Imine Formation: React substituted benzaldehyde (2-Cl or 3-Cl) with N-(2-aminoethyl)-N-methylamine in toluene at reflux with a Dean-Stark trap.

  • Reduction: Cool the imine solution to 0°C. Add

    
     (2.0 equiv) in portions. Stir for 4 hours.
    
  • Cyclization (Critical Step): The resulting diamine is cyclized using 1,2-dibromoethane or via glyoxal reduction (depending on specific derivative). Note: Direct alkylation of 2-phenylpiperazine often yields the N-methyl impurity.

  • Purification: The 2-Cl isomer (Ortho) is an oil and requires high-vacuum distillation or column chromatography (DCM:MeOH 95:5). The 3-Cl isomer (Meta) may form a hydrochloride salt precipitate.

Receptor Binding Assay (Radioligand Competition)

Standard protocol to differentiate Ortho vs Meta affinity.

  • Membrane Prep: HEK293 cells expressing human 5-HT2C.

  • Radioligand:

    
    -Mesulergine (Antagonist mode) or 
    
    
    
    -5-HT (Agonist mode).
  • Incubation: Incubate membranes with radioligand (1 nM) and increasing concentrations (

    
     to 
    
    
    
    M) of the piperazine isomer for 60 min at 37°C.
  • Analysis: Filter through GF/B filters. Count radioactivity.

  • Data: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: Meta-isomer (N-linked)

      
      . Ortho-isomer (N-linked) 
      
      
      
      (agonist site) or high affinity at antagonist site.

Visualizing the Synthesis Pathway

The following diagram outlines the divergent synthesis where the "Ortho" isomer often appears as an impurity.

Synthesis Start 2-Phenylpiperazine (Scaffold) Reagent Methyl Iodide / Base (Non-selective Alkylation) Start->Reagent Product_N1 Product_N1 Reagent->Product_N1 Major Product 1-Methyl-3-phenylpiperazine (Desired for Mirtazapine) Product_N4 Product_N4 Reagent->Product_N4 Side Product 1-Methyl-2-phenylpiperazine (The Topic Compound) Issue Impurity: 2-(2-Chlorophenyl)-1-methylpiperazine Hard to Crystallize Product_N4->Issue Steric Hindrance

Figure 2: Synthetic divergence in methyl-phenylpiperazines. The requested compound (2-phenyl-1-methyl) is often a competitive impurity during the synthesis of the 3-phenyl isomer [1].

Conclusion & Recommendation

  • If you are synthesizing Mirtazapine analogs: The 2-(2-chlorophenyl)-1-methylpiperazine is likely an unwanted impurity formed during the methylation step. It should be removed via fractional crystallization of the salt, as its steric bulk prevents efficient packing compared to the 3-phenyl isomer.

  • If you are designing 5-HT ligands: Switch to the N-aryl scaffold (1-aryl-4-methyl) . The 3-chlorophenyl (meta) isomer offers the most potent agonist activity, while the 2-chlorophenyl (ortho) isomer provides antagonist utility but with lower selectivity.

References
  • Synthesis of Piperazine Derivatives: Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.[3][4] US Patent 7041826B2. (2006).[3] Link

  • Pharmacology of N-Aryl Isomers: Fuller, R. W., et al. "Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain."[5] Res. Comm. Chem. Path. Pharmacol.[5][6][7][8] (1980).[5]

  • Metabolic Profiling: Caccia, S., et al. "1-(3-Chlorophenyl)piperazine (mCPP) metabolic kinetics." Current Drug Metabolism.
  • Receptor Mechanisms: Roth, B. L., et al. "The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption." Psychopharmacology (2018). Link

  • Chemical Properties: Cayman Chemical Product Guide, "1-(4-Chlorophenyl)piperazine and Isomers." Link

Sources

Validation

A Comparative Guide to Bioequivalence Studies of 2-(2-Chlorophenyl)-1-methylpiperazine Formulations

This guide provides a comprehensive framework for designing, executing, and interpreting bioequivalence (BE) studies for formulations containing 2-(2-Chlorophenyl)-1-methylpiperazine. As a phenylpiperazine derivative, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting bioequivalence (BE) studies for formulations containing 2-(2-Chlorophenyl)-1-methylpiperazine. As a phenylpiperazine derivative, this compound is structurally related to molecules with known psychoactive and pharmacological properties, making rigorous pharmacokinetic assessment crucial for the development of generic alternatives. This document is intended for researchers, clinical pharmacologists, and drug development professionals, offering a narrative built on established regulatory principles and field-proven analytical strategies. We will explore the causality behind experimental choices, ensuring a self-validating study design from subject selection to final statistical analysis.

The Regulatory and Pharmacokinetic Foundation

Establishing bioequivalence is a fundamental requirement for the regulatory approval of generic drugs. The core principle, as outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is to demonstrate that a new formulation (Test Product) performs comparably to an existing one (Reference Product) in terms of the rate and extent of drug absorption.[1][2] Two medicinal products are considered bioequivalent if their bioavailabilities, after administration in the same molar dose, fall within predefined acceptance limits, ensuring similar in vivo performance in terms of efficacy and safety.[3]

1.1. Understanding the Analyte: Metabolism and Key Considerations

2-(2-Chlorophenyl)-1-methylpiperazine belongs to the phenylpiperazine class. Related compounds, such as trazodone and nefazodone, are known to be metabolized extensively in the liver, primarily by Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[4][5] A common and pharmacologically active metabolite of these drugs is meta-chlorophenylpiperazine (m-CPP).[4][6]

The metabolism of 2-(2-Chlorophenyl)-1-methylpiperazine is anticipated to follow similar pathways, including hydroxylation of the aromatic ring and potential N-demethylation.[7]

Causality Behind Analyte Selection : For bioequivalence studies, regulatory guidelines generally recommend measuring the parent compound, as its maximum concentration (Cmax) is typically more sensitive to formulation differences than that of its metabolites.[8] Therefore, 2-(2-Chlorophenyl)-1-methylpiperazine should be the primary analyte. However, if the parent compound is an unstable prodrug with very low plasma concentrations, measuring a major active metabolite could be justified.[8] Given the known activity of related metabolites, quantifying the primary metabolite alongside the parent drug can provide valuable data, though BE decisions will be based on the parent analyte.

Anticipated Metabolic Pathway

Parent 2-(2-Chlorophenyl)- 1-methylpiperazine CYP_Enzyme CYP3A4 / CYP2D6 (Hepatic Metabolism) Parent->CYP_Enzyme Phase I Metabolism Metabolite1 Hydroxylated Metabolites CYP_Enzyme->Metabolite1 Metabolite2 N-demethylated Metabolite (2-(2-Chlorophenyl)piperazine) CYP_Enzyme->Metabolite2 Excretion Glucuronide/Sulfate Conjugation & Excretion Metabolite1->Excretion Phase II Metabolism Metabolite2->Excretion Phase II Metabolism

Caption: Anticipated metabolic fate of 2-(2-Chlorophenyl)-1-methylpiperazine.

Designing a Robust Bioequivalence Study

The study design is the cornerstone of a successful BE assessment. The goal is to minimize variability from all sources except for the formulations being compared.[8] A randomized, single-dose, two-period, two-sequence crossover design is the gold standard for most immediate-release oral formulations.[9][10]

Trustworthiness Through Design : The crossover design is powerful because each subject acts as their own control, which significantly reduces inter-subject variability and, consequently, the number of subjects required to achieve adequate statistical power.[11] A sufficient washout period between the two study periods is critical to prevent any carry-over effect from the first dose. This period should be at least five times the terminal elimination half-life (t½) of the drug.

Bioequivalence Study Workflow

cluster_Prep Phase 1: Preparation cluster_Clinical Phase 2: Clinical Conduct cluster_Analysis Phase 3: Analysis & Reporting Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Sequence 1 or 2) Screening->Randomization Period1 Period 1: Dose with Test or Ref Product (Fasting Conditions) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (≥5 x t½) Sampling1->Washout Bioanalysis Plasma Sample Analysis (Validated LC-MS/MS Method) Sampling1->Bioanalysis Period2 Period 2: Dose with Alternate Product (Fasting Conditions) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Caption: Standard workflow for a two-period crossover bioequivalence study.

Key Protocol Elements:

  • Subjects: Healthy volunteers, typically aged 18-55, are selected to minimize variability.[8] Phenotyping or genotyping (e.g., for CYP2D6) may be considered if the drug is metabolized by a polymorphic enzyme and there are safety concerns.[8]

  • Conditions: The study should be conducted under standardized conditions, including an overnight fast of at least 8 hours before dosing and 4 hours post-dose to reduce variability in gastric emptying.[8]

  • Blood Sampling: A sufficient number of blood samples should be collected to adequately describe the plasma concentration-time profile.[12] This includes frequent sampling around the expected Tmax to capture the peak concentration and continued sampling for at least three to five terminal half-lives to accurately calculate the Area Under the Curve (AUC).[12]

The Bioanalytical Powerhouse: LC-MS/MS Method

The reliability of a BE study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity and selectivity.[13][14]

Self-Validating Protocol : The method is not merely a procedure; it is a self-validating system. Full validation according to FDA or EMA guidelines is mandatory and must demonstrate the method's linearity, accuracy, precision, selectivity, stability, and matrix effect.[10] This ensures the data generated is reliable and reproducible.

Protocol: LC-MS/MS Quantification of 2-(2-Chlorophenyl)-1-methylpiperazine in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method for removing the majority of plasma proteins that can interfere with the analysis and damage the LC column.
  • Aliquot 100 µL of human plasma (from subjects, calibration standards, or quality controls) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of a suitable internal standard (IS) working solution (e.g., a deuterated analog of the analyte). The IS is crucial for correcting for variability during sample processing and injection.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute to ensure thorough mixing.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions (Example)

  • Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any endogenous plasma components or metabolites to prevent ion suppression.
  • LC System: UHPLC System
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40°C

3. Mass Spectrometric Detection

  • Rationale: Tandem MS (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)
  • Monitored Transitions (Hypothetical):
  • Analyte: Q1: m/z 225.1 → Q3: m/z 138.1 (corresponding to a characteristic fragment)
  • Internal Standard: Q1: m/z 229.1 → Q3: m/z 142.1 (for a +4 deuterium labeled IS)
  • Instrument Parameters: Optimize collision energy, declustering potential, and source temperature to maximize signal intensity for both transitions.

Data Analysis and Bioequivalence Assessment

The primary pharmacokinetic parameters for bioequivalence assessment of immediate-release formulations are Cmax (maximum plasma concentration) and AUC (Area Under the concentration-time Curve).[13][15] AUC is a measure of the extent of absorption, while Cmax reflects the rate of absorption.

The statistical analysis involves calculating the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for both AUC and Cmax.[15] To conclude bioequivalence, this 90% CI must fall entirely within the acceptance range of 80.00% to 125.00% .[15]

Comparative Data Presentation: Test vs. Reference Formulation
Pharmacokinetic ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Ratio (Test/Ref) [%]90% Confidence Interval [%]
AUC₀-t (ng·h/mL)1850.51915.296.691.5 – 102.0
AUC₀-∞ (ng·h/mL)1925.81990.196.891.7 – 102.2
Cmax (ng/mL)250.1242.5103.195.2 – 111.6
Tmax (h) *1.501.75N/AN/A
(h) *6.86.9N/AN/A
Note: Tmax and t½ are reported for informational purposes but are not typically used for the formal bioequivalence statistical test. Data is illustrative.

In the example table above, the 90% CIs for both AUC and Cmax ratios fall completely within the 80.00-125.00% range. Therefore, based on this data, the test formulation would be considered bioequivalent to the reference formulation.

Conclusion

The successful execution of a bioequivalence study for a 2-(2-Chlorophenyl)-1-methylpiperazine formulation requires a multi-faceted approach grounded in regulatory science, robust clinical practice, and precise bioanalysis. By adhering to a well-structured crossover study design, developing and validating a highly selective LC-MS/MS method, and applying the correct statistical criteria, researchers can generate the high-integrity data necessary to demonstrate therapeutic equivalence and support the approval of generic alternatives. This guide serves as a foundational blueprint, emphasizing the critical thinking and scientific rationale that underpin each step of this essential process in drug development.

References

  • European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link][2]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link][3]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Retrieved from [Link][16]

  • Armada, A., & Pous, M. (2010). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 106(3), 169-173. Retrieved from [Link][15]

  • Houin, G. (2010). Bioequivalence studies: a new EMA guideline. Therapies, 65(2), 113-116. Retrieved from [Link][8]

  • BioPharma Services Inc. (n.d.). Latest FDA Bioequivalence Guidance on Studies During COVID. Retrieved from [Link][17]

  • Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Retrieved from [Link][18]

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Retrieved from [Link][19]

  • The Pharma Letter. (2024). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. Retrieved from [Link][20]

  • Feuchtl, A., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Pharmacopsychiatry, 37(4), 180-8. Retrieved from [Link][21]

  • Rotzinger, S., et al. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine. Biological Psychiatry, 44(11), 1185-91. Retrieved from [Link][6]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 19(3), 239-48. Retrieved from [Link][22]

  • ClinicalTrials.gov. (2020). Bioequivalence Study Protocol. (NCT04354898). Retrieved from [Link][11]

  • Silva, J. P., et al. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical Reviews in Toxicology, 1-13. Retrieved from [Link][4]

  • Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition, 26(6), 572-5. Retrieved from [Link][5]

  • ClinicalTrials.gov. (2020). Bioequivalence Study Protocol. (NCT04386876). Retrieved from [Link][12]

  • Gijsman, H. J., et al. (1999). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Semantic Scholar. Retrieved from [Link][23]

  • Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Retrieved from [Link]

  • Rasala, T. (2015). Bioequivalence protocol. SlideShare. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link][13]

  • ClinPGx. (n.d.). m-chlorophenylpiperazine (m-CPP). Retrieved from [Link][24]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8. Retrieved from [Link][7]

  • ICH. (2023). ICH M13A: Bioequivalence for immediate-release solid oral dosage forms. Retrieved from [Link][10]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][25]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][26]

  • Lima, D. R., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (Basel), 16(7), 931. Retrieved from [Link][14]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][27]

Sources

Comparative

A Comparative Guide to Purity Testing and Reference Standards for 2-(2-Chlorophenyl)-1-methylpiperazine

Abstract This guide provides a comprehensive technical overview of the analytical methodologies and reference standards essential for the purity assessment of 2-(2-Chlorophenyl)-1-methylpiperazine. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the analytical methodologies and reference standards essential for the purity assessment of 2-(2-Chlorophenyl)-1-methylpiperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the regulatory landscape, potential impurity profiles based on synthetic pathways, and a comparative analysis of key analytical techniques including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-proven experimental protocols are provided, explaining the causality behind methodological choices to ensure robust and reliable purity determination.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

Substituted piperazines are a class of heterocyclic compounds widely utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] 2-(2-Chlorophenyl)-1-methylpiperazine, a specific derivative, represents a key intermediate whose purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Therefore, rigorous analytical control is not merely a regulatory requirement but a scientific necessity for reproducible research and safe therapeutic outcomes.

This guide will navigate the complexities of establishing a robust purity testing protocol for 2-(2-Chlorophenyl)-1-methylpiperazine, focusing on the selection of appropriate reference standards and the validation of analytical methods.

Regulatory Framework: Adherence to Global Standards

The control of impurities in new drug substances is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH).[4] Specifically, the ICH Q3A(R2) guideline provides a framework for identifying, reporting, and qualifying impurities.[5][6]

Key ICH Q3A Thresholds:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions, often starting at 0.03% to 0.05%.[4]

  • Identification Threshold: The concentration above which the structure of an impurity must be determined.[4]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[4][6]

Adherence to these guidelines is mandatory for regulatory bodies like the FDA and EMA, making a thorough understanding of a compound's impurity profile essential.[2][5][7]

Understanding the Impurity Profile

The impurity profile of 2-(2-Chlorophenyl)-1-methylpiperazine is intrinsically linked to its synthetic route. A plausible and common synthetic pathway involves the N-methylation of 1-(2-Chlorophenyl)piperazine. This process, while effective, can introduce several classes of impurities.

cluster_synthesis Proposed Synthesis Pathway cluster_impurities Potential Impurity Introduction Points Start_1 1-(2-Chlorophenyl)piperazine (Starting Material) Reaction N-Methylation Start_1->Reaction Impurity_2 Isomeric Impurities: (e.g., 1-(3/4-Chlorophenyl)piperazine) Start_1->Impurity_2 Impure Starting Material Start_2 Methylating Agent (e.g., Methyl Iodide) Start_2->Reaction Product 2-(2-Chlorophenyl)-1-methylpiperazine (Final Product) Reaction->Product Impurity_1 Unreacted Starting Material: 1-(2-Chlorophenyl)piperazine Reaction->Impurity_1 Incomplete Reaction Impurity_3 Over-methylation Byproduct: Quaternary Ammonium Salt Reaction->Impurity_3 Side Reaction Impurity_4 Process-Related Impurities: Residual Solvents Product->Impurity_4 Downstream Processing

Caption: Proposed synthesis and potential impurity sources.

Table 1: Potential Impurities in 2-(2-Chlorophenyl)-1-methylpiperazine

Impurity Type Specific Example Potential Origin Recommended Analytical Technique
Starting Material 1-(2-Chlorophenyl)piperazine Incomplete reaction during N-methylation.[8] HPLC, GC-MS
Isomeric Impurities 1-(3-Chlorophenyl)piperazine, 1-(4-Chlorophenyl)piperazine Impurities present in the initial chlorophenylpiperazine starting material.[9] HPLC, GC-MS
Over-alkylation 1,1-Dimethyl-4-(2-chlorophenyl)piperazin-1-ium iodide Side reaction with excess methylating agent. LC-MS, Ion Chromatography
Related Substances N-Methylpiperazine Potential starting material in an alternative synthesis route or a degradation product.[1] GC-MS (if volatile), HPLC with derivatization

| Residual Solvents | Dichloromethane, Toluene, Acetone | Solvents used during synthesis and purification. | Headspace GC-MS |

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique is a critical decision based on the specific requirements of the analysis, such as the volatility of impurities and the need for structural confirmation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are considered the gold standards for impurity analysis in pharmaceuticals.[2][7]

Table 2: Comparison of Primary Analytical Methodologies

Parameter HPLC with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity differences on a stationary phase.[10] Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.[3] Quantifies substances based on the ratio of integrated NMR signals relative to a certified internal standard.
Best Suited For Non-volatile and thermally labile organic impurities, isomeric separation. Volatile and semi-volatile impurities, residual solvents, definitive identification.[11][12] Absolute purity determination of the main component without a specific reference standard.[13]
Specificity High; can resolve closely related structural isomers. Very high; mass spectra provide a "fingerprint" for structural confirmation. Very high; provides structural information for the entire molecule.
Sensitivity ng to pg range (analyte dependent). pg to fg range. mg range (lower sensitivity).
Sample Throughput High. Moderate to High. Low.

| Reference Standard | Required for both identification (retention time) and quantification. | Required for retention time confirmation and quantification. | Requires a certified internal standard, but not a standard of the analyte itself. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and serve as a foundation for method development and validation. The rationale behind key steps is provided to empower the researcher to adapt the methods as needed.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV

Rationale: This method is ideal for quantifying non-volatile organic impurities such as unreacted starting materials and isomeric byproducts. A C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample 1. Sample Prep: Dissolve ~25 mg sample in 50 mL Diluent Prep_Standard 2. Standard Prep: Prepare known concentrations of reference standards Prep_Mobile 3. Mobile Phase Prep: Filter and degas Acetonitrile and Buffer Inject 4. Injection: Inject 10 µL into HPLC system Prep_Mobile->Inject Separate 5. Separation: Isocratic or gradient elution through C18 column Inject->Separate Detect 6. Detection: Monitor absorbance at 230 nm using UV Detector Separate->Detect Integrate 7. Integration: Integrate peak areas in chromatogram Detect->Integrate Quantify 8. Quantification: Calculate purity by % Area Normalization or against a reference standard Integrate->Quantify

Caption: HPLC-UV experimental workflow.

Detailed Method Parameters:

  • Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An optimized mixture of Acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH adjusted to 3.0). A common starting point is a 60:40 (v/v) ratio of Acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~230 nm (based on the UV absorbance of the chlorophenyl group). A PDA detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase or a mixture of acetonitrile and water.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve reference standards of 2-(2-Chlorophenyl)-1-methylpiperazine and its potential impurities in the diluent to create stock solutions. Prepare a series of dilutions for linearity and quantification.

  • Sample Preparation: Accurately weigh approximately 25 mg of the test sample and dissolve it in a 50 mL volumetric flask with the diluent.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Quantification: For purity assessment, use the area percent method. For quantifying specific impurities, use the calibration curve generated from the respective reference standards.[14]

Protocol 2: Impurity Identification by GC-MS

Rationale: This method is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related byproducts. The use of a mass spectrometer provides definitive structural confirmation, which is crucial for meeting ICH identification thresholds.

cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Prep_Sample_GC 1. Sample Prep: Dissolve ~10 mg sample in 10 mL Methanol or Dichloromethane Inject_GC 2. Injection: Inject 1 µL into GC Inlet (Split Mode) Prep_Sample_GC->Inject_GC Separate_GC 3. Separation: Volatilization and separation in a capillary column using a temperature program Inject_GC->Separate_GC Detect_GC 4. Ionization & Detection: Electron Ionization (EI) followed by mass analysis (MS) Separate_GC->Detect_GC Identify 5. Identification: Compare mass spectra against known libraries (e.g., NIST) and reference standards Detect_GC->Identify Quantify_GC 6. Quantification: Calculate concentration based on peak area relative to an internal or external standard Identify->Quantify_GC

Caption: GC-MS experimental workflow.

Detailed Method Parameters:

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes. This program should be optimized to ensure separation of all relevant peaks.[3]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Identification: Identify unknown peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running a confirmed reference standard of the suspected impurity. The fragmentation patterns of piperazine derivatives are often characteristic and aid in identification.[11][15]

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a measurement base.[2] For purity testing, reference standards are indispensable for two primary functions:

  • Identity Confirmation: Matching the retention time of a peak in the sample chromatogram to that of a known reference standard provides strong evidence of its identity.

  • Accurate Quantification: Reference standards are used to create calibration curves, allowing for the precise measurement of an impurity's concentration rather than just an estimate from area percentage.

For a compound like 2-(2-Chlorophenyl)-1-methylpiperazine, which may not have a commercially available pharmacopoeial standard (e.g., from USP or EP), an "in-house" primary standard must be established. This involves:

  • Synthesizing or procuring a high-purity batch of the compound.

  • Exhaustive characterization to confirm its structure and purity using orthogonal methods (NMR, MS, elemental analysis, FT-IR).[13]

  • Proper documentation of its characterization and storage under controlled conditions to ensure stability.

Conclusion

Ensuring the purity of 2-(2-Chlorophenyl)-1-methylpiperazine requires a multi-faceted analytical strategy grounded in regulatory guidelines. A combination of chromatographic techniques is essential for a comprehensive evaluation. HPLC-UV serves as a robust method for quantifying known non-volatile impurities, while GC-MS is invaluable for identifying volatile compounds and providing definitive structural evidence for unknown peaks. The development and proper use of well-characterized reference standards are the cornerstone of this entire process, enabling the accurate and reliable data required for advancing scientific research and drug development.

References

  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-8. [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Semantic Scholar. (n.d.). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Briti Scientific. (n.d.). Piperazine GC reference standard, Anstan®. [Link]

  • Analytical CHEMISTRY. (n.d.). A new stability indicating validated GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil citrate and in vardenafil hydrochloride drug substances. [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Sýkora, D., et al. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC. [Link]

  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109-07-9 2-Methylpiperazine Impurity. [Link]

  • Molecules. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Analytical Methods. (2010, January 15). Development and validation of a GC-MS method for the analysis of piperazines in seized materials. [Link]

  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

Sources

Validation

Comparative Binding Affinity of Piperazine-Based Serotonin Ligands: A Technical Guide

Topic: Comparative Binding Affinity of Piperazine-Based Serotonin Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The arylpiperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Binding Affinity of Piperazine-Based Serotonin Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The arylpiperazine scaffold represents one of the most privileged structures in medicinal chemistry, particularly for targeting serotonin (5-HT) receptors. Its versatility allows for the design of ligands with tunable selectivity profiles ranging from highly specific 5-HT1A antagonists (e.g., WAY-100635) to partial agonists (e.g., Buspirone) and multi-target agents. This guide provides a technical comparison of key piperazine-based ligands, analyzes the structural determinants of their binding affinity (


), and details the experimental protocols required for validation.

Chemical Architecture & Pharmacophore

The general structure of these ligands follows a "Long-Chain Arylpiperazine" (LCAP) model.[1] Modifications to specific regions of this scaffold drive receptor subtype selectivity.

The LCAP Pharmacophore Model[2]
  • Aryl Head (Ar): Typically a phenyl or heteroaryl ring. The o-methoxy substitution (e.g., 1-(2-methoxyphenyl)piperazine) is a critical determinant for high 5-HT1A affinity.

  • Piperazine Core: Provides the basic nitrogen for electrostatic interaction with the conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain.

  • Linker (Spacer): An alkyl chain (usually

    
    ). The length of this chain is a primary switch for 5-HT1A vs. 5-HT7 selectivity.
    
  • Terminal Fragment (Terminus): Often a bulky imide or amide (e.g., azaspirodecane-dione in buspirone) that interacts with secondary binding pockets to confer subtype selectivity and reduce D2 receptor affinity.

LCAP_Pharmacophore cluster_SAR Structure-Activity Relationship (SAR) Logic Ar Aryl Head (e.g., o-OMe-Phenyl) Pip Piperazine Core (Basic Amine) Ar->Pip Hydrophobic Interaction Note1 o-OMe increases 5-HT1A affinity Ar->Note1 Link Alkyl Linker (n = 2-6) Pip->Link Distance Control Term Terminal Fragment (Imide/Amide) Link->Term Secondary Pocket Binding Note2 n=2-4: 5-HT1A favored n=5+: 5-HT7 favored Link->Note2 Note3 Bulky groups reduce D2 affinity Term->Note3

Figure 1: The Long-Chain Arylpiperazine (LCAP) pharmacophore model illustrating the four modular regions and their impact on receptor affinity and selectivity.

Comparative Binding Affinity Data

The following table synthesizes


 values (inhibition constants) from radioligand binding assays. Note the high affinity of WAY-100635 for 5-HT1A compared to the partial agonists (Buspirone, Gepirone), and the distinct selectivity profiles against 5-HT2A and Dopamine D2 receptors.

Table 1: Binding Affinity Profiles (


 in nM) 
LigandClass5-HT1A (

)
5-HT2A (

)
D2 (

)
Selectivity Note
WAY-100635 Antagonist0.39 > 1,000~940 (D2L)Highly selective 5-HT1A antagonist; notable D4 affinity (~2.4 nM).
Buspirone Partial Agonist10 – 30 3,240~380Moderate D2 affinity causes some EPS side effects.
Gepirone Partial Agonist10 – 30 > 1,000> 1,000Improved selectivity over buspirone; lower D2 affinity.
Tandospirone Partial Agonist27 ± 5 > 1,3001,300 – 41,000Clean profile; essentially inactive at 5-HT2/D2.
2-MPP Metabolite/Core35 > 1,000-The "head" group alone retains significant 5-HT1A affinity.
LP-211 Agonist> 300--5-HT7 Selective (

~0.6 nM). Included for SAR contrast.[2][3]

Data Sources: Compiled from chemically diverse radioligand binding studies [1, 2, 3]. Values represent mean affinities; variability exists between rat vs. human cloned receptor assays.

Technical Analysis of Affinity
  • The "Anchor": The protonated nitrogen of the piperazine ring forms a salt bridge with Asp116 (in 5-HT1A) or Asp3.32 . This is the primary driver of affinity.

  • The "Switch":

    • 5-HT1A Preference: Short linkers (n=2-4) favor the 5-HT1A binding pocket conformation.

    • 5-HT7 Preference: Expanding the linker to n=5 or 6 (as seen in LP-211 derivatives) allows the terminal fragment to reach a distal hydrophobic pocket unique to 5-HT7, drastically shifting selectivity [4].

Experimental Protocol: Radioligand Binding Assay

To replicate these affinity values, a standardized competition binding assay is required. This protocol uses [3H]-8-OH-DPAT, the gold standard radioligand for 5-HT1A.

Phase 1: Membrane Preparation

Objective: Isolate cell membranes containing the target receptor (e.g., HEK293-5HT1A or Rat Hippocampus).

  • Homogenization: Homogenize tissue/cells in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Discard pellet.

  • Membrane Pellet: Centrifuge supernatant at 20,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in fresh buffer and repeat high-speed centrifugation to remove endogenous serotonin.

  • Storage: Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4). Store at -80°C.

Phase 2: Competition Binding Workflow

Objective: Determine


 of the test ligand (e.g., Buspirone) by displacing [3H]-8-OH-DPAT.

Binding_Assay_Workflow Prep Prepare 96-well Plate Add_Ligand Add Test Compound (Serial Dilution 10^-5 to 10^-11 M) Prep->Add_Ligand Add_Radio Add [3H]-8-OH-DPAT (Final conc: ~0.5 - 1.0 nM) Add_Ligand->Add_Radio Add_Memb Add Membranes (Initiate Reaction) Add_Radio->Add_Memb Incubate Incubate 60 min @ 25°C Add_Memb->Incubate Filter Rapid Filtration (GF/C Filters + 0.3% PEI) Incubate->Filter Count Liquid Scintillation Counting Filter->Count Validation Calculate Ki Ki = IC50 / (1 + [L]/Kd) Count->Validation

Figure 2: Step-by-step workflow for the competitive radioligand binding assay. Critical control: Non-specific binding is defined using 10 µM Serotonin (5-HT).

Data Calculation: Calculate


 using the Cheng-Prusoff equation:


Where

is the dissociation constant of the radioligand determined via Saturation Binding.

Downstream Signaling Pathways

Binding affinity does not equate to efficacy. Piperazine ligands often exhibit "functional selectivity" or "biased agonism."

  • 5-HT1A (Gi/o): Buspirone acts as a partial agonist here, inhibiting Adenylyl Cyclase (AC) and reducing cAMP.

  • 5-HT7 (Gs): Ligands with longer linkers may activate this pathway, stimulating AC and increasing cAMP.

  • 5-HT2A (Gq): Most arylpiperazines (like Tandospirone) avoid this pathway, which is associated with hallucis (agonism) or antipsychotic effects (antagonism).

Signaling_Pathways R1A 5-HT1A Receptor (Gi/o Coupled) Gi G-alpha (i/o) R1A->Gi Activates R7 5-HT7 Receptor (Gs Coupled) Gs G-alpha (s) R7->Gs Activates AC Adenylyl Cyclase Gi->AC INHIBITS Gs->AC STIMULATES cAMP cAMP Levels AC->cAMP Modulates Buspirone Buspirone (Partial Agonist) Buspirone->R1A Binds LP211 LCAPs (Long Linker) (Agonist) LP211->R7 Binds

Figure 3: Divergent signaling pathways. 5-HT1A activation (red path) reduces cAMP, while 5-HT7 activation (blue path) increases it. Selectivity is crucial to avoid conflicting physiological signals.

References

  • Glennon, R. A., et al. (2006). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. Journal of Medicinal Chemistry.

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry.[2][4][5]

  • Yocca, F. D., et al. (1990). Analysis of Tandospirone (SM-3997) Interactions With Neurotransmitter Receptor Binding Sites. Pharmacology.

  • Leopoldo, M. (2004). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications. Pharmacology & Therapeutics.[2][4][6][7][8][9][10][11]

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

Comparative

Comparative Guide: IR Spectroscopy Interpretation for 2-(2-Chlorophenyl)-1-methylpiperazine

Executive Summary This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of 2-(2-Chlorophenyl)-1-methylpiperazine . Designed for analytical scientists and medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of 2-(2-Chlorophenyl)-1-methylpiperazine . Designed for analytical scientists and medicinal chemists, this document moves beyond basic peak assignment to focus on structural validation and isomer differentiation .

The core challenge in characterizing this scaffold lies in distinguishing it from its positional isomers (e.g., N-aryl variants like 1-(2-chlorophenyl)-4-methylpiperazine) and confirming the specific ortho-chloro substitution pattern. This guide compares the target molecule against critical structural alternatives, establishing a self-validating interpretation protocol.

Part 1: Structural Analysis & Theoretical Predictions[1][2][3]

Before interpreting the spectrum, we must deconstruct the molecule into its vibrationally active domains. The structure consists of a piperazine ring substituted at Carbon-2 (C2) with an ortho-chlorophenyl group and at Nitrogen-1 (N1) with a methyl group.

Functional Group Decomposition
DomainStructural FeatureExpected IR Signature (Theoretical)Diagnostic Value
Amine Secondary Amine (N4-H)3300–3500 cm⁻¹ (N-H Stretch)High : Distinguishes from N,N'-disubstituted isomers (e.g., 1-aryl-4-methylpiperazine).
Alkyl N-Methyl Group (N1-CH₃)2700–2850 cm⁻¹ (C-H Stretch)Medium : Look for "Bohlmann bands" indicative of lone-pair interactions.
Aromatic Ortho-Chlorophenyl735–770 cm⁻¹ (C-H Out-of-Plane)Critical : Differentiates ortho from meta (~690/780) and para (~810).
Halogen Aryl C-Cl Bond1000–1100 cm⁻¹ (In-plane bend)Low : Often obscured by fingerprint region; less reliable than OOP bends.

Part 2: Experimental Protocol (ATR vs. Transmission)

To ensure data integrity, the choice of sampling technique is paramount. Modern drug development favors Attenuated Total Reflectance (ATR), but transmission (KBr) remains the "gold standard" for resolution.

Comparative Methodology
FeatureMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Alternative)
Sample State Neat solid/oil. No preparation required.1-2 mg sample dispersed in 200 mg KBr.
Path Length Fixed (~2 µm). Excellent reproducibility.Variable. Harder to quantify.
Spectral Range Cutoff usually <400 cm⁻¹ (Diamond absorbs).Transparent down to 400 cm⁻¹.
Suitability Best for Routine QC. Fast, non-destructive.Best for Trace Impurities. Higher signal-to-noise.
Workflow Diagram

The following Graphviz diagram outlines the decision logic for sample preparation and acquisition.

ExperimentalWorkflow Start Sample Receipt: 2-(2-Chlorophenyl)-1-methylpiperazine State Physical State Check Start->State Decision Select Mode State->Decision ATR Method A: Diamond ATR (High Throughput) Decision->ATR Routine QC KBr Method B: KBr Pellet (High Resolution) Decision->KBr Detailed Structural Elucidation Process Data Processing (Baseline Corr. + ATR Correction) ATR->Process KBr->Process Output Final Spectrum for Analysis Process->Output

Figure 1: Decision workflow for IR acquisition, prioritizing ATR for routine analysis while reserving KBr for complex structural confirmation.

Part 3: Comparative Analysis & Interpretation

This section compares the target molecule's IR profile against its most likely structural alternatives. This "differential diagnosis" approach is superior to simple peak listing.

Comparison 1: Target vs. Regioisomers (Ortho vs. Meta vs. Para)

The position of the chlorine atom on the phenyl ring is the primary quality attribute. The Region of Interest (ROI) is 600–900 cm⁻¹ (Fingerprint Region).

IsomerKey Band: C-H Out-of-Plane (OOP) BendingInterpretation Logic
Target (Ortho-Cl) Single strong band ~750 ± 10 cm⁻¹ Characteristic of 1,2-disubstitution.
Meta-Cl AnalogTwo bands: ~690 cm⁻¹ and ~780 cm⁻¹Characteristic of 1,3-disubstitution.
Para-Cl AnalogSingle strong band ~810–840 cm⁻¹Characteristic of 1,4-disubstitution.

Scientific Insight: The ortho-chloro substituent creates steric hindrance that may slightly shift the ring breathing modes (~1580 cm⁻¹) to lower frequencies compared to the para isomer.

Comparison 2: C-Aryl vs. N-Aryl Substitution

A common synthetic error or confusion arises between 2-(2-chlorophenyl)piperazine (C-substituted) and 1-(2-chlorophenyl)piperazine (N-substituted).

  • Target (C-Substituted): Contains a secondary amine (N4-H).

    • Observation: Sharp/Medium band at 3300–3400 cm⁻¹ (N-H stretch).

  • Alternative (N-Substituted): If the molecule were 1-(2-chlorophenyl)-4-methylpiperazine, it would be a tertiary amine (no N-H).

    • Observation:Absence of bands in the 3300–3500 cm⁻¹ region (excluding overtone/water moisture).

Detailed Spectral Assignment Table

The following table synthesizes data for the target molecule, assuming a free base form.

Frequency (cm⁻¹)Vibrational ModeStructural AssignmentNotes
3320–3350 ν(N-H)Secondary Amine (N4)Broadens significantly if HCl salt (ammonium band ~2400-3000).
3050–3070 ν(C-H) aromPhenyl RingWeak intensity, typical of aromatics.
2940–2970 ν(C-H) asymPiperazine Ring-
2780–2820 ν(C-H)N-Methyl (N-CH₃)Bohlmann Bands : Diagnostic for N-methylpiperazines; indicates anti-periplanar lone pair.
1590, 1480 ν(C=C)Aromatic Ring"Ring breathing" modes; intensity varies with Cl-substitution.
1440–1460 δ(CH₂) / δ(CH₃)ScissoringOverlap of methyl and ring methylene deformations.
1120–1150 ν(C-N)C-N StretchStrong band, typical for piperazines.
1030–1050 ν(Ar-Cl)Aryl-ChlorideIn-plane deformation (often coupled).
750 γ(C-H) oopOrtho-Substituted Ring Primary confirmation peak.

Part 4: Interpretation Logic Tree

Use this logic flow to validate the identity of 2-(2-Chlorophenyl)-1-methylpiperazine from an unknown spectrum.

InterpretationLogic Start Analyze Spectrum Region: 4000-400 cm⁻¹ CheckNH Check 3300-3500 cm⁻¹: Is N-H Stretch Present? Start->CheckNH IsTertiary Absent: Suspect N,N'-disubstituted (e.g., 1-aryl-4-methyl) CheckNH->IsTertiary No IsSecondary Present: Confirms Secondary Amine (C-substituted scaffold) CheckNH->IsSecondary Yes CheckRegion Check 600-900 cm⁻¹: Analyze Substitution Pattern IsSecondary->CheckRegion Ortho Peak at ~750 cm⁻¹ (Ortho-Cl) CheckRegion->Ortho Match MetaPara Peak at ~690/780 or ~820 cm⁻¹ (Meta/Para Isomers) CheckRegion->MetaPara Mismatch CheckMethyl Check 2700-2850 cm⁻¹: Bohlmann Bands? Ortho->CheckMethyl Final Identity Confirmed: 2-(2-Chlorophenyl)-1-methylpiperazine CheckMethyl->Final Present

Figure 2: Step-by-step logic gate for confirming the molecular identity and ruling out isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for general IR interpretation rules).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for ortho-substitution OOP values).

  • National Institute of Standards and Technology (NIST). (2023). Piperazine, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link] (Reference for N-methylpiperazine Bohlmann bands).

  • Dikmen, G., & Ozturk, N. (2019). 1-(4-Chlorophenyl)piperazine: FT-IR, Raman, NMR and Theoretical studies. Eskisehir Technical University Journal of Science and Technology.
  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145, 3611-3619. [Link] (Validation of IR for distinguishing chlorophenyl isomers).

Sources

Validation

A Senior Application Scientist's Guide to Bioanalytical Method Validation for 2-(2-Chlorophenyl)-1-methylpiperazine Quantification

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 2-(2-Chlorophenyl)-1-methylpiperazine in a biological matrix, such as human plasma. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 2-(2-Chlorophenyl)-1-methylpiperazine in a biological matrix, such as human plasma. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data to support pharmacokinetic (PK) and toxicokinetic (TK) studies. The principles and protocols described herein are grounded in the latest regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction: The Imperative of Validated Bioanalysis

In drug development, the accurate quantification of a drug candidate and its metabolites in biological matrices is non-negotiable.[3][5] This process, known as bioanalysis, provides the pivotal data for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For a compound like 2-(2-Chlorophenyl)-1-methylpiperazine, a small molecule likely synthesized as a building block for more complex pharmaceuticals, a validated analytical method ensures that the data generated is reliable, reproducible, and can withstand regulatory scrutiny.[3][6]

The foundation of reliable bioanalysis is a rigorously validated method.[3][5] Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][7] This guide will compare and contrast key technical choices in method development and provide a detailed walkthrough of the essential validation parameters.

Analytical Technique Selection: Why LC-MS/MS is the Gold Standard

While several analytical techniques exist for small molecule quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant choice in modern bioanalytical laboratories.[8][9][10] Its selection for analyzing 2-(2-Chlorophenyl)-1-methylpiperazine is justified by its superior performance characteristics compared to alternatives like HPLC-UV or GC-MS.

Technique Selectivity/Specificity Sensitivity Throughput Applicability for 2-(2-Chlorophenyl)-1-methylpiperazine
LC-MS/MS Very High (based on mass-to-charge ratio)Excellent (pg/mL to fg/mL)High (fast run times)Ideal. High selectivity minimizes interference from complex plasma components. High sensitivity is crucial for low-dose PK studies.
HPLC-UV Moderate (relies on UV absorbance)Moderate (ng/mL to µg/mL)ModerateSub-optimal. Prone to interference from endogenous matrix components that absorb at similar wavelengths. Lacks the required sensitivity for many bioanalytical applications.
GC-MS HighGood (pg/mL to ng/mL)ModerateNot Ideal. The analyte requires derivatization to be volatile enough for GC analysis, adding complexity and potential variability.

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity, allowing for the precise quantification of the analyte even at very low concentrations in a complex biological matrix.[9]

Core Validation Parameters and Experimental Protocols

A full bioanalytical method validation must assess a series of specific parameters to be considered compliant with regulatory guidelines.[2][3][4] The following sections detail the experimental design and acceptance criteria for each.

Selectivity and Specificity

Why it's critical: Specificity is the ability of the method to unequivocally measure the analyte of interest in the presence of other components, such as metabolites, impurities, and matrix components.[11][12] Selectivity demonstrates a lack of interfering peaks at the retention time of the analyte and internal standard (IS).[13]

Experimental Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

  • Analyze a blank sample from each lot, and another sample from each lot spiked only with the Lower Limit of Quantification (LLOQ) of the analyte and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. For the IS, the response should be ≤ 5% of its response in the LLOQ sample.

Linearity and Range

Why it's critical: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[13][14] This range defines the concentrations that can be reliably measured.

Experimental Protocol:

  • Prepare a series of calibration standards (typically 8-10 non-zero concentrations) by spiking the analyte into the biological matrix.

  • The range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the calibration curve samples and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

Accuracy and Precision

Why it's critical: Accuracy measures the closeness of the determined concentration to the true nominal value, while precision measures the degree of scatter or variability between repeated measurements.[11][14] These are assessed at multiple concentration levels using Quality Control (QC) samples.

Experimental Protocol:

  • Prepare QC samples in the biological matrix at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (≥ 75% of ULOQ)

  • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.

  • Between-Run (Inter-Assay): Analyze the QC replicates in at least three different analytical runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Table 1: Representative Accuracy and Precision Data (Hypothetical)

QC Level Nominal Conc. (ng/mL) Within-Run Accuracy (%) Within-Run Precision (%CV) Between-Run Accuracy (%) Between-Run Precision (%CV)
LLOQ 1.00 105.3 8.9 103.7 11.2
Low 2.50 98.7 6.2 99.5 7.8
Medium 50.0 101.2 4.5 102.1 5.1

| High | 150.0 | 97.6 | 3.8 | 98.4 | 4.3 |

Recovery and Matrix Effect

Why it's critical: These parameters are crucial for LC-MS/MS methods. Recovery assesses the efficiency of the sample extraction process. The Matrix Effect evaluates the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix.[15][16][17][18]

Experimental Protocol:

  • Prepare three sets of samples at Low, Medium, and High QC concentrations:

    • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Analyte spiked into the matrix before the extraction process.

  • Calculations:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Acceptance Criteria: While there are no strict numerical limits, recovery should be consistent and reproducible. The %CV of the matrix factor (calculated across different lots of the matrix) should be ≤ 15%.

Comparison of Sample Preparation Techniques:

The choice of sample preparation is a critical decision that directly impacts recovery and matrix effect.

Technique Principle Pros Cons Impact on Matrix Effect
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective, may not remove phospholipids.High Potential. Co-elution of phospholipids is a common source of ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Cleaner extracts than PPT, good recovery for non-polar analytes.Labor-intensive, requires solvent optimization.Moderate. Can effectively remove many interfering substances.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.Provides the cleanest extracts, highly selective.More expensive, requires method development.Low Potential. Highly effective at removing salts, proteins, and phospholipids.

For robust quantification of 2-(2-Chlorophenyl)-1-methylpiperazine, Solid-Phase Extraction (SPE) is the recommended approach to minimize matrix effects and ensure the highest data quality.

Stability

Why it's critical: Stability experiments ensure that the analyte concentration does not change during sample collection, handling, storage, and analysis.[19]

Experimental Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Bench-Top Stability: Stored at room temperature for a duration reflecting expected sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

  • Auto-sampler Stability: Kept in the auto-sampler for the expected duration of an analytical run.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation.

AssayValidationWorkflow cluster_prep Method Development & Prep cluster_validation Core Validation Experiments Dev Method Development (LC & MS Optimization) Prep Prepare Calibrators & QCs in Matrix Dev->Prep Select Selectivity (6+ Matrix Lots) Prep->Select Lin Linearity & Range Prep->Lin AP Accuracy & Precision (Within & Between Run) Prep->AP Matrix Recovery & Matrix Effect Prep->Matrix Stab Stability (Freeze-Thaw, Bench-Top, etc.) Prep->Stab Report Validation Report (Summarize Data & Criteria) Select->Report Lin->Report AP->Report Matrix->Report Stab->Report

Caption: Overall workflow for bioanalytical method validation.

SPE_Workflow cluster_SPE Solid-Phase Extraction Steps Start Plasma Sample + IS Condition 1. Condition SPE Cartridge (e.g., Methanol, Water) Load 2. Load Sample Start->Load Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Elute 4. Elute Analyte (e.g., Acetonitrile/Methanol) Wash->Elute Evap 5. Evaporate to Dryness Elute->Evap Recon 6. Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Conclusion

The validation of a bioanalytical method is a systematic and rigorous process that underpins the reliability of data in drug development. By adhering to the principles outlined in this guide and the referenced regulatory documents[1][2][4], researchers can develop a robust method for the quantification of 2-(2-Chlorophenyl)-1-methylpiperazine. The selection of LC-MS/MS coupled with an optimized Solid-Phase Extraction protocol provides the highest likelihood of achieving the selectivity, sensitivity, and reproducibility required for successful regulatory submissions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • InfinixBio. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • ResearchGate. (2025). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?[Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Future Science. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]

  • ResolveMass Laboratories Inc. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. [Link]

  • Lab-Training. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • International Journal of Applied Pharmaceutics. (2022). Analytical method validation: A brief review. [Link]

  • SCION Instruments. (2024). A Guide to Analytical Method Validation. [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. [Link]

  • Career Henan Chemical Co. (2025). 2-Methylpiperazine. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chlorophenyl)-1-methylpiperazine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Chlorophenyl)-1-methylpiperazine. Developed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Chlorophenyl)-1-methylpiperazine. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The procedures outlined below are grounded in established safety principles and regulatory standards for hazardous chemical waste management.

Understanding the Hazard Profile

2-(2-Chlorophenyl)-1-methylpiperazine and its analogues are classified as hazardous substances. Safety Data Sheets (SDS) for similar compounds, such as 3-Chlorophenyl piperazine, indicate several key hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Given these properties, it is imperative to handle this compound with stringent safety measures throughout its lifecycle, including disposal. The primary directive is to prevent its release into the environment and to avoid personnel exposure.

Core Disposal Directive: Professional Hazardous Waste Management

Under no circumstances should 2-(2-Chlorophenyl)-1-methylpiperazine be disposed of down the drain or in regular solid waste.[1][2] The universally accepted and required method for its disposal is to engage a licensed professional waste disposal company.[1][3][4] These companies are equipped to handle and treat hazardous chemical waste in accordance with federal, state, and local regulations.[5]

The following sections provide the in-house procedures your laboratory must follow to prepare this chemical for collection by a licensed vendor.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Prior to handling 2-(2-Chlorophenyl)-1-methylpiperazine for disposal, all personnel must be equipped with the appropriate PPE. This is to prevent accidental exposure through contact, inhalation, or ingestion.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety glasses with side shields and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause irritation.
Body Protection A lab coat or chemical-resistant apron.[6]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling powders outside of a fume hood or in case of a spill.Protects against the inhalation of dust or aerosols that can cause respiratory tract irritation.
Step-by-Step Waste Segregation and Containment Protocol

Proper segregation and containment are critical to prevent accidental chemical reactions and to ensure the waste is correctly profiled by the disposal company.

Step 1: Designate a Hazardous Waste Accumulation Area

  • Select a well-ventilated, secure location, away from general laboratory traffic, to temporarily store hazardous waste.

  • This area should be clearly marked with "Hazardous Waste" signage.

Step 2: Select the Appropriate Waste Container

  • Use a high-density polyethylene (HDPE) or other chemically compatible container for solid waste.

  • For liquid waste (e.g., solutions containing the compound), use a sealed, leak-proof container, also of a compatible material.

  • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[1]

Step 3: Waste Collection

  • Solid Waste: Carefully place any solid 2-(2-Chlorophenyl)-1-methylpiperazine waste into the designated container. Avoid creating dust.[1]

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as pipette tips, gloves, and weighing papers, must also be disposed of as hazardous waste in the same container.[1]

  • Empty Containers: The original container of 2-(2-Chlorophenyl)-1-methylpiperazine, even if "empty," will retain residue and must be disposed of as hazardous waste.[4] Do not rinse the container into the sink. Seal it and place it in the hazardous waste accumulation area.

Step 4: Labeling the Waste Container

  • Proper labeling is a legal requirement and is essential for safe handling and disposal.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Chlorophenyl)-1-methylpiperazine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date (the date the first piece of waste was placed in the container)

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.[1]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid generating dust.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.[1]

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Secure the Area: Prevent entry to the spill location.

  • Do Not Attempt to Clean Up: A major spill requires specialized handling by trained emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of 2-(2-Chlorophenyl)-1-methylpiperazine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal cluster_spill Spill Response start Start: Disposal of 2-(2-Chlorophenyl)-1-methylpiperazine ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill waste_id Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->waste_id select_container Select Appropriate Waste Container waste_id->select_container collect_waste Place Waste in Container select_container->collect_waste label_waste Label Container as Hazardous Waste collect_waste->label_waste store_waste Store in Designated Accumulation Area label_waste->store_waste schedule_pickup Schedule Pickup with Licensed Disposal Company store_waste->schedule_pickup end_process End: Waste Transferred to Disposal Company schedule_pickup->end_process minor_spill Minor Spill: Contain, Absorb, and Clean spill->minor_spill Minor major_spill Major Spill: Evacuate and Call EHS spill->major_spill Major spill_waste Dispose of Cleanup Materials as Hazardous Waste minor_spill->spill_waste spill_waste->collect_waste

Caption: Disposal workflow for 2-(2-Chlorophenyl)-1-methylpiperazine.

Conclusion: A Culture of Safety

The proper disposal of 2-(2-Chlorophenyl)-1-methylpiperazine is not merely a procedural task but a fundamental aspect of laboratory safety and environmental responsibility. By adhering to these guidelines, your institution can ensure compliance with regulations, protect its personnel, and maintain the integrity of its research environment. Always consult your institution's specific EHS protocols and the Safety Data Sheet for the most current and detailed information.

References

  • Safety Data Sheet - CymitQuimica. (2024, November 1).
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • Piperazine - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 28).
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide - Benchchem.
  • Safety Data Sheet - Cayman Chemical. (2026, January 13).
  • 1-(2-Chlorophenyl)-piperazine hydrochloride - AK Scientific, Inc.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Material Safety Data Sheet - Cole-Parmer. (2005, October 3).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-1-methylpiperazine
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-1-methylpiperazine
© Copyright 2026 BenchChem. All Rights Reserved.